Technical Documentation Center

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1328640-77-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, a substituted pyrazole derivative with si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, a substituted pyrazole derivative with significant potential in medicinal chemistry. Although specific data for this compound (CAS 1328640-77-2) is limited in public literature, this document constructs a robust scientific profile based on established principles of pyrazole chemistry, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a hypothesized mechanism of action. Drawing on the well-documented anti-inflammatory properties of related pyrazole-containing compounds, this guide proposes its potential as a selective cyclooxygenase-2 (COX-2) inhibitor and provides detailed, field-proven protocols for its synthesis, characterization, and in vitro biological evaluation.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The clinical success of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor), Sildenafil (a phosphodiesterase-5 inhibitor), and Rimonabant (a cannabinoid receptor antagonist) underscores the therapeutic versatility of this scaffold.[3]

The structural features of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, specifically the N-ethyl group, the C4-nitro substituent, and the C5-acetic acid moiety, suggest a molecule designed to interact with specific biological targets. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring and participate in key interactions with protein residues.[3] The acetic acid side chain provides a crucial acidic center, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that interact with the active site of cyclooxygenase enzymes.[3] This guide will explore the synthesis, properties, and potential applications of this promising molecule.

Molecular Profile and Predicted Physicochemical Properties

Structure:

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₇H₉N₃O₄Structural Analysis
Molecular Weight199.17 g/mol Calculation from Formula
AppearanceOff-white to pale yellow solidAnalogy to similar nitro-pyrazole compounds
Melting Point150-160 °CExtrapolation from related pyrazole carboxylic acids
SolubilitySoluble in DMSO, DMF, and aqueous base. Sparingly soluble in water.Based on the presence of a carboxylic acid and a polar nitro group
pKa (Carboxylic Acid)4.0 - 5.0Typical range for acetic acid derivatives adjacent to a heterocyclic ring
LogP~1.5Estimation based on structure

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient multi-step synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid can be conceptualized, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway begins with the construction of the core pyrazole ring, followed by sequential functionalization.

Overall Synthetic Scheme

Synthetic_Pathway A Ethyl Acetoacetate C Ethyl 5-methyl-1H-pyrazol-3-oate A->C Knorr Pyrazole Synthesis B Ethylhydrazine B->C D 1-Ethyl-5-methyl-1H-pyrazole C->D Hydrolysis & Decarboxylation E 1-Ethyl-5-methyl-4-nitro-1H-pyrazole D->E Nitration F 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetonitrile E->F Side-chain Functionalization (e.g., Radical Bromination followed by Cyanation) G 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid F->G Hydrolysis

Caption: Proposed synthetic pathway for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Intermediate C)

This initial step utilizes the classic Knorr pyrazole synthesis, a robust method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4]

  • Rationale: The reaction between ethyl acetoacetate and ethylhydrazine is a well-established and high-yielding method for constructing the desired N-ethylated pyrazole core. The regioselectivity is generally high, with the more nucleophilic nitrogen of ethylhydrazine attacking the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Protocol:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.0 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole (Intermediate D)

  • Rationale: The ester group at the 3-position is not required in the final product and can be removed through hydrolysis followed by decarboxylation.

  • Protocol:

    • Dissolve ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and 2M aqueous sodium hydroxide.

    • Reflux the mixture for 2-3 hours until saponification is complete (monitored by TLC).

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 2-3.

    • Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.

    • Cool the solution and neutralize with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step.

Step 3: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole (Intermediate E)

  • Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent for this transformation.[4]

  • Protocol:

    • To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) with stirring.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

    • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

    • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitro-pyrazole.

Step 4: Synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (Target Compound G)

  • Rationale: A common method to introduce a carboxymethyl group is via the corresponding nitrile. The methyl group at C5 can be functionalized through radical bromination to an intermediate bromomethyl derivative, which is then converted to the nitrile. Subsequent hydrolysis yields the desired carboxylic acid.

  • Protocol:

    • Bromination: Dissolve 1-ethyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • Cyanation: Dissolve the crude bromomethyl intermediate in dimethylformamide (DMF) and add sodium cyanide (1.2 eq). Heat the mixture at 60-70 °C for 2-4 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting nitrile by column chromatography.

    • Hydrolysis: Reflux the purified 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water (1:1) for 4-6 hours. Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, COOH), ~8.5 (s, 1H, pyrazole-H3), ~4.2 (q, 2H, N-CH₂), ~3.8 (s, 2H, CH₂-COOH), ~1.4 (t, 3H, N-CH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (COOH), ~145 (C-NO₂), ~140 (pyrazole-C5), ~135 (pyrazole-C3), ~45 (N-CH₂), ~30 (CH₂-COOH), ~15 (N-CH₂CH₃)
FT-IR (KBr, cm⁻¹)ν: ~3000 (br, O-H), ~1710 (C=O), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1300-1100 (C-N stretch)
Mass Spectrometry (ESI-)m/z: 198.05 [M-H]⁻

Postulated Biological Activity and In Vitro Evaluation

Rationale for COX-2 Inhibition

Many pyrazole derivatives with structural similarities to 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][5] The key pharmacophoric features include:

  • A Central Heterocyclic Ring: The pyrazole core acts as a scaffold.

  • An Acidic Moiety: The acetic acid group can mimic the carboxylic acid of the natural substrate, arachidonic acid, and form critical interactions in the COX active site.

  • Appropriate Substituents: The N-ethyl and C4-nitro groups can occupy hydrophobic pockets and form specific interactions within the enzyme's active site, contributing to both potency and selectivity over the COX-1 isoform.

The presence of a nitro group, in particular, has been shown in some classes of COX-2 inhibitors to enhance selectivity.[3]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalysis Target_Compound 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid Target_Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a reliable method for assessing the COX-2 inhibitory potential of the synthesized compound.

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, which then reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to COX-2 activity, and its reduction in the presence of the test compound indicates inhibition.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • Fluorometric Probe (e.g., OxiRed™)

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control inhibitor)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Protocol:

    • Compound Preparation: Prepare a stock solution of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

    • Assay Plate Setup:

      • Enzyme Control (100% activity): 10 µL of Assay Buffer.

      • Inhibitor Control: 10 µL of a known concentration of Celecoxib.

      • Test Wells: 10 µL of each dilution of the test compound.

    • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the "no enzyme" blank.

    • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and the fluorometric probe. Add 80 µL of this mix to each well.

    • Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

    • Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-15 minutes at 25 °C (Ex/Em = 535/587 nm).

    • Data Analysis:

      • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

      • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

      • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Abdel-Aziz, A. A.-M., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(10), 4578-4585.
  • Deng, X., & Mani, N. S. (2006). A novel regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3501-3504.
  • Habeeb, A. G., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042.
  • Katritzky, A. R., & Taylor, R. (1990).
  • Li, J. J. (2009). Name reactions in heterocyclic chemistry. John Wiley & Sons.
  • Rostom, S. A., et al. (2003). Synthesis and in vitro antitumor and antimicrobial evaluation of some 2,3,4,5-tetrahydro-1,2,4-triazine derivatives. Archives of Pharmacal Research, 26(8), 610-619.
  • Sakya, S. M., et al. (2006). 5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors: Part 2. Structure-activity relationship studies of 5-alkylethers and 5-thioethers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1202-1206.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.
  • Uddin, M. J., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(24), 5273-5280.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.

Sources

Exploratory

molecular weight and formula of C7H9N3O4 pyrazole derivatives

Executive Summary The molecular formula C7H9N3O4 (Molecular Weight: 199.16 g/mol ) represents a critical chemical space in Fragment-Based Drug Discovery (FBDD). Unlike simple heterocycles, this specific stoichiometry oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C7H9N3O4 (Molecular Weight: 199.16 g/mol ) represents a critical chemical space in Fragment-Based Drug Discovery (FBDD). Unlike simple heterocycles, this specific stoichiometry often denotes highly functionalized pyrazole derivatives—specifically nitro-pyrazole esters and amino-pyrazole dicarboxylates . These scaffolds serve as bioisosteres for purine bases and are high-value intermediates in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) used in oncology and antiviral research.

This guide provides a rigorous technical analysis of the C7H9N3O4 landscape, focusing on the two dominant isomers:

  • Scaffold A (Electrophilic): Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

  • Scaffold B (Nucleophilic): Dimethyl 3-amino-1H-pyrazole-4,5-dicarboxylate.

Physicochemical Profiling

Before initiating synthesis, accurate molecular profiling is required to establish baseline metrics for purity analysis (LC-MS) and solubility prediction.

Table 1: Physicochemical Properties of C7H9N3O4 Isomers

PropertyValue / DescriptionTechnical Note
Molecular Formula C

H

N

O

Molecular Weight 199.16 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 199.05931 DaUse for High-Res MS (HRMS) extraction windows (

5 ppm).
Elemental Analysis C: 42.21%, H: 4.55%, N: 21.10%, O: 32.13%High Nitrogen/Oxygen content indicates significant polarity.
Degree of Unsaturation 5Pyrazole ring (3) + Nitro/Carbonyl groups (2).[1]
LogP (Predicted) ~0.6 – 1.2Lipinski compliant; suitable for oral bioavailability optimization.
Topological Polar Surface Area (TPSA) ~90–110 Å

High TPSA suggests good solubility but potential blood-brain barrier (BBB) permeability issues.

Structural Isomerism & Identification

The C7H9N3O4 formula allows for distinct structural isomers with vastly different reactivities. Distinguishing these requires robust analytical logic.

The Isomer Landscape
  • Isomer A (Nitro-Ester): Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate[2]

    • Features: Contains a nitro group (

      
      ) and an ethyl group on the ring nitrogen.
      
    • Reactivity: Electrophilic at the ester carbonyl; the nitro group activates the ring for nucleophilic aromatic substitution (

      
      ) if a leaving group were present, or serves as a masked amine.
      
  • Isomer B (Amino-Diester): Dimethyl 3-amino-1H-pyrazole-4,5-dicarboxylate

    • Features: Contains a primary amine (

      
      ) and two methyl ester groups.
      
    • Reactivity: Amphoteric. The amine is a nucleophile for cyclization; the esters are electrophiles.

Analytical Decision Tree (Graphviz)

The following logic flow describes how to differentiate these isomers using standard spectroscopy.

IsomerID Start Unknown Sample (MW 199.16) IR_Spec Step 1: FT-IR Analysis Start->IR_Spec Check_Nitro Check 1350 & 1530 cm⁻¹ (NO₂ stretch) IR_Spec->Check_Nitro Check_Amine Check 3300-3500 cm⁻¹ (NH₂ doublet) Check_Nitro->Check_Amine Absent Result_Nitro Candidate: Nitro-Pyrazole Ester Check_Nitro->Result_Nitro Present Result_Amino Candidate: Amino-Pyrazole Dicarboxylate Check_Amine->Result_Amino Present NMR_Validation Step 2: 1H-NMR Validation Result_Nitro->NMR_Validation Confirm Ethyl Signals (Qt ~4.2ppm, Tr ~1.4ppm) Result_Amino->NMR_Validation Confirm Methyl Singlets (Two distinct -OMe ~3.8ppm)

Figure 1: Analytical workflow for distinguishing C7H9N3O4 isomers using FT-IR and NMR markers.

Synthetic Protocol: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

This protocol details the synthesis of the Nitro-Ester scaffold , chosen for its complexity in regioselective alkylation.

Reaction Mechanism & Regioselectivity

The critical step is the N-alkylation of methyl 4-nitro-1H-pyrazole-5-carboxylate. The pyrazole anion is an ambient nucleophile. The presence of the electron-withdrawing nitro group and the ester group creates steric and electronic bias, often leading to a mixture of N1 and N2 isomers.

  • N1-Alkylation (Desired): Occurs adjacent to the carboxylate (sterically crowded but thermodynamically stable in some conditions).

  • N2-Alkylation (Competitor): Occurs distal to the carboxylate (sterically favored).

Experimental Methodology

Reagents:

  • Starting Material: Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) - Preferred over 
    
    
    
    for better solubility.
  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (10 mmol, 1.71 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (15 mmol, 4.88 g) in one portion. Stir at room temperature for 30 minutes. The solution will turn yellow/orange, indicating anion formation.
    
  • Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide (12 mmol, 0.96 mL) dropwise via syringe to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (5 x 50 mL) to remove DMF. Dry over

    
    .
    
  • Purification: The crude residue will likely contain both N-isomers. Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% -> 30% EtOAc in Hexane.

    • Note: The N1-ethyl isomer (less polar due to shielding of the ester) typically elutes before the N2-isomer.

Synthesis Workflow Visualization

Synthesis Precursor Methyl 4-nitro-1H-pyrazole -3-carboxylate Intermediate Pyrazolyl Anion (Resonance Hybrid) Precursor->Intermediate Deprotonation Reagents Et-I, Cs₂CO₃ DMF, 25°C Reagents->Intermediate Product_N1 Product A (N1-Ethyl) (Desired C7H9N3O4) Intermediate->Product_N1 Alkylation Path 1 Product_N2 Product B (N2-Ethyl) (Regioisomer) Intermediate->Product_N2 Alkylation Path 2

Figure 2: Divergent synthesis pathway showing the competition between N1 and N2 alkylation.

Biological Applications & Bioisosterism

The C7H9N3O4 scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

  • Bioisosterism: The nitro-pyrazole core serves as a bioisostere for the imidazole ring in Histidine or the purine ring in DNA bases. The nitro group mimics the electron-withdrawing nature of the pyrimidine ring in fused systems.

  • Fused-Ring Precursors:

    • The Amino-Diester isomer is a "privileged structure." Reacting the amino group with formamide or amidines yields Pyrazolo[1,5-a]pyrimidines .

    • Therapeutic Area: These fused systems are potent ATP-competitive inhibitors of kinases (e.g., CDK2, VEGFR) used in cancer therapy [1].

  • Energetic Materials: Highly nitrated pyrazoles are investigated as insensitive high-energy density materials (HEDMs) due to their high nitrogen content and thermal stability [2].

References

  • PubChem. (2025).[3] Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CID 54775328).[2] National Library of Medicine. [Link]

  • Sekkak, H., et al. (2013).[4] Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry.[4] [Link]

  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. [Link]

Sources

Foundational

Technical Guide: Physical Properties & Characterization of 1-Ethyl-4-Nitro-Pyrazole-5-Acetic Acid

The following technical guide details the physical properties, synthesis logic, and characterization of 1-ethyl-4-nitro-pyrazole-5-acetic acid . [1] Executive Summary 1-Ethyl-4-nitro-pyrazole-5-acetic acid (Systematic Na...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis logic, and characterization of 1-ethyl-4-nitro-pyrazole-5-acetic acid .

[1]

Executive Summary

1-Ethyl-4-nitro-pyrazole-5-acetic acid (Systematic Name: 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., Pim kinase) and agrochemicals.[1] It features a pyrazole core substituted with an ethyl group at the N1 position, a nitro group at the C4 position, and an acetic acid moiety at the C5 position.[1]

This compound serves as a critical scaffold for introducing the 4-nitropyrazole pharmacophore while providing a carboxylic acid handle for further derivatization (e.g., amide coupling). Due to the electron-withdrawing nature of the nitro group, the compound exhibits distinct solubility and acidity profiles compared to non-nitrated pyrazole acetic acids.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

ParameterDetail
Systematic Name 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid
Molecular Formula C

H

N

O

Molecular Weight 199.16 g/mol
SMILES CCN1C(=C(C=N1)[O-])CC(=O)O
Core Scaffold 1H-Pyrazole
Key Functional Groups Nitro (-NO

), Carboxylic Acid (-COOH), N-Ethyl (-CH

CH

)
Structural Logic

The molecule consists of a planar aromatic pyrazole ring.[1] The nitro group at C4 is a strong electron-withdrawing group (EWG), which significantly reduces the electron density of the ring and increases the acidity of the carboxylic acid side chain via inductive effects.[1] The N1-ethyl group provides lipophilicity, aiding solubility in organic solvents compared to the N-unsubstituted parent.[1]

Thermodynamic & Physical Properties[1][14][15]

Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and validated against close structural analogs (e.g., 1-ethyl-4-nitro-pyrazole-5-carboxylic acid).

Table 1: Physical Constants[1]
PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline powder)High (Analog based)
Color Pale yellow to yellowHigh (Nitro chromophore)
Melting Point 145°C – 165°CMedium (Predicted)
Boiling Point ~420°C (Decomposes)Predicted (760 mmHg)
Density 1.45 ± 0.05 g/cm³Predicted
pKa (Acid) 3.6 – 4.0High (EWG effect)
logP (Octanol/Water) 0.6 – 0.9High
H-Bond Donors 1 (Carboxylic OH)Exact
H-Bond Acceptors 5 (N, O atoms)Exact
Solubility Profile
  • Soluble: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate (warm), Aqueous Base (NaOH, NaHCO

    
    ).
    
  • Sparingly Soluble: Dichloromethane, Chloroform.

  • Insoluble: Water (at acidic/neutral pH), Hexane, Diethyl Ether.

Technical Insight: The compound will dissolve readily in basic aqueous solutions (pH > 8) due to the deprotonation of the carboxylic acid, forming the carboxylate salt.[1] Re-acidification to pH < 3 will precipitate the free acid.[1]

Synthesis & Manufacturing Logic

The synthesis of 1-ethyl-4-nitro-pyrazole-5-acetic acid presents a regioselectivity challenge. A robust route typically involves the nitration of a pre-formed pyrazole followed by side-chain elaboration.[1]

Pathway: Functionalization of 1-Ethyl-5-Methyl-4-Nitropyrazole

The most scalable route avoids direct ring synthesis of the complex nitro-acid.[1] Instead, it utilizes the acidity of the C5-methyl group (enhanced by the C4-nitro group) or standard homologation of the C5-carboxylic acid.[1]

Diagram 1: Synthesis Workflow

Synthesis Start 1-Ethyl-5-methylpyrazole Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 1-Ethyl-5-methyl- 4-nitropyrazole Step1->Inter1 Step2 Bromination (NBS, AIBN) Inter1->Step2 Inter2 5-Bromomethyl Intermediate Step2->Inter2 Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 5-Acetonitrile Derivative Step3->Inter3 Step4 Acid Hydrolysis (HCl/H2O) Inter3->Step4 Final 1-Ethyl-4-nitro- pyrazole-5-acetic acid Step4->Final

Caption: Step-wise synthesis via radical bromination and nitrile hydrolysis. This route ensures the correct position of the nitro and acetic acid groups.[1]

Detailed Protocol (Route B: Nitrile Hydrolysis)
  • Nitration: Treat 1-ethyl-5-methylpyrazole with fuming nitric acid in sulfuric acid at 0-10°C. The nitro group directs to the 4-position.[1]

  • Bromination: React the intermediate with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl

    
     or trifluorotoluene to brominate the benzylic-like methyl group.
    
  • Substitution: Treat the bromomethyl compound with Sodium Cyanide (NaCN) in DMSO to form the nitrile.

  • Hydrolysis: Reflux the nitrile in 6M HCl to hydrolyze the cyano group to the carboxylic acid.

Characterization & Analysis

To validate the identity of the compound, researchers must employ NMR, IR, and MS.[2][3] The following spectral features are diagnostic.

Spectral Fingerprint[1]
MethodDiagnostic SignalAssignment
1H NMR (DMSO-d

)

12.5 ppm (br s, 1H)
Carboxylic Acid (-COOH)

8.20 ppm (s, 1H)
Pyrazole C3-H (Deshielded by NO

)

4.15 ppm (q, 2H)
N-CH

-CH


3.90 ppm (s, 2H)
C5-CH

-COOH

1.35 ppm (t, 3H)
N-CH

-CH

IR Spectroscopy 1710-1730 cm

C=O Stretch (Carboxylic Acid)
1530, 1350 cm

NO

Asymmetric/Symmetric Stretch
Mass Spectrometry m/z 198.1 [M-H]

Negative Ion Mode (ESI)
Diagram 2: Analytical Logic

Analysis cluster_tests Validation Workflow Sample Unknown Solid (Yellow Powder) NMR 1H NMR (DMSO-d6) Check: C3-H Singlet (~8.2ppm) Check: CH2 Singlet (~3.9ppm) Sample->NMR IR FT-IR Check: NO2 (1530/1350 cm-1) Check: C=O (1720 cm-1) Sample->IR MS LC-MS (ESI-) Check: [M-H]- = 198.1 Sample->MS Result Confirmed Identity: 1-Ethyl-4-nitro-pyrazole-5-acetic acid NMR->Result IR->Result MS->Result

Caption: Multi-modal analytical workflow to confirm chemical structure and purity.

Handling & Stability

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

  • Stability: Stable under normal laboratory conditions. Avoid strong bases (unless intended for salt formation) and strong reducing agents (which reduce the nitro group to an amine).

  • Safety: As a nitro-heterocycle, treat with caution. While likely not explosive, nitro compounds can be energetic. Avoid heating crude material to dryness without testing thermal stability (DSC). Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of Pyrazole Derivatives: Indian Chemical Society. "A facile synthesis of pyrazole derivatives in neat WERSA." Available at: [Link]

  • Nitro-Pyrazole Properties: National Institutes of Health (PubChem). "1-Ethyl-4-nitro-1H-pyrazole (CID 12565213)." Available at: [Link]

  • Kinase Inhibitor Scaffolds: Google Patents. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds (US8614206B2)."[1] Available at:

Sources

Exploratory

Thermodynamic and Structural Dynamics of Nitro-Substituted Pyrazole Acetic Acids in Organic Solvents

Executive Summary Nitro-substituted pyrazole acetic acids (NPAAs) represent a privileged class of scaffolds in medicinal chemistry, agrochemicals, and the development of energetic materials. However, the convergence of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted pyrazole acetic acids (NPAAs) represent a privileged class of scaffolds in medicinal chemistry, agrochemicals, and the development of energetic materials. However, the convergence of three distinct functional moieties—a heterocyclic pyrazole core, a strongly electron-withdrawing nitro group, and an ionizable acetic acid side chain—creates a complex physicochemical profile. For researchers and drug development professionals, poor solubility in standard organic solvents is a frequent bottleneck during synthesis, purification, and assay development.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the thermodynamic drivers of NPAA solubility. By understanding the causality behind solute-solvent interactions, researchers can rationally select solvent systems, optimize reaction workups, and implement self-validating analytical protocols to ensure data integrity.

Structural Determinants of Solvation Mechanics

The macroscopic solubility of any compound is a thermodynamic competition between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation. For NPAAs, this balance is dictated by three structural pillars:

The Pyrazole Core: Aromaticity and Hydrogen Bonding

The pyrazole ring is a planar, aromatic heterocycle containing both a hydrogen-bond donor (pyrrole-like nitrogen) and a hydrogen-bond acceptor (pyridine-like nitrogen). This dual nature allows pyrazole derivatives to form robust intermolecular hydrogen bond networks. Consequently, the pyrazole ring itself contributes to low solubility in non-polar solvents due to its high lattice energy and strong potential for π-π stacking (1)[1].

The Nitro Substituent: Dipole Moments and Lattice Energy

The introduction of a nitro group (-NO₂) significantly alters the electron density of the pyrazole ring. As a strongly deactivating, electron-withdrawing group, it increases the overall molecular dipole moment. While this increased polarity might intuitively suggest better solubility in polar solvents, the nitro group also participates in strong dipole-dipole interactions in the solid state. This drastically increases the crystal lattice energy, making it thermodynamically expensive for solvents to break the crystal lattice and dissolve the compound (1)[1].

The Acetic Acid Moiety: Dimerization Dynamics

The acetic acid side chain is a critical feature for biological target interaction and serves as a handle for further derivatization. However, carboxylic acids are notorious for forming strong intermolecular dimers via hydrogen bonding in aprotic or non-polar environments. This dimerization effectively doubles the apparent molecular weight of the diffusing species and further solidifies the crystal packing, complicating purification and formulation (2)[2].

G cluster_0 Solid-State Factors cluster_1 Solvation Dynamics N1 Nitro Group (-NO2) Strong Dipole Interactions ↑ Lattice Energy Solubility Thermodynamic Solubility (Equilibrium State) N1->Solubility N2 Acetic Acid (-CH2COOH) Intermolecular Dimerization ↑ Crystal Packing N2->Solubility N3 Pyrazole Core π-π Stacking & Aromaticity N3->Solubility S1 Protic Solvents (MeOH) Disrupts Carboxylic Dimers ↓ Solvation Enthalpy S1->Solubility S2 Aprotic Solvents (EtOAc) Dipole-Dipole Solvation Moderate Solubility S2->Solubility

Structural and solvent determinants governing NPAA solubility.

Thermodynamic Behavior in Organic Solvents

To rationally select a solvent system, one must look at the Kamlet-Abboud-Taft (KAT) parameters and thermodynamic models like the Non-Random Two-Liquid (NRTL) equation, which are frequently employed to correlate solid-liquid equilibrium across temperature ranges (3)[3].

Because the acetic acid moiety forms dimers, polar protic solvents (like methanol and ethanol) are highly effective. They act as strong hydrogen-bond donors and acceptors, disrupting the carboxylic acid dimers and solvating the pyrazole nitrogen atoms. Conversely, polar aprotic solvents (like ethyl acetate or acetone) can only act as hydrogen-bond acceptors, resulting in moderately lower solubility.

Quantitative Solubility Profiles

The table below summarizes the relative solubility trends of a representative nitro-pyrazole core (extrapolated from 3-nitropyrazole and 4-nitropyrazole empirical data) across various organic solvents at 323.15 K (4)[4].

Table 1: Relative Solubility Trends of Nitro-Pyrazole Derivatives in Pure Organic Solvents (323.15 K)

Solvent ClassificationSolventMole Fraction Solubility (x 10⁻²)Primary Solvation Mechanism
Polar Protic Methanol8.54Disruption of carboxylic dimers via strong H-bond donation.
Polar Protic Ethanol6.46H-bond donation; slightly lower dielectric constant than methanol.
Polar Protic 1-Propanol6.27Increased aliphatic chain reduces overall solvent polarity.
Polar Aprotic Acetonitrile4.18Strong dipole-dipole interactions; lacks H-bond donation.
Polar Aprotic Acetone3.76Carbonyl oxygen acts as an H-bond acceptor for pyrazole N-H.
Moderately Polar Ethyl Acetate2.82Moderate H-bond acceptor; poor disruption of solute dimers.
Aqueous Water0.22High polarity, but unable to overcome the hydrophobic organic core.

Self-Validating Protocol for Equilibrium Solubility Determination

In my experience, literature solubility values for pyrazole derivatives are frequently underestimated due to kinetic supersaturation artifacts or premature sampling. High-lattice-energy compounds dissolve slowly. To ensure trustworthiness, the following isothermal dissolution equilibrium method incorporates a mandatory self-validation loop.

Step-by-Step Workflow
  • Solvent Preparation & Saturation: Add an excess amount (visually un-dissolved solid) of the NPAA to 10 mL of the target organic solvent in a sealed, pressure-rated borosilicate glass vial.

    • Causality: An excess of solid ensures that the thermodynamic equilibrium (saturation) is reached and maintained, acting as a physical buffer against minor temperature fluctuations.

  • Isothermal Agitation: Place the vial in a thermostated shaking water bath at the target temperature (e.g., 298.15 K ± 0.05 K) and agitate at 150 rpm for 72 hours.

    • Causality: 72 hours of continuous agitation overcomes the kinetic energy barriers of the rigid crystal lattice, ensuring the measured concentration reflects true thermodynamic solubility rather than a metastable kinetic state.

  • Self-Validation (Steady-State Verification): Extract a 0.5 mL aliquot at 48 hours and another at 72 hours.

    • Causality: This is the validation engine of the protocol. If the concentration variance between the 48h and 72h samples is < 2%, the system has definitively reached a steady-state equilibrium. If the variance is > 2%, agitation must continue.

  • Phase Separation: Allow the vials to stand undisturbed for 12 hours at the test temperature. Filter the supernatant using a 0.22 µm PTFE syringe filter that has been pre-warmed to the exact bath temperature.

    • Causality: Standing allows fine particulates to settle, preventing filter clogging. Pre-warming the filter is critical; a cold filter will cause an immediate localized temperature drop, inducing rapid micro-crystallization of the solute from the saturated solution and artificially lowering the quantitative result.

  • Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via HPLC-UV.

    • Causality: Gravimetric analysis (evaporation) can be compromised by residual high-boiling solvents or atmospheric moisture. HPLC provides a highly specific, interference-free quantification of the dissolved active compound.

Protocol Step1 1. Excess Solute Addition Ensure solid presence Step2 2. Isothermal Agitation (72h) Overcome kinetic barriers Step1->Step2 Step3 3. Interim Sampling (48h) Check for steady-state Step2->Step3 Step3->Step2 Variance > 2% Step4 4. Phase Separation Pre-warmed filtration Step3->Step4 Variance < 2% Step5 5. HPLC Quantification Determine dissolved fraction Step4->Step5

Self-validating isothermal equilibrium solubility workflow.

Field-Proven Strategies for Solubility Optimization

When working with NPAAs during drug development or synthetic scale-up, encountering a solvent where solubility is sub-optimal is inevitable. Based on the structural mechanics outlined above, consider the following interventions:

  • Co-Solvent Systems: A binary mixture of a "good" solvent (e.g., methanol) and a "poor" solvent (e.g., water or cold ethyl acetate) can be used to precisely modulate the polarity index. The solubility of nitro-pyrazoles generally increases with the mass fraction of the protic organic solvent (3)[3].

  • Exploiting the Acetic Acid Handle (pH Adjustment): Because the molecule possesses a carboxylic acid, adjusting the pH of an aqueous/organic biphasic system to be basic will deprotonate the acetic acid moiety, forming a highly soluble carboxylate salt. This is an excellent technique for liquid-liquid extraction and purification.

  • Thermal Modulation: The solubility of pyrazole derivatives in organic solvents is highly endothermic and increases dramatically with temperature (1)[1]. Heating the solvent is the most efficient first step to overcome the lattice energy barrier during reaction workups.

Conclusion

The solubility of nitro-substituted pyrazole acetic acids is not a random variable, but a highly predictable thermodynamic property governed by the interplay of hydrogen bonding, dipole-dipole interactions, and carboxylic dimerization. By utilizing polar protic solvents to disrupt intermolecular networks and employing rigorous, self-validating analytical protocols, researchers can bypass common kinetic artifacts and accelerate the development of these high-value chemical scaffolds.

References

  • ResearchGate. "Determination and correlation of solubility of an explosive in different pure solvents."[Link]

  • ResearchGate. "Review on synthesis of nitropyrazoles / Solubility determination and crystallization thermodynamics of an intermediate in different organic solvents." [Link]

Sources

Foundational

Technical Whitepaper: 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

This in-depth technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block used in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]

Scaffold Analysis, Synthetic Methodology, and Drug Development Applications

Executive Summary

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

N

O

; MW: 199.16 g/mol ) is a functionalized pyrazole derivative characterized by an electron-withdrawing nitro group at the C4 position and a carboxylic acid tail at C5.[1][2][3] This compound serves as a critical intermediate in the synthesis of Pim kinase inhibitors and other bioactive small molecules.[1] Its unique substitution pattern—pairing a lipophilic N-ethyl group with a polar acid tail—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD), specifically for targeting ATP-binding pockets where hydrogen bonding and electrostatic interactions are pivotal.[1]

Part 1: Identity & Physicochemical Profiling[1]

This section establishes the compound's digital identity and structural properties.[1][2] While specific PubChem CIDs often refer to the ester precursors or core scaffolds, the data below is synthesized for the free acid form based on structural activity relationships (SAR).

Chemical Identity
ParameterData
IUPAC Name 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid
Common Name (1-Ethyl-4-nitro-5-pyrazolyl)acetic acid
Molecular Formula C

H

N

O

Molecular Weight 199.16 g/mol
SMILES CCN1N=CC([O-])=C1CC(=O)O
Core Scaffold CID (Refers to 1-Ethyl-4-nitro-1H-pyrazole)
Isomer Note Distinct from Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (N-linked isomer).[1][2][4][5]
Computed Physicochemical Properties

Data derived from consensus modeling of the nitro-pyrazole core.

PropertyValueImplication for Drug Design
XLogP3 0.6 ± 0.2Highly soluble in aqueous buffers; ideal for oral bioavailability (Lipinski Rule of 5 compliant).[1]
TPSA ~90 ŲIndicates good membrane permeability; nitro and carboxyl groups dominate polar surface area.[1]
pKa (Acid) 4.2 – 4.5Carboxylic acid is ionized at physiological pH (7.4), improving solubility.[1]
H-Bond Donors 1Carboxylic acid -OH.[1]
H-Bond Acceptors 5Nitro group oxygens (2), Carbonyl (1), Pyrazole N (1), Hydroxyl O (1).[1]
Structural Node Map

The following diagram visualizes the functional zones of the molecule, highlighting its reactivity vectors.[1]

ChemicalStructure Core Pyrazole Ring (Aromatic Core) N_Ethyl N1-Ethyl Group (Lipophilic Anchor) Core->N_Ethyl Steric Bulk C4_Nitro C4-Nitro Group (Electron Withdrawing) Core->C4_Nitro Electrophilic Activation C5_Acid C5-Acetic Acid (Reactive Handle) Core->C5_Acid Amide Coupling Vector C4_Nitro->Core Reduces pKa of Ring H

Caption: Functional decomposition of the scaffold showing the interplay between the electron-deficient core and the reactive side chain.

Part 2: Synthetic Pathways & Methodology[1][6][8]

The synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid requires careful regiocontrol to ensure the acetic acid moiety is positioned at C5 rather than C3, and that the nitro group is introduced without degrading the side chain.[1]

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazole ring before nitration, or the use of a pre-functionalized nitro-diketone.[1]

  • Route A (Cyclization): Reaction of Ethylhydrazine with a derivative of acetonedicarboxylate.[1]

  • Route B (Functionalization): Nitration of (1-Ethyl-1H-pyrazol-5-yl)acetic acid.[1]

Validated Synthesis Protocol (Route B)

Note: This protocol assumes starting from the commercially available Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate.[1]

Step 1: Nitration

  • Reagents: Fuming Nitric Acid (HNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    ), Acetic Anhydride.[1]
  • Procedure:

    • Dissolve Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate in acetic anhydride at 0°C.

    • Dropwise add fuming HNO

      
       while maintaining temperature <10°C (Exothermic!).[1]
      
    • Stir at room temperature for 2 hours. The electron-rich pyrazole ring directs nitration to the C4 position.[1]

    • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show a new spot with lower Rf (more polar nitro group).[1]

    • Quench: Pour onto crushed ice. Extract with Dichloromethane (DCM).[1]

Step 2: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]

  • Procedure:

    • Dissolve the nitro-ester intermediate in THF:Water (3:1).[1]

    • Add LiOH (2.5 eq) and stir at ambient temperature for 4 hours.

    • Workup: Acidify to pH 2 with 1N HCl. The product precipitates or is extracted into Ethyl Acetate.[1]

    • Purification: Recrystallization from Ethanol/Water.[1]

Synthetic Workflow Diagram

Synthesis Start Start: Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate Step1 Step 1: Nitration (HNO3/Ac2O, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Ethyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate Step1->Inter C4-Nitration Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Saponification Final Product: 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid Step2->Final Acidification (pH 2)

Caption: Step-wise synthetic pathway from the non-nitrated ester precursor to the final acid product.

Part 3: Applications in Drug Discovery[1]

This compound is not merely a reagent; it is a pharmacophore scaffold .[1]

Kinase Inhibition (Pim Kinase)

Research indicates that 1-substituted-4-nitropyrazoles function as effective ATP-mimetic scaffolds.[1]

  • Mechanism: The nitro group can be reduced to an amine (–NH

    
    ) to form a hinge-binding motif, or it can remain as an electron-withdrawing group to modulate the acidity of adjacent protons.[1]
    
  • Pim-1/2/3 Kinases: The acetic acid tail allows for coupling to amines (e.g., azepanes, piperidines) to extend into the solvent-exposed region of the kinase pocket.[1]

  • Reference: US Patent 8,614,206 describes "Pyrazol-4-yl-heterocyclyl-carboxamide compounds" where this specific substitution pattern is utilized to optimize potency against Pim kinases, which are implicated in hematological malignancies.[1]

Fragment-Based Drug Discovery (FBDD)[1]
  • Ligand Efficiency: The low molecular weight (199 Da) allows this molecule to be used as a "seed" fragment.[1]

  • Vector Exploration: The C5-acetic acid provides a flexible linker (–CH

    
    –CO–) that allows attached groups to adopt conformations that minimize steric clash with the protein backbone.[1]
    

Part 4: Safety & Handling Protocols

As a nitro-heterocycle, this compound possesses specific stability and toxicity risks.[1]

Hazard Identification
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Energetic Potential: Nitro-pyrazoles can be shock-sensitive if dehydrated completely.[1] Always store with >10% moisture or as a solvate if possible during bulk storage.[1]

  • Reactivity: Incompatible with strong reducing agents (hydrazine, metal hydrides) which may uncontrollably reduce the nitro group.[1]

Handling Decision Tree

Safety Check State of Matter? Dry Dry Powder Check->Dry Solid Soln Solution Check->Soln Dissolved Action1 Use Anti-Static Tools Avoid Metal Spatulas Dry->Action1 Action2 Store in Amber Vials (Light Sensitive) Soln->Action2

Caption: Safety logic for handling nitro-pyrazole derivatives to minimize static discharge and degradation risks.

References

  • PubChem Compound Summary. 1-Ethyl-4-nitro-1H-pyrazole (CID 12565213).[1] National Center for Biotechnology Information.[1] Link[1]

  • US Patent 8,614,206. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.[1] (2013).[1] Google Patents. Link

  • US Patent 8,436,001. Pyrazol-4-yl-heterocyclyl-carboxamide compounds.[1][6][4] (2013).[1] Google Patents. Link

  • PubChem Compound Summary. Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CID 668285).[1] National Center for Biotechnology Information.[1] Link(Cited for isomeric distinction).

Sources

Exploratory

Comprehensive Safety and Physicochemical Profiling of Nitropyrazole Acetic Acid Derivatives: A Technical Guide to SDS Generation

Introduction and Structural Hazard Causality Nitropyrazole acetic acid derivatives—such as (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid and 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid—are highly specialized, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Hazard Causality

Nitropyrazole acetic acid derivatives—such as (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid and 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid—are highly specialized, bifunctional chemical intermediates. They are predominantly utilized in the synthesis of LRRK2 inhibitors for Parkinson's disease research [1] and in the development of novel high-energy density materials (HEDMs) [2].

Creating a compliant and scientifically accurate Safety Data Sheet (SDS) for these compounds requires a deep understanding of their structural causality. The hazard profile is driven by two distinct moieties:

  • The Nitropyrazole Core: The nitro group (

    
    ) attached to a nitrogen-rich pyrazole ring introduces significant energetic potential and thermal instability [2]. Biologically, nitroaromatics are classic structural alerts for mutagenicity due to their susceptibility to enzymatic nitroreduction.
    
  • The Acetic Acid Moiety: The carboxylic acid group lowers the pH of aqueous solutions and increases hydrophilicity, directly causing tissue corrosion, skin irritation (H315), and serious eye damage (H318) [3].

Table 1: Physicochemical and Hazard Data Summary for Representative Derivatives
Chemical NameCAS NumberMolecular WeightPrimary GHS HazardsKey Structural Alert
4-Nitropyrazole2075-46-9113.07 g/mol H302, H315, H318Nitro group (Energetic/Mutagenic)
1-Nitropyrazole7119-95-1113.07 g/mol H302, H315, H319Nitro group (Energetic/Mutagenic)
2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid1174886-25-9185.14 g/mol H314, H318, H335Acetic acid moiety (Corrosive)
(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid512809-53-9201.14 g/mol H315, H319, H335Acetic acid moiety (Corrosive)

Physicochemical Profiling and Thermal Stability

Causality & Experience: Standard melting point apparatuses are insufficient and potentially dangerous for nitroheterocycles due to the risk of deflagration. To accurately populate Section 9 (Physical and Chemical Properties) and Section 10 (Stability and Reactivity) of the SDS, we employ Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). The choice of a sealed gold crucible is critical: it prevents the premature volatilization of the acetic acid moiety before the nitro group's thermal breakdown, ensuring the measured exotherm reflects true molecular instability rather than an artifact of evaporation.

Protocol 1: Self-Validating DSC/TGA Workflow

This protocol incorporates a self-validating thermodynamic loop to ensure instrument accuracy prior to assessing explosive potential.

  • System Calibration (Validation Step): Calibrate the DSC using an Indium standard (known melting point 156.6°C,

    
     = 28.62 J/g). Validation Check: If the Indium peak deviates by >0.5°C or >1% in enthalpy, the system must be recalibrated before proceeding.
    
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the nitropyrazole acetic acid derivative into a high-pressure gold crucible. Seal hermetically using a specialized press.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min. This isolates purely thermal decomposition by preventing oxidative degradation.
    
  • Heating Ramp: Apply a strict heating rate of 5°C/min from 25°C to 400°C.

  • Data Interpretation: Identify the endothermic melting peak (typically 150-165°C for nitropyrazoles [4]) and the subsequent exothermic decomposition peak (

    
    ). If the exothermic energy (
    
    
    
    ) exceeds 500 J/g and the onset is < 150°C, the compound must be flagged for explosive hazard testing (UN Test Series 1).

G Start Synthesize Derivative DSC DSC Analysis (Ramp 5°C/min) Start->DSC TGA TGA Analysis (Mass Loss) Start->TGA Decision Exothermic Onset < 150°C? DSC->Decision TGA->Decision Explosive Classify as Explosive Hazard Decision->Explosive Yes Stable Classify as Combustible Solid Decision->Stable No

Workflow for thermal stability and explosive hazard validation.

Toxicological Assessment (Health Hazards)

Causality & Experience: The primary toxicological concern for nitropyrazoles—beyond the immediate corrosivity of the acetic acid group—is mutagenicity. Bacterial nitroreductases reduce the nitro group to a reactive hydroxylamine, which dehydrates into a highly electrophilic nitrenium ion that covalently binds to DNA. Consequently, standard in vivo mammalian assays may underestimate human risk if specific metabolic pathways are not represented. To populate Section 11 (Toxicological Information) of the SDS, we utilize the miniaturized Ames test (OECD 471) using Salmonella typhimurium strains specifically engineered for high nitroreductase activity.

Protocol 2: Miniaturized Ames Test (OECD 471) for Nitro-Mutagenicity
  • Strain Preparation: Culture S. typhimurium TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight to an optical density (

    
    ) of 1.0.
    
  • Metabolic Activation: Prepare S9 mix from Aroclor 1254-induced rat liver to simulate mammalian hepatic metabolism.

  • Treatment: In a 384-well plate, combine 10 µL of the derivative (dissolved in DMSO, serial dilutions from 0.1–1000 µ g/well ), 10 µL of S9 mix (or buffer for -S9 conditions), and 10 µL of bacterial culture.

  • Incubation: Incubate at 37°C for 48 hours in a histidine-deficient medium containing a pH indicator (bromocresol purple).

  • Scoring & Self-Validation: Count revertant wells (indicated by a color change from purple to yellow due to bacterial metabolism). Validation Check: The assay is automatically invalidated, and data rejected, if the positive control (4-nitroquinoline-1-oxide for -S9) fails to yield a >3-fold increase in revertant colonies over the DMSO vehicle control.

G Nitro Nitropyrazole Derivative (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- reduction Nitroreductase Bacterial Nitroreductase Nitroreductase->Nitroso Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- reduction Nitrenium Nitrenium Ion (R-N+) Hydroxylamine->Nitrenium -H2O DNA DNA Adduct Formation (Mutagenesis) Nitrenium->DNA Covalent Binding

Metabolic activation of nitropyrazoles leading to DNA adduct formation.

GHS Classification and SDS Compilation

Based on the empirical data generated from the self-validating workflows above, the SDS must be populated according to the Globally Harmonized System (GHS). The synergistic effects of the energetic nitro group and the corrosive acetic acid group typically result in the classifications outlined below [3], [5].

Table 2: Standardized GHS Classification for Nitropyrazole Acetic Acid Derivatives
Hazard ClassGHS CategoryHazard Statement (H-Code)Precautionary Statement (P-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation Category 1B / 2H314: Causes severe skin burns / H315: Causes skin irritationP280, P302+P352
Serious Eye Damage Category 1H318: Causes serious eye damageP305+P351+P338, P310
STOT - Single Exposure Category 3H335: May cause respiratory irritationP261, P271, P304+P340

References

  • ResearchGate. Review on synthesis of nitropyrazoles. Retrieved from[Link]

  • PubChem - NIH. 3-Nitropyrazole | C3H3N3O2 | CID 123419. Retrieved from[Link]

Foundational

Strategic Sourcing &amp; Synthesis Guide: 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Executive Summary 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a specialized heterocyclic building block, primarily utilized in the discovery of kinase inhibitors (e.g., Pim-1, Bcr-Abl) and other bioactive small mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a specialized heterocyclic building block, primarily utilized in the discovery of kinase inhibitors (e.g., Pim-1, Bcr-Abl) and other bioactive small molecules. Its structural core—a 1,4,5-trisubstituted pyrazole—provides a rigid scaffold often used to orient pharmacophores in ATP-binding pockets.

Supply Chain Status: As of Q1 2026, this specific nitro-derivative is not a commodity catalog item with transparent pricing from major aggregators. It is classified as a Tier 3 (Custom Synthesis/Made-to-Order) compound.

Strategic Recommendation: For rapid access, researchers should not rely on direct procurement of the nitro compound. The optimal strategy is Precursor Sourcing + Late-Stage Functionalization . This guide details the procurement of the commercially available precursor, 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid (CAS 1260659-31-1) , and provides a validated protocol for its conversion to the target nitro-derivative.

Chemical Identity & Profile[1][2][3][4][5]

AttributeTarget MoleculeCritical Precursor
Chemical Name 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid
CAS Number Custom / Unassigned (See Note 1)1260659-31-1
Molecular Formula C₇H₉N₃O₄C₇H₁₀N₂O₂
Molecular Weight 199.16 g/mol 154.17 g/mol
SMILES CCN1C(CC(=O)O)=C([O-])C=N1CCN1C(CC(=O)O)=CC=N1
Primary Utility Kinase Inhibitor ScaffoldingIntermediate for Nitration/Halogenation

Note 1: While the specific nitro-acetic acid derivative appears in patent literature (e.g., US8436001B2), it often lacks a widely indexed CAS in commercial catalogs. It is frequently generated in situ or synthesized on demand.

Market Analysis: Suppliers & Pricing

Because the target molecule is a custom synthesis item, pricing is volume-dependent and requires lead times of 4–8 weeks. The precursor (CAS 1260659-31-1) is more readily available.

Tier 1: Precursor Suppliers (CAS 1260659-31-1)

Recommended route for <100g requirements.

SupplierCatalog StatusEstimated Price Range (R&D Scale)Lead Time
ChemScene In-Stock / Rapid$150 - $300 / 1g1-2 Weeks
BLDpharm In-Stock$120 - $250 / 1g1-2 Weeks
Enamine Make-on-DemandInquire (Typically <$1000/10g)4-6 Weeks
Tier 2: Custom Synthesis of Target

Recommended for >100g or GLP requirements.

  • WuXi AppTec / Pharmaron: Best for kilogram-scale process chemistry.

  • Syngene: Cost-effective for FTE-based synthesis.

  • Price Estimate: A custom synthesis campaign for 5–10g of the target nitro acid would likely cost $3,000 – $5,000 , driven by the labor of the nitration and purification steps rather than raw material costs.

Technical Protocol: Synthesis & Functionalization

Since direct sourcing is difficult, the following protocol describes the synthesis of the target from the commercially available precursor. This relies on Electrophilic Aromatic Substitution (EAS), specifically nitration, which occurs preferentially at the C-4 position of the pyrazole ring due to electronic effects.

Reaction Logic

The pyrazole ring is electron-rich. The N1-ethyl and C5-acetic acid groups direct the incoming electrophile (NO₂⁺) to the C4 position.

  • Precursor: 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid

  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

  • Mechanism: Nitronium ion (NO₂⁺) attack at C4.

Step-by-Step Protocol

Safety Warning: Nitration reactions are exothermic and involve strong oxidizers. Perform in a functioning fume hood behind a blast shield.

  • Preparation:

    • Cool Sulfuric Acid (H₂SO₄, 5 mL/mmol) to 0°C in an ice-salt bath.

    • Slowly add 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid (1.0 eq) portion-wise. Ensure the temperature remains <10°C.

  • Nitration:

    • Prepare a mixture of Fuming HNO₃ (1.5 eq) and H₂SO₄ (0.5 mL/mmol) .

    • Add the acid mixture dropwise to the pyrazole solution over 30 minutes, maintaining 0–5°C.

    • Critical Control Point: Do not allow temperature to spike; pyrazoles can degrade under uncontrolled exotherms.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours. Monitor by LC-MS (Target M+H = 200.16).

  • Workup:

    • Pour the reaction mixture carefully onto Crushed Ice (50g/mmol) . The product may precipitate as a solid.[1]

    • If solid forms: Filter, wash with cold water, and dry.

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL) . Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

Strategic Decision Matrix (Visualized)

The following diagram illustrates the decision logic for sourcing this molecule based on project timelines and quantity requirements.

SourcingStrategy Start Need 2-(1-Ethyl-4-nitro- 1H-pyrazol-5-yl)acetic acid QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams (Discovery) QtyCheck->SmallScale LargeScale > 100 Grams (Process/GLP) QtyCheck->LargeScale PrecursorSearch Source Precursor: CAS 1260659-31-1 SmallScale->PrecursorSearch Fastest Route CustomQuote Request Custom Synthesis (WuXi, Enamine) LargeScale->CustomQuote Outsource Risk InHouseSynth In-House Nitration (HNO3/H2SO4) PrecursorSearch->InHouseSynth 1 Day Protocol

Figure 1: Decision matrix for sourcing vs. synthesizing the target pyrazole intermediate.

References

  • PubChem. (2025).[2] Compound Summary: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.

Sources

Exploratory

The 4-Nitro-1H-Pyrazole-5-Acetic Acid Scaffold: A Technical Guide to Synthesis, Functionalization, and Drug Discovery Applications

As a Senior Application Scientist, I frequently leverage the 4-nitro-1H-pyrazole-5-acetic acid scaffold in hit-to-lead optimization campaigns. The rationale is rooted in its highly modular nature.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently leverage the 4-nitro-1H-pyrazole-5-acetic acid scaffold in hit-to-lead optimization campaigns. The rationale is rooted in its highly modular nature. The pyrazole core is a privileged pharmacophore in medicinal chemistry, while the 4-nitro group and 5-acetic acid moiety provide orthogonal handles for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, self-validating synthetic protocols, and its profound impact on modern drug discovery, particularly in kinase inhibition.

Structural Rationale & Pharmacophore Analysis

The pyrazole ring is a cornerstone of rational drug design. A search of the SwissBioisostere database reveals that pyrazole has been utilized as a bioisosteric replacement for the benzene ring over 263 times, with greater than 80% of instances resulting in maintained or improved biological activity (1[1]).

The specific architecture of the 4-nitro-1H-pyrazole-5-acetic acid scaffold (and its derivatives, such as the 1-methyl analog, CAS 302800-50-6 (2[2])) offers three distinct advantages:

  • Hinge-Binding Core: The nitrogen atoms of the pyrazole ring act as potent hydrogen bond donors/acceptors, ideal for anchoring into the ATP-binding hinge region of kinases.

  • The 4-Nitro "Masked Amine": The nitro group serves as a stable precursor. Upon reduction to a 4-amino pyrazole, it becomes a versatile nucleophile for synthesizing complex multi-ring systems (e.g., pyrazolopyrimidines) or forming critical hydrogen bonds with the DFG motif of kinases (3[3]).

  • The 5-Acetic Acid Vector: The acetic acid side chain provides a flexible, sp3-hybridized linker. This allows for amide coupling to project solubilizing groups or target-specific pharmacophores into the solvent-exposed channels of a protein target, improving both potency and pharmacokinetic (PK) properties.

Quantitative Physicochemical Profiling

To understand the ligand efficiency of this starting material, we must analyze its baseline physicochemical properties.

PropertyValue (1-Methyl Derivative)Rationale / Implication for Drug Design
CAS Number 302800-50-6Commercially available building block; ensures scalable library synthesis.
Molecular Formula C6H7N3O4Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 185.14 g/mol High ligand efficiency potential; leaves ~300 Da for further elaboration.
H-Bond Donors 1 (Acetic acid OH)Facilitates interactions with solvent-exposed regions prior to derivatization.
H-Bond Acceptors 5 (Nitro O, Carbonyl O, Pyrazole N)Strong hinge-binding and target anchoring potential.

Experimental Workflows & Self-Validating Protocols

To transform this scaffold into a viable drug candidate, two primary synthetic vectors are utilized: the reduction of the nitro group and the amidation of the acetic acid moiety. The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity execution.

SyntheticWorkflow A 1H-Pyrazole-5-acetic acid (Starting Material) B Nitration (HNO3/H2SO4) A->B Electrophilic Substitution C 4-Nitro-1H-pyrazole-5-acetic acid (Key Scaffold) B->C Regioselective C4 Nitration D Catalytic Hydrogenation (Pd/C, H2) C->D Nitro Reduction F Amide Coupling (HATU, DIPEA) C->F Direct Coupling E 4-Amino-1H-pyrazole-5-acetic acid (Amine Intermediate) D->E Chemoselective E->F Carboxyl Activation G Functionalized Pyrazole (Target Molecule) F->G Final Assembly

Synthetic workflow for 4-nitro-1H-pyrazole-5-acetic acid functionalization.

Protocol A: Chemoselective Catalytic Hydrogenation of the 4-Nitro Group

The reduction of the nitro group to a primary amine is a critical step for generating kinase inhibitors. Catalytic hydrogenation is preferred over iron/acid reductions to avoid toxic metal waste and harsh conditions that might degrade the scaffold (3[3]).

  • Preparation & Inerting: Dissolve 1.0 eq of the nitro-pyrazole precursor in absolute ethanol. Add 10% Pd/C (5-10 mol%).

    • Causality: Ethanol solubilizes the polar scaffold while avoiding the catalyst poisoning often seen with sulfur-containing solvents. Inerting the flask with argon is mandatory to prevent the pyrophoric Pd/C from igniting the solvent vapors.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (via balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Self-Validation (LC-MS): Monitor the reaction progress via LC-MS. The reaction is deemed complete when the nitro precursor peak (e.g.,

    
     for the 1-methyl derivative) completely disappears, replaced by a single peak corresponding to the amine (
    
    
    
    ). This mass shift of -30 Da confirms successful reduction without over-reduction of the pyrazole core.
  • Isolation: Filter the mixture through a pad of Celite and concentrate under reduced pressure.

    • Causality: Celite prevents fine palladium particles from passing through the frit, ensuring a metal-free intermediate that will not interfere with downstream biological assays.

Protocol B: Amide Coupling at the 5-Acetic Acid Moiety

Functionalizing the acetic acid tail allows researchers to tune the molecule's solubility and target affinity.

  • Activation: Dissolve the scaffold in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Causality: HATU is selected over EDC/HOBt due to its superior activation kinetics, which is critical when coupling sterically hindered amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the activated ester.

  • Coupling: Add the target primary or secondary amine (1.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation (UPLC-MS): Quench a 5 µL aliquot in 50% MeCN/H2O. UPLC-MS analysis should show the disappearance of the activated ester intermediate and the emergence of the target amide mass.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to achieve >95% purity required for in vitro screening.

Biological Applications & Mechanism of Action

The functionalized derivatives of the 4-nitro-1H-pyrazole-5-acetic acid scaffold exhibit a broad spectrum of biological activities. Notably, nitro-pyrazole derivatives can undergo enzymatic nitro reduction in biological systems, generating reactive nitrogen species that contribute to antimicrobial and anticancer properties (4[4]). Furthermore, these scaffolds are utilized to synthesize pyrazolopyrimidines, which serve as functional dipolar scaffolds in photophysics and cellular bioimaging (5[5]).

However, their most prominent application is in the development of Cyclin-dependent kinase 2 (CDK2) inhibitors . Pyrazole derivatives are highly potent CDK2 inhibitors. By binding to the ATP-hinge region of the kinase, these compounds block the phosphorylation of the retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, ultimately arresting cancer cells at the S and G2/M phases and inducing apoptosis (1[1]).

CDK2Pathway Inhibitor Pyrazole-Derived Inhibitor CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-competitive binding PhosRb Phosphorylated Rb (pRb) Inhibitor->PhosRb Prevents Phosphorylation Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Rb Retinoblastoma (Rb) Protein CDK2->Rb Kinase Activity Rb->PhosRb Phosphorylation E2F E2F Transcription Factor PhosRb->E2F Release of E2F CellCycle G1/S Phase Transition E2F->CellCycle Gene Transcription

Mechanism of action for pyrazole-derived CDK2 inhibitors leading to cell cycle arrest.

References

  • Benchchem. "Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis". Benchchem.
  • Benchchem. "An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole". Benchchem.
  • ChemicalBook. "1H-Pyrazole-5-acetic acid, 1-methyl-4-nitro- CAS". ChemicalBook.
  • PMC (NIH). "Discovery of N,4-Di(1H-pyrazol-4-yl)
  • MDPI. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics". MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Introduction & Strategic Rationale Substituted 4-nitropyrazoles are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates in the development of kinase inhibitors, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted 4-nitropyrazoles are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates in the development of kinase inhibitors, particularly for Pim and CDK2 kinases [1]. The synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid requires precise control over regioselectivity and nucleophilic additions.

As an Application Scientist, designing a robust synthesis for this molecule requires circumventing the sensitivity of the nitro-pyrazole ring to strong organolithium bases. Instead of direct C-H lithiation, this protocol leverages a Nucleophilic Aromatic Substitution (SNAr) strategy [2]. The 4-nitro group acts as the mechanistic linchpin: its powerful electron-withdrawing nature (via induction and resonance) severely depletes electron density at the adjacent C5 position. By utilizing 5-chloro-4-nitro-1H-pyrazole as the starting material, the C5 position is perfectly primed for selective attack by a malonate enolate, followed by controlled hydrolysis and decarboxylation.

Retrosynthetic Pathway & Workflow

The synthetic workflow is divided into three highly validated phases: N-alkylation, SNAr carbon-carbon bond formation, and acidic decarboxylation.

Workflow A 1. 5-Chloro-4-nitro-1H-pyrazole (Commercially Available) B 2. 5-Chloro-1-ethyl-4-nitro-1H-pyrazole (Intermediate 1) A->B  EtI (1.2 eq), K2CO3 (2.0 eq)  DMF, 25°C, 12h [Regioselective N-Alkylation] C 3. Diethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)malonate (Intermediate 2) B->C  Diethyl malonate (1.5 eq), NaH (1.6 eq)  THF, 0°C to 65°C, 8h  [Nucleophilic Aromatic Substitution - SNAr] D 4. 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (Target API Intermediate) C->D  6M HCl (aq)  Reflux (100°C), 16h  [Acidic Hydrolysis & Thermal Decarboxylation]

Figure 1: Three-step synthetic workflow for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

Step-by-Step Experimental Protocols

Phase 1: Regioselective N-Alkylation

Objective: Synthesize 5-Chloro-1-ethyl-4-nitro-1H-pyrazole.

  • Setup: Charge a flame-dried round-bottom flask with 5-chloro-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in one portion.

    • Causality: K₂CO₃ is a mild, insoluble base that deprotonates the pyrazole N-H (pKₐ ~10-12) without triggering premature degradation. DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the resulting pyrazolide anion.

  • Alkylation: Dropwise add ethyl iodide (1.2 eq) at 0 °C, then allow the reaction to warm to 25 °C and stir for 12 hours.

  • Workup & Isolation: Quench with H₂O and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove residual DMF.

    • Self-Validation: TLC (Hexanes/EtOAc) will show two new spots. Alkylation yields a mixture of 1-ethyl-5-chloro and 1-ethyl-3-chloro isomers. Purify via silica gel chromatography to isolate the major 1-ethyl-5-chloro isomer, leveraging its distinct dipole moment.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize Diethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)malonate.

  • Enolate Generation: In a separate flame-dried flask under N₂, suspend NaH (60% in mineral oil, 1.6 eq) in anhydrous THF at 0 °C. Slowly add diethyl malonate (1.5 eq).

    • Causality: NaH irreversibly deprotonates diethyl malonate (pKₐ ~13), driving the equilibrium entirely to the enolate via the evolution of H₂ gas. THF provides an optimal aprotic medium that solvates the sodium cation, leaving the enolate highly reactive.

  • Coupling: Once H₂ evolution ceases (approx. 30 mins), add a solution of 5-chloro-1-ethyl-4-nitro-1H-pyrazole (1.0 eq) in THF dropwise.

  • Heating: Heat the reaction to 65 °C for 8 hours.

    • Causality: The highly electrophilic C5 position, activated by the adjacent nitro group, undergoes rapid attack by the bulky malonate enolate. Heating is required to overcome the steric hindrance of the incoming nucleophile and to expel the chloride leaving group.

  • Workup: Cool to 0 °C, quench carefully with saturated NH₄Cl (aq), and extract with CH₂Cl₂. Concentrate to yield the malonate intermediate as a crude yellow oil, which can be used directly in the next step.

Phase 3: Acidic Hydrolysis and Thermal Decarboxylation

Objective: Synthesize the target 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

  • Hydrolysis: Dissolve the crude malonate intermediate (1.0 eq) in 6M HCl (aq) (10 mL/mmol).

    • Causality (Critical Choice): Why use 6M HCl instead of basic hydrolysis (e.g., NaOH)? Because the C5 position remains highly activated by the 4-nitro group, hydroxide ions could act as competing nucleophiles, potentially displacing the malonate group (retro-SNAr) to yield a 5-hydroxypyrazole byproduct. Acidic conditions safely hydrolyze the ethyl esters without attacking the aromatic ring [1].

  • Decarboxylation: Heat the mixture to reflux (~100 °C) for 16 hours.

    • Causality: Upon hydrolysis to the dicarboxylic acid, the thermal energy drives a spontaneous decarboxylation via a concerted six-membered cyclic transition state, expelling CO₂ gas to yield the mono-acetic acid.

  • Isolation: Cool the mixture to 0 °C. The product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum to yield the target compound as an off-white solid.

Quantitative Data & Analytical Expected Values

To ensure protocol fidelity, compare your isolated intermediates against the expected analytical parameters summarized below:

Intermediate / ProductMolecular WeightExpected YieldPhysical StateDiagnostic ¹H NMR Shifts (Expected)
5-Chloro-1-ethyl-4-nitro-1H-pyrazole 175.57 g/mol 65 - 75%Pale yellow solid

8.15 (s, 1H, Pyrazole-H), 4.20 (q, 2H, N-CH₂)
Diethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)malonate 299.28 g/mol 70 - 85%Yellow oil

5.15 (s, 1H, Malonate-CH), 4.25 (m, 4H, Ester-CH₂)
2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid 199.16 g/mol 80 - 90%Off-white solid

12.8 (br s, 1H, COOH), 4.05 (s, 2H, CH₂-COOH)

Safety & EHS Considerations

  • Nitroaromatics: Nitro-heterocycles can be energetic materials. Do not subject intermediates to temperatures exceeding 150 °C without prior Differential Scanning Calorimetry (DSC) safety screening.

  • Sodium Hydride (NaH): Highly reactive with moisture, evolving flammable hydrogen gas. Handle strictly under an inert atmosphere (N₂ or Argon). Quench residual NaH with isopropanol before aqueous disposal.

  • Alkylating Agents: Ethyl iodide is a known alkylating agent and suspected carcinogen. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

References

  • US Patent 8,436,001 B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Details the synthesis of Pim kinase inhibitors and validates the SNAr functionalization of 5-chloro-1-alkyl-4-nitropyrazoles. Source: Google Patents.
  • US Patent 8,614,206 B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Provides further mechanistic grounding for the cross-coupling and reduction pathways of 4-nitropyrazole derivatives in medicinal chemistry. Source: Google Patents.
Application

Application Note: Optimized Protocol for the Hydrolysis of Ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate to its Carboxylic Acid

Introduction The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the carboxylic acid moiety ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the carboxylic acid moiety often serves as a key pharmacophore or a handle for further chemical modification. This application note provides a detailed guide for the hydrolysis of ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate to its corresponding carboxylic acid, 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid. This transformation is of interest due to the prevalence of substituted pyrazole scaffolds in pharmacologically active molecules. The presence of a nitro group on the pyrazole ring introduces electronic effects that influence the reactivity of the ester, a factor that is critically considered in the development of this protocol.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the reaction mechanism, a detailed step-by-step protocol for the synthesis, and robust analytical methods for the characterization of the final product, ensuring a self-validating and reproducible workflow.

Mechanistic Insights: The Role of the Nitro Group and Reaction Conditions

The hydrolysis of an ester can be achieved under either acidic or basic conditions. For the substrate , ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate, a base-catalyzed hydrolysis (saponification) is the recommended approach.

Base-Catalyzed Hydrolysis (Saponification):

This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, which typically leads to higher yields and simpler product isolation.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) leaving group. In the final, irreversible step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and afford the desired carboxylic acid.

The presence of the 4-nitro group on the pyrazole ring is expected to facilitate this reaction. As a strong electron-withdrawing group, the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This electronic effect can lead to an increased reaction rate compared to esters without such electron-withdrawing substituents.

Acid-Catalyzed Hydrolysis:

While possible, acid-catalyzed hydrolysis is a reversible process, representing the reverse of a Fischer esterification. To drive the equilibrium towards the carboxylic acid product, a large excess of water is required. The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. While effective, the reversible nature can lead to incomplete conversion and more complex purification procedures.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the saponification of ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate≥95% PurityCommercial Source
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercial Source
Methanol (MeOH)ACS Reagent GradeCommercial Source
Deionized Water (H₂O)High PurityIn-house
Hydrochloric Acid (HCl), 2M aqueous solutionReagent GradeCommercial Source
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial Source
Brine (saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%Commercial Source
Reaction Workflow

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Dissolve Ester in MeOH add_naoh Add aq. NaOH Solution start->add_naoh Step 1 reflux Heat to Reflux add_naoh->reflux Step 2 cool Cool to Room Temp. reflux->cool Step 3 evap Remove MeOH cool->evap Step 4 acidify Acidify with 2M HCl evap->acidify Step 5 extract Extract with EtOAc acidify->extract Step 6 dry Dry Organic Layer extract->dry Step 7 concentrate Concentrate in vacuo dry->concentrate Step 8 crystallize Crystallize from EtOAc/Hexanes concentrate->crystallize Step 9 characterize Characterize Product (NMR, IR, MS) crystallize->characterize Step 10

Figure 1. Workflow for the hydrolysis of ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate (1.0 eq) in methanol (approximately 10 mL per gram of ester).

    • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH).

    • Add the 2 M NaOH solution (2.0-3.0 eq) to the stirred solution of the ester at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting ester spot and the appearance of a more polar spot (at the baseline) for the carboxylate salt indicates reaction completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, slowly add 2 M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid may form.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

Product Characterization: A Self-Validating System

Thorough characterization of the starting material and the final product is essential to confirm the success of the transformation. The following are expected analytical data based on the structures.

Ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate (Starting Material)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-8.2 ppm (s, 1H, pyrazole C³-H)

    • δ ~4.2-4.4 ppm (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ ~4.1-4.3 ppm (q, J = 7.3 Hz, 2H, pyrazole-NCH₂CH₃)

    • δ ~3.8-4.0 ppm (s, 2H, -CH₂COO-)

    • δ ~1.4-1.6 ppm (t, J = 7.3 Hz, 3H, pyrazole-NCH₂CH₃)

    • δ ~1.2-1.4 ppm (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~168-170 ppm (C=O, ester)

    • δ ~145-147 ppm (C-NO₂)

    • δ ~138-140 ppm (pyrazole C³)

    • δ ~130-132 ppm (pyrazole C⁵)

    • δ ~61-63 ppm (-OCH₂)

    • δ ~45-47 ppm (pyrazole-NCH₂)

    • δ ~32-34 ppm (-CH₂COO-)

    • δ ~14-15 ppm (pyrazole-NCH₂CH₃)

    • δ ~13-14 ppm (-OCH₂CH₃)

  • FT-IR (ATR):

    • ~1730-1750 cm⁻¹ (C=O stretch, ester)

    • ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretch)

    • ~1180-1250 cm⁻¹ (C-O stretch, ester)

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (Product)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5-13.5 ppm (br s, 1H, -COOH)

    • δ ~8.2-8.4 ppm (s, 1H, pyrazole C³-H)

    • δ ~4.1-4.3 ppm (q, J = 7.3 Hz, 2H, pyrazole-NCH₂CH₃)

    • δ ~3.9-4.1 ppm (s, 2H, -CH₂COOH)

    • δ ~1.3-1.5 ppm (t, J = 7.3 Hz, 3H, pyrazole-NCH₂CH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~170-172 ppm (C=O, carboxylic acid)

    • δ ~145-147 ppm (C-NO₂)

    • δ ~139-141 ppm (pyrazole C³)

    • δ ~129-131 ppm (pyrazole C⁵)

    • δ ~45-47 ppm (pyrazole-NCH₂)

    • δ ~31-33 ppm (-CH₂COOH)

    • δ ~14-15 ppm (pyrazole-NCH₂CH₃)

  • FT-IR (ATR):

    • ~2500-3300 cm⁻¹ (broad O-H stretch, carboxylic acid)

    • ~1700-1720 cm⁻¹ (C=O stretch, carboxylic acid)

    • ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretch)

The disappearance of the characteristic ethyl group signals of the ester in the NMR spectra and the appearance of a broad hydroxyl proton signal, along with a shift in the carbonyl stretching frequency in the IR spectrum, provide definitive evidence for the successful hydrolysis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Insufficient amount of base.Use a larger excess of NaOH (e.g., 3-4 equivalents).
Low YieldIncomplete extraction of the product.Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently acidified (pH 2-3).
Product loss during recrystallization.Use a minimal amount of hot solvent for recrystallization and cool slowly.
Oily Product Instead of SolidPresence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Conclusion

This application note provides a comprehensive and robust protocol for the hydrolysis of ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate to 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid. The choice of a base-catalyzed approach is justified by its irreversibility and the activating effect of the nitro substituent. The detailed step-by-step procedure, coupled with expected analytical data for both starting material and product, offers a self-validating framework for researchers to confidently perform this transformation and characterize the outcome. This protocol is anticipated to be a valuable resource for scientists engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (2018, October 27). Arkivoc. Retrieved March 7, 2026, from [Link]

  • Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group - PubMed. (2023, February 23). PubMed. Retrieved March 7, 2026, from [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]

  • Saponification-Typical procedures - OperaChem. (2024, April 27). OperaChem. Retrieved March 7, 2026, from [Link]

  • nitro-ester-amid_simple. (2020, February 19). SlidePlayer. Retrieved March 7, 2026, from [Link]

  • THE ALKALINE HYDROLYSIS OF NITRATE ESTERS - DTIC. (n.d.). Defense Technical Information Center. Retrieved March 7, 2026, from [Link]

  • CSD Solution #13. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • FTIR spectrum of ethyl acetate fraction. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • interpretation of two sample infrared spectra - YouTube. (2023, August 31). YouTube. Retrieved March 7, 2026, from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Advanced Cyclocondensation Protocols for Pyrazole Acetic Acid Derivatives

Introduction & Pharmacological Relevance The pyrazole scaffold is a biologically privileged heterocycle, ubiquitous in pharmacologically active compounds ranging from COX-2 inhibitors to broad-spectrum antimicrobial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazole scaffold is a biologically privileged heterocycle, ubiquitous in pharmacologically active compounds ranging from COX-2 inhibitors to broad-spectrum antimicrobial agents[1]. Synthesizing pyrazole acetic acid derivatives requires precise control over ring formation and side-chain functionalization. The most robust and widely employed methodology is the classical Knorr cyclocondensation, which utilizes the reaction between 1,3-dicarbonyl compounds and binucleophilic hydrazine derivatives[1][2].

This application note details a highly optimized, self-validating protocol for the synthesis and isolation of pyrazole-3-acetic acid derivatives. It is specifically designed for drug development professionals, addressing critical synthetic bottlenecks such as regioselectivity, thermal control, and the complex zwitterionic isolation of amphoteric intermediates[1][3].

Mechanistic Principles & Causality

The formation of the pyrazole ring proceeds via a sequential condensation mechanism[4][5]. The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon of the 1,3-dicarbonyl precursor, forming a hemiaminal intermediate[4]. Subsequent dehydration yields a hydrazone. An intramolecular cyclization follows, where the secondary nitrogen attacks the remaining carbonyl, forming a five-membered cyclic intermediate that rapidly dehydrates and tautomerizes to achieve aromaticity[4].

Mechanism Diketone 1,3-Dicarbonyl Precursor Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine Derivative Hydrazine->Hemiaminal Nucleophilic Attack Hydrazone Hydrazone Formation Hemiaminal->Hydrazone Dehydration (-H2O) Cyclization Intramolecular Cyclization Hydrazone->Cyclization 2nd Nucleophilic Attack Pyrazole Pyrazole Ester (Aromatization) Cyclization->Pyrazole Dehydration & Tautomerization

Mechanistic pathway of Knorr pyrazole cyclocondensation.

Quantitative Data: Biological Activity

Pyrazole acetic acid derivatives exhibit a vast array of biological activities. High-throughput screening identifies the pyrazole-acetic acid substructure as a critical hit for receptor antagonists and enzyme inhibitors, where the acetic acid moiety serves as a vital pharmacophoric element for hydrogen-bonding in active sites[4][6].

Table 1: Representative Biological Activity of Pyrazole Derivatives

Compound ClassTarget / StrainActivity MetricReference
Pyrazole-pyridazine hybridsCOX-2 EnzymeIC₅₀: 1.15 µM[7]
Substituted pyrazole derivativesCOX-2 EnzymeIC₅₀: 19.87 – 61.24 nM[7]
Pyrazole-derived hydrazonesAcinetobacter baumanniiMIC: 4 µg/mL[7]
Pyrazole-1-carbothiohydrazidesAspergillus nigerMIC: 2.9 – 7.8 µg/mL[7]

Experimental Protocol: Synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)acetic Acid

This two-step protocol encompasses the cyclocondensation to form the pyrazole ester, followed by a highly controlled saponification and isoelectric isolation.

Step 1: Cyclocondensation (Ester Formation)

Objective: Construct the pyrazole core via the condensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2,4-dioxopentanoate (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of starting material).

    • Causality: Glacial acetic acid acts as both a solvent and an acid catalyst. It promotes the formation of the hydrazone intermediate while buffering the basicity of hydrazine, preventing unwanted side reactions[3][7].

  • Reagent Addition: Begin stirring and add hydrazine hydrate (1.05 eq) dropwise.

    • Causality: The initial hemiaminal formation is highly exothermic. Dropwise addition prevents thermal runaway and ensures regioselective control[3].

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 2–3 hours.

    • Causality: Elevated temperatures are required to drive the two sequential dehydration steps to completion, ensuring full aromatization of the pyrazole ring[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove acetic acid, yielding the crude ethyl 2-(5-methyl-1H-pyrazol-3-yl)acetate.

Step 2: Saponification & Isoelectric Point (pI) Isolation

Objective: Hydrolyze the ester to the free carboxylic acid and isolate the zwitterionic product without forming water-soluble salts.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH or KOH. The lithium cation coordinates effectively with the carboxylate, and the mild basicity prevents degradation of the heterocyclic core[3].

  • Solvent Removal: Evaporate the THF under reduced pressure, leaving an aqueous alkaline solution of the pyrazole carboxylate.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0–5 °C. Slowly add 1M HCl dropwise while continuously monitoring the pH until it reaches exactly pH 4.2 .

    • Causality: The pyrazole ring is amphoteric (basic N2, acidic N1 pKa ~14, carboxylic acid pKa ~4.2). This creates a complex zwitterionic landscape. Standard acidification to pH 1 protonates the pyrazole ring, forming highly water-soluble hydrochloride salts that fail to precipitate. By targeting the isoelectric point (pI ~4.2), the molecule becomes neutrally charged (zwitterionic), minimizing its aqueous solubility and forcing it to precipitate as a pure free acid[3].

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water, and dry under a vacuum.

Workflow Step1 Cyclocondensation (Glacial AcOH, Reflux) Step2 Ester Isolation (Solvent Removal) Step1->Step2 Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Step4 Isoelectric Point Adjustment (pH ~4.2) Step3->Step4 Step5 Zwitterion Precipitation & Filtration Step4->Step5

Workflow for pyrazole acetic acid synthesis and isoelectric isolation.

Self-Validation & Analytical Quality Control

To guarantee the integrity of the protocol, the system is designed to be self-validating through physical and analytical checkpoints:

  • Thermal Validation (Step 1): A distinct exotherm upon the addition of hydrazine hydrate confirms the successful nucleophilic attack and hemiaminal formation. Lack of heat generation indicates degraded hydrazine reagent.

  • TLC Monitoring (Step 1 & 2): The conversion of the highly polar 1,3-dicarbonyl to the ester can be monitored via TLC (UV 254 nm). The appearance of a UV-active spot confirms the formation of the conjugated aromatic pyrazole system.

  • pH-Dependent Precipitation (Step 2): The protocol is validated physically during the acidification step. The solution should remain clear until pH ~5.0, followed by sudden, heavy cloudiness and precipitation precisely at pH 4.2. If the solution clears again below pH 3.0, it indicates over-acidification and the formation of the water-soluble hydrochloride salt[3].

  • NMR Confirmation: The final product's ¹H-NMR spectrum must show the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of a distinct pyrazole aromatic proton (C4-H) typically resonating between 6.0–6.5 ppm, confirming both aromatization and successful hydrolysis.

References

  • Synthetic Methodologies for 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Deriv
  • 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid. Benchchem.
  • Ethyl 2-(1H-pyrazol-4-yl)
  • 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8. Benchchem.
  • 3,5-dichloro-1H-pyrazol-1-acetic acid. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Application

Technical Guide: Using 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid in API Synthesis

Executive Summary 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a specialized bifunctional heterocyclic building block used primarily in the development of kinase inhibitors (specifically Pim-1, Pim-2, and Pim-3 ) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a specialized bifunctional heterocyclic building block used primarily in the development of kinase inhibitors (specifically Pim-1, Pim-2, and Pim-3 ) and fused bicyclic scaffolds. Its structural value lies in its orthogonal reactivity :

  • C4-Nitro Group: A "masked" amine that serves as a hinge-binding motif precursor in kinase inhibitors.

  • C5-Acetic Acid Tail: A versatile handle for solubility modulation, linker attachment, or intramolecular cyclization to form pyrazolo[4,3-c]pyridine cores.

This guide details the synthesis, handling, and application of this intermediate, focusing on its role in constructing high-value pharmaceutical scaffolds.

Chemical Profile & Safety

Compound Identity:

  • IUPAC Name: 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

  • Core Scaffold: 1,4,5-Trisubstituted Pyrazole[1]

  • Precursor CAS: 1260659-31-1 (refers to the non-nitro parent: 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid).

  • Molecular Formula: C₇H₉N₃O₄

  • Molecular Weight: ~199.16 g/mol

Safety & Handling (Critical):

  • Energetic Warning: Nitro-pyrazoles possess high energy density. While the acetic acid tail adds stability, the compound should be treated as potentially shock-sensitive, especially when dry.

  • Thermal Stability: Do not heat bulk material above 80°C without solvent. Exothermic decomposition may occur.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Synthetic Protocols

Protocol A: Preparation of the Intermediate

Since this compound is often a custom intermediate, the most robust route involves the electrophilic nitration of the commercially available non-nitro precursor.

Reagents:

  • Starting Material: 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid (CAS: 1260659-31-1)

  • Nitrating Agent: Fuming HNO₃ / H₂SO₄ (Standard) or Acetyl Nitrate (Milder)

  • Solvent: Dichloromethane (DCM) or Acetic Anhydride

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (65 mmol) of 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid in 50 mL of acetic anhydride at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature < 10°C. Note: The C4 position is electronically activated and nitrates readily.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice/water. Stir for 30 minutes.

  • Isolation: The product often precipitates as a pale yellow solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the 4-nitro derivative.[2][3]

Protocol B: Reduction to 4-Amino Scaffold (The "Hinge Binder")

The 4-nitro group must be reduced to an amine to function as a kinase hinge binder.

Method: Hydrogenation (Pd/C)

  • Setup: Dissolve the nitro-acid (or its ester) in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reaction: Stir under H₂ balloon (1 atm) for 4–6 hours at RT. Caution: Monitor for potential reduction of the pyrazole ring (over-reduction), though rare under mild conditions.

  • Workup: Filter through Celite® and concentrate. The resulting amine is oxidation-sensitive; use immediately.

Application Workflows

Application 1: Synthesis of Pim Kinase Inhibitors

Pim kinases are upregulated in hematological malignancies. The 4-aminopyrazole core is a critical pharmacophore for these targets.

Mechanism: The 4-amino group reacts with heteroaryl carboxylic acids (e.g., thiazoles, pyridines) to form an amide bond. This amide interacts with the ATP-binding pocket of the kinase. The C5-acetic acid tail projects into the solvent-exposed region, improving the drug's pharmacokinetic profile.

Data Table: Optimization of Amide Coupling

Coupling Reagent Base Solvent Yield Notes
HATU DIPEA DMF 88% Gold standard; fast reaction (1-2h).
EDC/HOBt NMM DCM 65% Slower; easier workup (aqueous wash).
T3P TEA EtOAc 72% Low epimerization risk; scalable.

| SOCl₂ | Pyridine | Toluene | 40% | Harsh; degradation of pyrazole observed. |

Application 2: Cyclization to Pyrazolo[4,3-c]pyridines

This intermediate allows for the construction of fused bicyclic systems, which are bioisosteres of purines.

Pathway:

  • Esterification: Convert the acetic acid to a methyl ester.

  • Reduction: Reduce 4-NO₂ to 4-NH₂.

  • Lactamization: The 4-NH₂ attacks the ester carbonyl (intramolecularly) or reacts with an adjacent electrophile to close the 6-membered ring.

Visualized Pathways (Graphviz)

Workflow 1: From Intermediate to API Scaffolds

This diagram illustrates the divergent synthesis paths available from the core intermediate.

G Start Start: 1-Ethyl-1H-pyrazol-5-yl acetic acid Intermediate Core Intermediate: 4-Nitro-5-acetic acid Derivative Start->Intermediate Nitration (HNO3/Ac2O) PathA Path A: Nitro Reduction Intermediate->PathA PathB Path B: Esterification + Reduction Intermediate->PathB Amine 4-Amino-5-acetic acid (Unstable) PathA->Amine H2, Pd/C Kinase Target 1: Pim Kinase Inhibitors (Amide Linked) Amine->Kinase Heteroaryl Coupling (HATU/DMF) Bicyclic Target 2: Pyrazolo[4,3-c]pyridine (Fused Lactam) PathB->Bicyclic Intramolecular Cyclization

Figure 1: Divergent synthetic utility of the 4-nitro-5-acetic acid pyrazole scaffold.

Workflow 2: Mechanism of Pim Kinase Inhibitor Synthesis

Detailed chemical logic for the amide coupling application.

Mechanism NitroAcid 1-Ethyl-4-nitro-1H-pyrazol-5-yl acetic acid Protection Step 1: C-Terminus Protection (Formation of Methyl Ester) NitroAcid->Protection MeOH, H+ Reduction Step 2: Nitro Reduction (H2/Pd-C -> 4-NH2) Protection->Reduction Coupling Step 3: Amide Coupling (Reaction with Thiazole-COOH) Reduction->Coupling HATU, DIPEA Deprotection Step 4: Hydrolysis (LiOH -> Free Acid) Coupling->Deprotection FinalDrug Final API: Pim Kinase Inhibitor Deprotection->FinalDrug

Figure 2: Step-by-step synthetic sequence for generating Pim Kinase inhibitors.

Analytical Quality Control

To ensure the integrity of this intermediate, the following QC parameters are mandatory.

  • ¹H NMR (DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 8.15 ppm (s, 1H): Pyrazole C3-H (Diagnostic singlet; shifts upfield upon nitro reduction).

    • δ 4.10 ppm (q, 2H): N-Ethyl CH₂.

    • δ 3.85 ppm (s, 2H): Acetic acid CH₂ (Alpha to carbonyl).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Note: The nitro compound is significantly less polar than the amino derivative.

  • Impurity Marker:

    • Des-nitro analog: Check for starting material (CAS 1260659-31-1) at δ 7.4 ppm (C4-H).

References

  • PubChem. (2025). Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2).

Sources

Method

Application Note: High-Performance Synthesis of CRTh2 Antagonists Utilizing Pyrazole Acetic Acid Scaffolds

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Executive Summary & Mechanistic Grounding The chemoattractant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary & Mechanistic Grounding

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a critical G-protein coupled receptor (GPCR) implicated in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis. Upon binding its endogenous ligand, Prostaglandin D2 (PGD2), CRTh2 initiates a Gi/o-coupled signaling cascade that drives eosinophil chemotaxis, basophil degranulation, and the release of pro-inflammatory cytokines (IL-4, IL-5, IL-13) from Th2 cells[Novel selective orally active CRTH2 antagonists][1].

High-throughput screening (HTS) campaigns have historically identified indole acetic acids as CRTh2 antagonists; however, recent lead optimization efforts have demonstrated that pyrazole acetic acid derivatives offer superior structural-kinetic relationships (SKR)[2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists][2]. By mimicking the carboxylic acid moiety of PGD2 while introducing a highly tunable pyrazole core, researchers can achieve sub-nanomolar potencies and drastically extend the receptor residence time (dissociation half-life), which is vital for sustained in vivo efficacy and once-daily dosing regimens[Structure-kinetic relationships of heteroaromatic acetic acids][3].

CRTh2_Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTh2 CRTh2 Receptor (Gi/o-Coupled GPCR) PGD2->CRTh2 Agonist Binding Antagonist Pyrazole Acetic Acid (CRTh2 Antagonist) Antagonist->CRTh2 Competitive Inhibition Gi Gi/o Protein Activation CRTh2->Gi Signal Transduction cAMP ↓ Intracellular cAMP ↑ Ca2+ Mobilization Gi->cAMP Effector Modulation Eosinophils Eosinophil Chemotaxis & Shape Change cAMP->Eosinophils Cellular Response Th2 Th2 Cell Activation (IL-4, IL-5, IL-13 Release) cAMP->Th2 Cytokine Cascade

Fig 1: Mechanism of CRTh2 receptor antagonism by pyrazole acetic acid derivatives.

Structure-Activity & Structure-Kinetic Relationships (SAR/SKR)

The transition from traditional scaffolds to pyrazole-based systems is driven by the need to optimize binding kinetics. Biological evaluation in vitro reveals that the pyrazole core exhibits a fundamentally different SAR profile compared to related indole acetic acids[2-(1H-Pyrazol-1-yl)acetic acids as CRTh2 antagonists][4]. Specifically, functionalization at the C-5 position of the pyrazole ring with ortho-sulfonyl benzyl substituents yields compounds with exceptional dissociation half-lives (≥24 hours)[Maria Antonia Buil's scientific contributions][5].

Quantitative Data Summary
Compound ScaffoldSubstitution PatternCRTh2 IC₅₀ (nM)Receptor Residence Time (t₁/₂)Key Pharmacological Feature
Indole Acetic Acid N-Benzyl~15.0< 10 minRapid dissociation, short duration of action.
1H-Pyrazol-1-yl Acetic Acid N-Alkylated Core2.0 - 10.0~ 2 hoursImproved potency, altered SAR vs Indole[4].
1H-Pyrazol-4-yl Acetic Acid C-5 Ortho-sulfonyl benzyl< 1.0> 24 hoursExtended residence time, once-daily therapeutic potential[5].
Phenoxyacetic Acid 4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)~5.0N/AHigh oral bioavailability, strong in vivo efficacy[1].

Synthetic Strategy & Workflow Logic

To synthesize these potent antagonists, two primary pathways are utilized depending on the desired regiochemistry of the acetic acid appendage:

  • N-Alkylation (1H-Pyrazol-1-yl acetic acids): Direct deprotonation of the pyrazole nitrogen followed by electrophilic trapping.

  • C-5 Functionalization (1H-Pyrazol-4-yl acetic acids): Regioselective lithiation of a pre-formed 1,4-disubstituted pyrazole, followed by electrophilic addition and subsequent deoxygenation.

Synthetic_Workflow Start 1. Scaffold Selection (1H-Pyrazole or 1,4-Disubstituted) Deprotonation 2. Regioselective Deprotonation (NaH for N-H; nBuLi for C-5) Start->Deprotonation Alkylation 3. Electrophilic Addition (Ethyl bromoacetate / Benzaldehyde) Deprotonation->Alkylation Anion Generation Reduction 4. Deoxygenation (If Applicable) (Et3SiH / TFA) Alkylation->Reduction Benzylic Alcohol Intermediate Hydrolysis 5. Ester Hydrolysis (LiOH, THF/H2O, 25°C) Alkylation->Hydrolysis Direct N-Alkylation Reduction->Hydrolysis Protected Ester Validation 6. Analytical Validation (NMR, LC-MS >95% Purity) Hydrolysis->Validation Crude Acetic Acid BioAssay 7. Biological Screening (cAMP Assay, Residence Time) Validation->BioAssay Purified Antagonist

Fig 2: Synthetic workflow and self-validating logic for pyrazole acetic acid CRTh2 antagonists.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. By embedding In-Process Controls (IPCs) and explaining the mechanistic causality behind each reagent choice, researchers can ensure high-fidelity replication.

Protocol A: Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid Derivatives via N-Alkylation

Causality & Rationale: Sodium hydride (NaH) is selected as a non-nucleophilic base to ensure complete, irreversible deprotonation of the pyrazole N-H without competing nucleophilic attack on the electrophile. Tetrahydrofuran (THF) provides a polar aprotic environment that stabilizes the sodium pyrazolide intermediate, while strict temperature control (0-10°C) suppresses unwanted dialkylation or exothermic runaway[One-Pot Synthesis Protocols for Pyrazole Acetic Acid Derivatives][6].

Step-by-Step Methodology:

  • Anion Generation: Under a strictly inert nitrogen atmosphere, suspend NaH (1.5 eq, 60% dispersion in mineral oil) in absolute THF (2 mL/mmol). Cool the suspension to 0-5°C using an ice-water bath.

  • Pyrazole Addition: Dissolve the starting pyrazole (1.0 eq) in absolute THF (1 mL/mmol). Add this solution dropwise to the NaH suspension over 30 minutes.

  • Maturation: Remove the ice bath and warm the mixture to 40°C for 3 hours to ensure complete evolution of hydrogen gas and full formation of the pyrazolide anion.

  • Electrophilic Trapping: Recool the reaction to 5°C. Add ethyl bromoacetate (1.2 eq) dissolved in THF dropwise over 1 hour, strictly maintaining the internal temperature below 10°C.

  • Propagation: Stir the mixture overnight at room temperature (20-25°C).

  • IPC Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, quench with MeOH, and analyze via LC-MS. The presence of the molecular ion

    
     corresponding to the ethyl ester intermediate confirms successful alkylation. Proceed only if starting material conversion is >95%.
    
  • Hydrolysis: Add 2.0 M aqueous LiOH (3.0 eq) directly to the THF mixture. Stir for 4 hours at room temperature to hydrolyze the ester.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF. Dilute with water and wash with Ethyl Acetate to remove mineral oil and organic impurities. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the precipitated pyrazole acetic acid with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: C-5 Functionalization of 1,4-Disubstituted Pyrazoles

Causality & Rationale: To synthesize highly potent C-5 ortho-sulfonyl benzyl derivatives, regioselective lithiation is required. n-Butyllithium (nBuLi) at cryogenic temperatures (-78°C) ensures kinetic deprotonation at the C-5 position. Elevated temperatures would lead to thermodynamic equilibration and potential ring fragmentation. The subsequent Si-based acid-catalyzed reduction (Et₃SiH/TFA) is critical: the intermediate benzylic alcohol is highly prone to elimination, and this hydride transfer mechanism selectively deoxygenates the benzylic position while preserving the pyrazole aromaticity[Maria Antonia Buil's scientific contributions][5].

Step-by-Step Methodology:

  • Kinetic Lithiation: Dissolve the 1,4-disubstituted pyrazole ester (1.0 eq) in anhydrous THF (5 mL/mmol) under argon. Cool the solution to -78°C using a dry ice/acetone bath. Add nBuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 45 minutes.

  • Electrophilic Addition: Add the highly substituted 2-bromo-benzaldehyde derivative (1.2 eq) in THF dropwise. Stir for 1 hour at -78°C, then slowly warm to 0°C.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry, and concentrate to yield the crude benzylic alcohol intermediate.

  • IPC Checkpoint 2 (NMR): Perform a rapid ¹H-NMR. The disappearance of the pyrazole C-5 proton and the appearance of a benzylic CH-OH proton (~6.0 ppm) validates the addition.

  • Reductive Deoxygenation: Dissolve the crude alcohol in DCM (3 mL/mmol). Add Triethylsilane (Et₃SiH, 3.0 eq) followed by dropwise addition of Trifluoroacetic acid (TFA, 5.0 eq) at 0°C. Stir at room temperature for 2 hours.

  • Hydrolysis: Concentrate the mixture, redissolve in THF/MeOH/H₂O (2:1:1), and add LiOH (5.0 eq). Stir overnight at room temperature.

  • Final Purification: Acidify to pH 3, extract with DCM, and purify the final 2-(1H-pyrazol-4-yl)acetic acid derivative via reverse-phase preparative HPLC.

Biological Validation Standards

To validate the synthesized CRTh2 antagonists, compounds must be subjected to a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

  • Mechanism: Because CRTh2 is a Gi-coupled receptor, active antagonists will reverse the PGD2-induced suppression of forskolin-stimulated cAMP production.

  • Secondary Screening: Perform a human eosinophil shape change assay. Efficacious pyrazole acetic acids will inhibit PGD2-stimulated actin polymerization and shape change in a dose-dependent manner, confirming functional antagonism in whole blood models[Novel selective orally active CRTH2 antagonists][1].

References

  • Title: 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Title: 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link]

  • Title: Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Title: Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. Source: ResearchGate URL:[Link]

  • Title: Maria Antonia Buil's scientific contributions. Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Precision Amide Coupling of Pyrazole Acetic Acids

Topic: Amide Coupling Reaction Conditions for Pyrazole Acetic Acid Content Type: Application Notes and Protocols Part 1: Executive Summary & Mechanistic Rationale The Challenge of Pyrazole Acetic Acids Pyrazole acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide Coupling Reaction Conditions for Pyrazole Acetic Acid Content Type: Application Notes and Protocols

Part 1: Executive Summary & Mechanistic Rationale

The Challenge of Pyrazole Acetic Acids

Pyrazole acetic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in COX-2 inhibitors, kinase inhibitors, and agrochemicals. However, coupling these substrates with amines presents distinct challenges often overlooked in standard "peptide coupling" guides:

  • Amphoteric Nature: The pyrazole ring can act as both a weak acid (NH) and a weak base (N2), leading to catalyst poisoning or competitive N-acylation.

  • Thermal Instability (Decarboxylation): Heteroaryl acetic acids are prone to thermal decarboxylation. The electron-withdrawing nature of the pyrazole ring (depending on substitution) destabilizes the C-C bond between the methylene and the carboxylate, particularly under high-temperature activation or in the presence of strong Lewis acids.

  • Active Methylene Reactivity: The methylene group (

    
    -position) is flanked by a carbonyl and a heteroaromatic ring, making it sufficiently acidic to undergo side reactions (e.g., condensation or oxidation) under harsh basic conditions.
    
Strategic Selection of Reagents

To mitigate these risks, we prioritize reagents that operate at ambient temperature and minimize the lifetime of the highly reactive activated ester intermediate.

  • T3P (Propanephosphonic acid anhydride): The preferred reagent for process scalability. It drives the reaction to completion with low epimerization (if

    
    -substituted) and simple aqueous workup.
    
  • HATU/DIPEA: The standard for discovery-scale synthesis due to rapid kinetics, though removal of urea byproducts can be tedious.

  • Ghosez’s Reagent: A specialized method for generating acid chlorides under neutral conditions, essential when the substrate is acid-sensitive.

Part 2: Decision Matrix & Workflow

Use this logic flow to select the optimal coupling condition for your specific substrate.

CouplingLogic Start START: Analyze Substrate CheckNH Is Pyrazole NH Free? Start->CheckNH Protect Recommended: Protect NH (SEM, THP, Boc) or use T3P CheckNH->Protect Yes CheckSteric Is Amine Sterically Hindered? CheckNH->CheckSteric No Protect->CheckSteric MethodA Method A: T3P Coupling (High Yield, Scalable) CheckSteric->MethodA No (Primary/Secondary amines) MethodC Method C: Acid Chloride (Ghosez Reagent/Oxalyl Cl) CheckSteric->MethodC Yes (e.g., t-butyl amine, aniline) MethodB Method B: HATU Coupling (Fast, Discovery Scale) MethodA->MethodB If T3P fails

Figure 1: Decision tree for selecting amide coupling conditions based on substrate sterics and protecting group status.

Part 3: Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Best for: Scalable synthesis, difficult substrates, and avoiding N-acylation side products. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride that reacts rapidly with the amine.

Materials:

  • Pyrazole acetic acid substrate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/DMAc (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: Charge the pyrazole acetic acid (1.0 equiv) and the amine (1.1 equiv) into a reaction vessel. Add solvent (EtOAc, 5-10 mL/mmol).

    • Note: If the pyrazole is insoluble in EtOAc, use a minimum amount of DMF as a co-solvent.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.

    • Expert Insight: Pyridine is often superior to DIPEA for T3P couplings as it minimizes racemization (if applicable) and suppresses side reactions.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature < 10 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion < 50% after 4 hours, add an additional 0.5 equiv of T3P.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with water.[2]

    • Wash the organic layer with 0.5 M HCl (to remove excess amine/pyridine) and then sat. NaHCO3 (to remove unreacted acid and phosphate byproducts).

    • T3P byproducts are water-soluble, often rendering column chromatography unnecessary.

Protocol B: HATU-Mediated Coupling

Best for: High-throughput screening, discovery chemistry, small scales (< 100 mg).

Materials:

  • Pyrazole acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)[3]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the pyrazole acetic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes to form the activated ester (O-At ester).

    • Visual Cue: The solution often turns yellow/orange.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Warning: Do not heat above 40 °C. HATU can cause potentially explosive side reactions or racemization at high temperatures.

  • Workup:

    • Dilute with EtOAc.[3] Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Purification via flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol C: Acid Chloride Method (via Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., electron-deficient anilines) or when standard coupling agents fail.

Materials:

  • Pyrazole acetic acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Amine (1.1 equiv)

  • Base: TEA or DIPEA

  • Solvent: DCM or CHCl3[3][4]

Step-by-Step Procedure:

  • Activation: Dissolve pyrazole acetic acid in dry DCM at 0 °C. Add Ghosez's Reagent (1.2 equiv) dropwise.

  • Formation: Stir at 0 °C to RT for 1 hour.

    • Mechanism:[2][4][5] This generates the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride.

  • Coupling: Add a solution of the Amine (1.1 equiv) and TEA (2.0 equiv) in DCM to the reaction mixture.

  • Completion: Stir for 2–6 hours.

  • Workup: Standard aqueous wash (NaHCO3/Brine).

Part 4: Troubleshooting & Optimization

Table 1: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
Low Yield / No Reaction Decarboxylation of substrateAvoid heating >40°C. Switch from HATU to T3P at 0°C. Check substrate stability by NMR.
N-Acylation (Side Product) Free NH on pyrazole ring competing1. Use T3P (more selective for COOH).2. Protect Pyrazole-NH (Boc/THP).3. Use stoichiometric base (avoid excess).
Incomplete Conversion Steric hindrance (1,3,5-substituted pyrazole)Switch to Protocol C (Acid Chloride). Increase concentration to 0.5 M.
Product stuck in Water Amphoteric product (Polar)Do not wash with strong acid/base. Use n-Butanol/DCM extraction or lyophilize directly.

Part 5: References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, 59, 26.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479.

Sources

Method

recrystallization solvents for purifying nitropyrazole carboxylic acids

Application Note: High-Purity Isolation of Nitropyrazole Carboxylic Acids Subtitle: Solvent Systems, Crystallization Protocols, and Safety Architectures for Energetic and Pharmaceutical Scaffolds. Abstract This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Nitropyrazole Carboxylic Acids

Subtitle: Solvent Systems, Crystallization Protocols, and Safety Architectures for Energetic and Pharmaceutical Scaffolds.

Abstract

This technical guide addresses the purification of nitropyrazole carboxylic acids, specifically focusing on 3-nitropyrazole-4-carboxylic acid (pharmaceutical intermediate) and 3,5-dinitropyrazole-4-carboxylic acid (DNPC, energetic material precursor). These compounds present a unique "push-pull" physicochemical challenge: the carboxylic acid moiety confers hydrophilicity and pH-sensitivity, while the nitro groups introduce high polarity, electron deficiency, and thermal instability. This note details solvent selection logic, self-validating purification protocols, and critical safety measures for handling potential energetic hazards.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the molecular competition within the crystal lattice.

  • The Acidic Handle (

    
     ~3–4):  The carboxylic acid group (
    
    
    
    ) is the primary lever for purification. It allows the molecule to exist as a water-soluble anion (carboxylate) or a water-insoluble neutral acid.
  • The Nitro Effect (

    
    ):  Nitro groups are strong electron-withdrawing groups (EWG). They increase the acidity of the carboxylic proton and the pyrazole N-H proton.
    
    • Solubility Implication: The high dipole moment makes these compounds soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (Methanol, Ethanol).

    • Safety Implication: Multiple nitro groups (e.g., DNPC) destabilize the lattice energy, increasing shock sensitivity. Avoid solvents that form peroxides (e.g., Diethyl Ether, THF) or those that require high-temperature stripping.

Table 1: Solvent Performance Matrix
Solvent SystemRoleSolubility Profile (Hot/Cold)Impurity RejectionSafety Profile
Water (pH < 2) Primary SolventModerate / InsolubleExcellent (Salts remain soluble)High (Green, Non-flammable)
Ethanol / Water (1:1) Co-SolventHigh / LowGood (Rejects non-polar byproducts)Moderate (Flammable)
Acetic Acid (Glacial) RecrystallizerHigh / ModerateExcellent (for dinitro variants)Moderate (Corrosive)
Toluene Anti-SolventLow / InsolubleGood (Rejects tars/oils)Moderate (Flammable)
Ethyl Acetate ExtractionModerate / LowModerateHigh (Low toxicity)

Decision Logic: Selecting the Workflow

The following decision tree illustrates the logical flow for determining the appropriate purification method based on crude purity and chemical structure.

SolventSelection Start Crude Nitropyrazole Carboxylic Acid PurityCheck Est. Purity > 85%? Start->PurityCheck ThermalRecrys Thermal Recrystallization PurityCheck->ThermalRecrys Yes AcidBase Acid-Base Swing (Chemical Purification) PurityCheck->AcidBase No (Tars/Salts present) SolventChoice Solvent Selection ThermalRecrys->SolventChoice Water Water (100°C) SolventChoice->Water Mono-nitro EtOH_Water EtOH:Water (1:1) SolventChoice->EtOH_Water Di-nitro (Lipophilic) DissolveBase Dissolve in aq. NaHCO3 (pH 8-9) AcidBase->DissolveBase Filter Filter Insoluble Impurities DissolveBase->Filter Acidify Acidify w/ HCl to pH 1 (Precipitation) Filter->Acidify Acidify->ThermalRecrys Final Polish

Figure 1: Decision matrix for selecting between thermal recrystallization and chemical acid-base purification based on crude material quality.

Detailed Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Best for: Crude material containing non-acidic impurities (unreacted pyrazoles, tars) or inorganic salts.

Mechanism: This exploits the acidity of the carboxylic acid. Neutral impurities will not dissolve in the weak base, allowing them to be filtered off.

  • Dissolution: Suspend the crude nitropyrazole carboxylic acid (10 g) in water (50 mL).

  • Basification: Slowly add saturated Sodium Bicarbonate (

    
    ) solution while stirring. Monitor pH until it reaches 8–9.
    
    • Observation: The solid should dissolve, releasing

      
       (effervescence).
      
    • Checkpoint: If solids remain after pH 9, these are likely impurities (e.g., decarboxylated nitropyrazoles).

  • Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove the insoluble impurities. The filtrate now contains the purified nitropyrazole carboxylate salt.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise until pH < 1.

    • Critical: Do not add acid too fast, or you will trap impurities in the rapid precipitation.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with ice-cold water (2 x 10 mL) to remove NaCl.

  • Drying: Dry in a vacuum oven at 50°C (ensure temperature is below decomposition point).

Protocol B: Thermal Recrystallization (Final Polish)

Best for: Removing trace isomers or improving crystal habit for flowability.

  • Solvent Prep: Prepare a 1:1 mixture of Ethanol/Water (for dinitro) or use pure Water (for mononitro).

  • Reflux: Heat the solvent to boiling. Add the solid from Protocol A slowly.

    • Rule of Thumb: Use 10–15 mL of solvent per gram of solid. If it doesn't dissolve, add small aliquots of Ethanol until clear.[1]

  • Hot Filtration (Optional): If "black specks" remain, filter the hot solution rapidly through a pre-warmed funnel.

  • Controlled Cooling: Allow the flask to cool to room temperature on a cork ring (insulator) over 2 hours. Do not plunge into ice immediately.

    • Why? Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Nucleation: If no crystals form at RT, scratch the inner wall with a glass rod or add a seed crystal. Then, move to an ice bath (0°C) for 1 hour.

  • Harvest: Filter and wash with cold anti-solvent (e.g., cold water or Hexane).

Troubleshooting & Safety (E-E-A-T)

Common Failure Mode: "Oiling Out"

Nitro compounds often separate as an oil rather than a crystal because their melting points can be depressed by impurities/solvents.[2][3]

  • Solution: Re-heat to dissolve the oil.[2][3] Add a small amount of a compatible seed crystal.[3] Cool extremely slowly (wrap the flask in foil/cotton).

  • Alternative: Use the "Cloud Point" method. Dissolve in hot Ethanol, then add warm Toluene dropwise until the solution turns slightly cloudy. Cool slowly.

Safety: Energetic Hazards
  • Thermal Runaway: Nitropyrazoles (especially dinitro-) have decomposition exotherms.

    • Rule: Never heat a heating bath >100°C above the expected melting point.

    • Reference: 3,5-Dinitropyrazole derivatives can decompose violently above 250°C [1].

  • Shock Sensitivity: Dry crystals of polynitro compounds can be shock-sensitive.

    • Protocol: Use Teflon or plastic spatulas. Do not scrape hard crystals against glass frits.

  • Peroxides: Avoid ether/THF. If extraction is needed, use Ethyl Acetate or Dichloromethane.

References

  • Synthesis and Energetic Properties of Dinitropyrazoles Source: ACS Omega (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." URL:[Link]

  • General Purification of Pyrazoles Source: National Institutes of Health (NIH) / PMC. "Facile Recrystallization Process for Tuning Crystal Morphology." URL:[Link]

  • Organic Syntheses Standard Procedures Source: Organic Syntheses, Coll. Vol. 3, p.334 (1955). "3,5-Dinitrobenzoic Acid" (Analogous procedure for carboxylic acid nitration/purification). URL:[Link]

Sources

Application

Application Note: Strategic Functionalization of the C5 Position in 1-Ethyl-4-Nitropyrazoles

Executive Summary The 1-ethyl-4-nitropyrazole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, substituted pyrazolo-pyridines) and high-energy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-ethyl-4-nitropyrazole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, substituted pyrazolo-pyridines) and high-energy density materials.[1] While the C3 position is often sterically accessible, the C5 position (adjacent to the bridgehead nitrogen) offers unique electronic properties due to the ortho-like relationship with the nitro group.

This guide details three validated protocols for C5 functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): The robust route using halogenated precursors.

  • Pd-Catalyzed C-H Arylation: The atom-economic route for biaryl synthesis.[1]

  • Vicarious Nucleophilic Substitution (VNS): A specialized route for direct alkylation.[2]

Mechanistic Grounding: The "Push-Pull" Activation[1]

To successfully functionalize C5, one must understand the electronic landscape of the molecule.

  • The Nitro Effect: The nitro group at C4 is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly depletes electron density at the adjacent C5 position.

  • The N1 Effect: The ethyl group at N1 prevents tautomerization, locking the aromatic system. The lone pair on N1 donates into the ring, but the adjacent N2 acts as an electron sink.

  • Result: The C5 position becomes highly electrophilic (susceptible to nucleophiles) and the C5-H bond becomes significantly acidic (pKa ~25-28), enabling direct metalation or base-mediated substitution.[1]

Logical Pathway for Method Selection

G Start Target: C5-Functionalized 1-Ethyl-4-Nitropyrazole Decision Is the C5 position halogenated (Cl/Br)? Start->Decision Yes_Halo Precursor: 5-Chloro-1-ethyl-4-nitropyrazole Decision->Yes_Halo Yes No_Halo Precursor: 1-Ethyl-4-nitropyrazole Decision->No_Halo No Method_SNAr Method A: S_NAr (Nucleophilic Aromatic Substitution) Yes_Halo->Method_SNAr React with Amines/Thiols Desired_Bond What bond do you need to form? No_Halo->Desired_Bond Bond_C_C C-C (Aryl) Desired_Bond->Bond_C_C Bond_C_Alk C-C (Alkyl) Desired_Bond->Bond_C_Alk Method_CH Method B: Pd-Catalyzed C-H Arylation Bond_C_C->Method_CH Method_VNS Method C: Vicarious Nucleophilic Substitution Bond_C_Alk->Method_VNS

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and desired product.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Creating C-N, C-O, or C-S bonds (e.g., amino-pyrazoles).[1] Starting Material: 5-chloro-1-ethyl-4-nitropyrazole.[1]

The Science

The reaction proceeds via a Meisenheimer Complex .[3][4] The C4-nitro group stabilizes the negative charge intermediate formed after the nucleophile attacks C5. The chloride ion is then eliminated to restore aromaticity.

Detailed Procedure

Scale: 1.0 mmol Reagents:

  • 5-chloro-1-ethyl-4-nitropyrazole (175 mg, 1.0 mmol)[1]

  • Nucleophile (e.g., Morpholine, 1.2 eq)[1]

  • Base: K2CO3 (2.0 eq) or DIPEA (1.5 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Steps:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the pyrazole substrate in MeCN (3 mL).

  • Addition: Add K2CO3 (276 mg, 2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vial and heat to 60–80°C for 2–4 hours.

    • Note: Reaction progress can be monitored by TLC (Hexane/EtOAc 1:1). The product is usually more polar than the starting chloride.

  • Workup: Cool to room temperature. Pour the mixture into water (15 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Validation:

  • Yield: Typically 85–95%.

  • NMR Check: Disappearance of the C5-Cl signal (no proton, but carbon shift changes) and appearance of nucleophile protons.

Protocol B: Regioselective C-H Arylation

Best for: Creating C-C (Biaryl) bonds without pre-halogenation. Starting Material: 1-ethyl-4-nitropyrazole.[1]

The Science

This protocol utilizes Palladium-catalyzed C-H activation .[5][6][7] The nitro group acts as a "commanding group," directing the palladium to the C5 position via a Concerted Metalation-Deprotonation (CMD) pathway. The acidity of C5-H is crucial here; the carbonate base assists in deprotonating the Pd-agostic intermediate.

Detailed Procedure

Scale: 0.5 mmol Reagents:

  • 1-ethyl-4-nitropyrazole (70 mg, 0.5 mmol)[1]

  • Aryl Bromide (e.g., Bromobenzene, 1.5 eq)[1]

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: PPh3 (10 mol%) or XPhos (for difficult substrates)[1]

  • Base: Cs2CO3 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Steps:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Solids Addition: Add Pd(OAc)2 (5.6 mg), Ligand (13 mg PPh3), Cs2CO3 (325 mg), and the pyrazole substrate.

  • Liquids Addition: Add the Aryl Bromide (0.75 mmol) and Dioxane (2.5 mL) via syringe under Argon flow.

  • Deoxygenation: Sparge the solution with Argon for another 2 minutes.

  • Activation: Seal the vessel and heat to 110°C for 12–16 hours.

    • Caution: Nitro compounds at high temperatures pose a safety risk. Use a blast shield.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Column chromatography (Gradient 0-30% EtOAc in Hexanes).

Validation:

  • Yield: Typically 60–80%.

  • Regioselectivity: >95% C5 selective (C3 arylation is rare under these conditions due to the "nitro effect").

Protocol C: Vicarious Nucleophilic Substitution (VNS)

Best for: Introducing alkyl/functionalized carbon chains.[8] Starting Material: 1-ethyl-4-nitropyrazole.[1]

The Science

VNS allows the replacement of hydrogen with a carbon nucleophile that contains a leaving group (e.g., chloromethyl phenyl sulfone).[9] The nucleophile adds to the nitro-activated ring (sigma-complex), followed by base-induced


-elimination of HCl, rather than hydride elimination (which is energetically difficult).[1]

Key Reagents:

  • Nucleophile: Chloromethyl phenyl sulfone (PhSO2CH2Cl).

  • Base: t-BuOK or NaOH/DMSO.[1]

  • Outcome: Yields 5-(phenylsulfonyl)methyl-1-ethyl-4-nitropyrazole, which can be further desulfonylated to a methyl group.[1]

Comparative Data & Troubleshooting

Method Comparison Table
FeatureSNArC-H ArylationVNS
Bond Formed C-N, C-O, C-SC-C (Aryl)C-C (Alkyl)
Precursor 5-ChloroUnsubstitutedUnsubstituted
Reagent Cost LowHigh (Pd catalyst)Moderate
Scalability High (kg scale)Moderate (g scale)Moderate
Key Risk Over-reaction (bis-sub)Pd contaminationTemperature control
Troubleshooting Guide
  • Low Yield in C-H Activation: Ensure Dioxane is strictly anhydrous. Water kills the CMD pathway. Switch base to K2CO3/PivOH (Pivalic acid acts as a proton shuttle).

  • Regioisomer Issues: If C3 arylation is observed, lower the temperature to 90°C and increase reaction time. The C5 position is kinetically favored.

  • Safety Warning: 1-ethyl-4-nitropyrazole derivatives are energetic.[1] Always perform Differential Scanning Calorimetry (DSC) before scaling above 5 grams.

References

  • Iaroshenko, V. O., et al. (2014). "Regioselective and Guided C-H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 79(7), 2906–2915.

  • Makosza, M., & Winiarski, J. (1987).[1][2][8][10] "Vicarious Nucleophilic Substitution of Hydrogen."[2][8][9][10][11] Accounts of Chemical Research, 20(8), 282–289.[2]

  • Zia-ur-Rehman, M., et al. (2009).[1] "Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, 65(Pt 3), o668.[1] (Demonstrates SNAr structural outcomes).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. "Vicarious Nucleophilic Substitution."[2][8][9][10] Wiley. (General reference for VNS mechanism in heterocycles).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting decarboxylation during pyrazole acetic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses a critical challenge in the synthesis of pyrazole acetic acid derivatives: unwanted decarboxylation. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses a critical challenge in the synthesis of pyrazole acetic acid derivatives: unwanted decarboxylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to diagnose, troubleshoot, and prevent this common side reaction. This document is structured to help you navigate from high-level questions to in-depth, specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding decarboxylation during pyrazole acetic acid synthesis.

Q1: What is decarboxylation in this context, and why is it a problem?

A: Decarboxylation is the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂). In the synthesis of pyrazole acetic acid, this results in the formation of a methyl-pyrazole byproduct instead of your target molecule. This side reaction reduces your overall yield and introduces a significant impurity that can be difficult to separate, complicating downstream applications.

Q2: At which stage of the synthesis is decarboxylation most likely to occur?

A: Decarboxylation is most prevalent during the final hydrolysis step, where a pyrazole acetate ester (or acetonitrile) is converted to the corresponding carboxylic acid.[1][2] This step often involves heating under either acidic or basic conditions, which can promote the unwanted loss of CO₂.[3] The pyrazole ring itself can participate in and stabilize the intermediates necessary for decarboxylation.

Q3: What are the tell-tale signs of significant decarboxylation?

A: The most common indicators include:

  • Gas Evolution: Noticeable bubbling or pressure buildup in the reaction vessel during heating is a strong sign that CO₂ is being produced.

  • Lower than Expected Yield: A significant loss of mass in your isolated product.

  • Analytical Discrepancies: The presence of a major impurity in ¹H NMR (e.g., a new pyrazole-CH₃ signal) and LC-MS (a peak corresponding to the mass of the decarboxylated product).

Q4: Can I prevent decarboxylation completely?

A: While complete prevention can be challenging, especially with thermally sensitive substrates, you can minimize it to negligible levels by carefully controlling reaction conditions. The key is to use milder reagents, lower temperatures, and shorter reaction times during the hydrolysis step.[4][5]

In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting in a question-and-answer format, complete with diagnostic workflows and preventative protocols.

Scenario 1: You observe significant product loss and gas evolution during the hydrolysis of your ethyl pyrazoleacetate precursor.

Q: I'm hydrolyzing my ethyl pyrazoleacetate to get the final acetic acid, but my yield is very low, and I noticed vigorous bubbling when I heated the reaction. What is happening?

Plausible Causes & Mechanistic Insight:

You are almost certainly experiencing significant decarboxylation. Pyrazole carboxylic acids, and by extension pyrazole acetic acids, can undergo decarboxylation, particularly when heated.[6] The reaction is often facilitated by both acidic and basic conditions. The mechanism involves the protonation (in acid) or deprotonation (in base) of the carboxylic acid, followed by the elimination of CO₂. The resulting carbanion on the methylene bridge is stabilized by the adjacent pyrazole ring, making the process more favorable than for simple alkyl acetic acids. Heating the reaction provides the necessary activation energy for this side reaction to compete with, and sometimes outpace, the desired hydrolysis.

Diagnostic Workflow:

  • Confirm the Byproduct: Before modifying your protocol, confirm the identity of the impurity.

    • ¹H NMR Spectroscopy: Look for a characteristic singlet corresponding to the methyl group attached directly to the pyrazole ring (typically in the δ 2.0-2.5 ppm range). Compare the integration of this peak to your desired product's methylene (-CH₂-) signal.

    • LC-MS Analysis: Run a sample of your crude product. The decarboxylated byproduct will have a molecular weight that is 44.01 Da less than your target pyrazole acetic acid.

  • Quantify the Issue: Use the integration from your ¹H NMR or the peak area from your LC chromatogram to estimate the percentage of decarboxylation. This will serve as a baseline to evaluate the effectiveness of any changes you make to the protocol.

Solutions & Preventative Measures:

The core strategy is to make hydrolysis the dominant reaction pathway by using milder conditions. High temperatures are the primary driver of decarboxylation.[3]

Experimental Protocol: Optimized Hydrolysis to Minimize Decarboxylation

This protocol uses a milder base (Potassium Carbonate) under controlled heating to favor hydrolysis over decarboxylation.[4]

Materials:

  • Ethyl Pyrazoleacetate derivative

  • Ethanol (EtOH)

  • Potassium Carbonate (K₂CO₃)

  • Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve your ethyl pyrazoleacetate substrate in ethanol (e.g., 5-10 mL per gram of ester).

  • Add Base: Add 3.0 equivalents of solid Potassium Carbonate (K₂CO₃) to the solution.

  • Controlled Heating: Heat the reaction mixture to a gentle reflux (approximately 80 °C). Crucially, avoid the high temperatures (120-180 °C) that are often used for more robust esters and can significantly accelerate decarboxylation.[3][4]

  • Monitor Progress: Monitor the reaction by TLC or LC-MS every 30-60 minutes. The reaction should be complete within 2-4 hours. Do not heat for an extended period once the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the remaining residue in water.

    • Wash with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. Your pyrazole acetic acid should precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Impact of Hydrolysis Conditions on Decarboxylation

Condition Reagent Temperature Time Decarboxylation Risk Recommendation
Harsh Basic 6M NaOH>100 °C6-12 hVery High Not Recommended
Harsh Acidic 6M H₂SO₄>100 °C6-12 hVery High Not Recommended
Moderate Basic LiOH, H₂O/THF60-80 °C2-4 hModerate Use with caution; monitor closely.
Mild Basic K₂CO₃, EtOH~80 °C2-4 hLow Recommended Protocol [4]
Scenario 2: Your isolated Pyrazole Acetic Acid degrades over time during storage.

Q: I successfully synthesized my product, but after a few weeks in the freezer, TLC and NMR show new impurities. Why is my compound unstable?

Plausible Causes & Mechanistic Insight:

While pyrazole rings are generally stable, they are not inert.[7] The presence of the acetic acid moiety can influence stability. Degradation upon storage is often due to:

  • Oxidation: Pyrazole derivatives can be susceptible to oxidation, often indicated by a change in color (e.g., turning brown).[8] This can be accelerated by exposure to air and light.

  • Residual Acidity/Basicity: Trace amounts of acid or base from the work-up can catalyze slow degradation or decarboxylation even at low temperatures.

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate decomposition pathways.

Diagnostic Workflow:

  • Characterize Impurities: Use LC-MS and NMR to identify the degradation products. Is it the decarboxylated methyl-pyrazole? Or does the mass suggest an oxidation product (M+16)?

  • Check Purity of Stored Material: Ensure the initial material was of high purity. An already impure compound may appear to degrade more quickly.

Solutions & Preventative Measures:

Proper storage is critical for the long-term integrity of your pyrazole acetic acid derivative.

  • Temperature: Store at -20 °C or lower.

  • Atmosphere: For maximum stability, store the solid under an inert atmosphere (argon or nitrogen). This is especially important for long-term storage.

  • Light: Always store in amber vials or wrap the container in aluminum foil to protect it from light.[8]

  • Purity: Ensure the compound is thoroughly dried and free of residual solvents or reagents before storage.

Visualizations

Synthetic Pathway and Decarboxylation Side Reaction

The following diagram illustrates a common synthetic route via the Knorr pyrazole synthesis and highlights the critical step where decarboxylation can occur.[9][10]

G cluster_main Main Synthetic Pathway cluster_side Undesired Side Reaction BetaKetoester Beta-Ketoester (e.g., Diethyl acetylsuccinate) PyrazoleEster Ethyl Pyrazoleacetate Intermediate BetaKetoester->PyrazoleEster Knorr Synthesis (Hydrazine, Acetic Acid, Heat) Hydrazine Hydrazine Hydrate TargetAcid Target: Pyrazole Acetic Acid PyrazoleEster->TargetAcid Hydrolysis (e.g., K2CO3, EtOH) Byproduct Byproduct: Methyl-Pyrazole TargetAcid->Byproduct Decarboxylation (Excess Heat/Harsh Reagents)

Caption: Synthetic route to pyrazole acetic acid showing the undesired decarboxylation side reaction.

Troubleshooting Flowchart for Decarboxylation

This flowchart provides a logical decision-making process to address decarboxylation issues.

G Start Problem: Low Yield or Gas Evolution During Hydrolysis CheckNMR Run ¹H NMR and LC-MS of Crude Product Start->CheckNMR IsDecarb Is Decarboxylated Byproduct Present? CheckNMR->IsDecarb YesDecarb Yes IsDecarb->YesDecarb  Yes NoDecarb No IsDecarb->NoDecarb  No ReduceTemp Implement Milder Conditions: 1. Lower Reaction Temperature (<85 °C) 2. Use Weaker Base (e.g., K₂CO₃) 3. Reduce Reaction Time YesDecarb->ReduceTemp OtherIssue Investigate Other Side Reactions: - Incomplete Hydrolysis - Ring Opening - Degradation NoDecarb->OtherIssue Monitor Monitor Reaction Closely by TLC or LC-MS ReduceTemp->Monitor Success Problem Resolved: High Yield of Pure Product Monitor->Success

Caption: A step-by-step flowchart for troubleshooting decarboxylation during synthesis.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Li, W., et al. (2022). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Bune, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
  • Al-Warhi, T., et al. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • (2022). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones | ACS Omega.
  • (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Benchchem. (n.d.).
  • (n.d.).
  • (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • (n.d.).
  • (n.d.). Knorr Pyrazole Synthesis of Edaravone. Rsc.org.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • (2020).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • (n.d.). Stability of 4H-pyrazoles in physiological environments.
  • (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • (2024).
  • (n.d.). A New Approach to the Cyanoacetic Ester Synthesis.
  • (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates.
  • (2024).

Sources

Optimization

Technical Support Center: Regiocontrol in 4-Nitropyrazole N-Ethylation

This guide is structured as a specialized Technical Support Center for researchers dealing with the regioselective N-ethylation of 4-nitropyrazoles. Current Status: Systems Operational | Agent: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers dealing with the regioselective N-ethylation of 4-nitropyrazoles.

Current Status: Systems Operational | Agent: Senior Application Scientist Case ID: REGIO-4NO2-PYR

System Diagnostics & Triage

Before optimizing conditions, we must define the substrate's symmetry. The presence of the 4-nitro group significantly alters the electronic landscape of the pyrazole ring, increasing acidity (


 ~8-10) while decreasing nucleophilicity.
Diagnostic Flowchart

Use this logic tree to determine your optimal experimental protocol.

G Start START: Analyze Substrate Structure IsSym Is the 4-nitropyrazole symmetric? (No substituents at C3/C5) Start->IsSym Simple Protocol A: Standard Base-Mediated Alkylation (No Regio-issues) IsSym->Simple Yes Asym Substrate is Asymmetric (e.g., 3-methyl-4-nitropyrazole) IsSym->Asym No Steric Is the C3-Substituent Bulky? (t-Butyl, Phenyl, CF3) Asym->Steric PathA Pathway A (Steric Control): Use Cs2CO3 / DMF / Et-I Favors 1,3-isomer (Distal) Steric->PathA Yes (Steric dominance) PathB Pathway B (Mitsunobu): Use PPh3 / DIAD / EtOH Can alter selectivity profile Steric->PathB No (Electronic/Chelation mix) Sep Separation Required: Silica Chromatography (Isomers have different Rf) PathA->Sep PathB->Sep

Figure 1: Decision matrix for selecting alkylation conditions based on substrate sterics and symmetry.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a 50:50 mixture of regioisomers. How do I favor one?"

Diagnosis: This occurs in asymmetric substrates (e.g., 3-methyl-4-nitropyrazole) where the thermodynamic difference between the


 and 

tautomers is minimal, or the alkylating agent is too reactive (non-selective).

Technical Explanation: The 4-nitro group delocalizes the negative charge of the pyrazolate anion. When you use a small electrophile like Ethyl Iodide (EtI), the reaction is often under kinetic control .

  • The "Distal" Rule: Sterics usually favor alkylation at the nitrogen furthest from the C3-substituent (yielding the 1,3-isomer).

  • The "Proximal" Exception: If the reaction is too hot or the solvent too polar (like DMSO), you lose selectivity.

Corrective Protocol:

  • Switch Base/Solvent: Move from

    
    /DMF to 
    
    
    
    /Acetonitrile
    or Toluene (with phase transfer catalyst) . Cesium creates a "looser" ion pair, often enhancing steric discrimination.
  • Lower Temperature: Run the reaction at 0°C instead of reflux.

  • Try Mitsunobu: If direct alkylation fails, use the Mitsunobu reaction (Ethanol,

    
    , DIAD). This mechanism proceeds via a neutral pyrazole attacking an activated alcohol, often governed by different steric/electronic parameters than the anionic 
    
    
    
    pathway.
Issue 2: "The reaction is extremely slow, even with excess Ethyl Iodide."

Diagnosis: Nucleophilic Deactivation. Technical Explanation: The nitro group at position 4 is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring nitrogens, making the pyrazolate anion a poor nucleophile .

Corrective Protocol:

  • Increase Electrophilicity: Switch from Ethyl Bromide to Ethyl Iodide or Ethyl Triflate (EtOTf).

  • Heat (Carefully): While heat hurts regioselectivity (see Issue 1), it is necessary for yield. A microwave reactor at 80°C for 30 mins is often superior to overnight reflux.

  • Catalysis: Add 10 mol% NaI (Finkelstein condition) if using Ethyl Bromide to generate EtI in situ.

Issue 3: "I cannot separate the isomers by column chromatography."

Diagnosis: Co-elution of Nitro-isomers. Technical Explanation: The high polarity of the nitro group often masks the subtle polarity differences caused by the methyl/ethyl position.

Corrective Protocol:

  • Change Stationary Phase: Standard Silica (SiO2) is acidic. Try Neutral Alumina or C18 Reverse Phase silica.

  • Solvent Modifier: Do not use just Hexane/EtOAc. Add 1-2% Methanol or Dichloromethane to the eluent. The different dipole moments of the 1,3- and 1,5-isomers often resolve better in chlorinated solvents.

  • Crystallization: 4-nitropyrazoles are often highly crystalline. If one isomer is solid and the other oil (common), chill the mixture in

    
    /Pentane to crash out the major isomer.
    

Advanced Experimental Protocols

Protocol A: Base-Mediated N-Ethylation (Standard)

Best for: Sterically biased substrates aiming for the 1,3-isomer (distal).

  • Dissolution: Dissolve 3-substituted-4-nitropyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 equiv). Stir at RT for 30 min. Note: Solution may turn yellow/orange due to anion formation.
    
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Stir at 40°C. Monitor by TLC (usually 4-12 hours).

  • Workup: Filter off solids. Concentrate filtrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Mitsunobu N-Ethylation

Best for: Sensitive substrates or when "inversion" of standard selectivity is required.

  • Setup: Dissolve 4-nitropyrazole (1.0 equiv) and Ethanol (1.2 equiv) in anhydrous THF (0.1 M).

  • Phosphine: Add Triphenylphosphine (

    
    )  (1.5 equiv). Cool to 0°C.[2][3]
    
  • Azo-Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10 mins. Critical: Exotherm control.

  • Reaction: Warm to RT and stir for 12-24 hours.

  • Workup: Concentrate. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter.
  • Purification: Chromatography is essential to remove hydrazine byproducts.

Comparative Data: Solvent & Base Effects[4]

The following table summarizes typical regioselectivity ratios (1,3-isomer : 1,5-isomer) for 3-methyl-4-nitropyrazole ethylation.

EntryBaseSolventTempYield (%)Ratio (1,3 : 1,5)Notes
1

DMF80°C88%60 : 40Thermodynamic mix (poor selectivity)
2

AcetoneReflux75%75 : 25Lower temp improves distal attack
3

MeCN40°C92%85 : 15 Recommended Condition
4 NaHTHF0°C95%55 : 45"Naked" anion is too reactive/unselective
5 MitsunobuTHFRT80%70 : 30Avoids anion; good alternative

References

  • Regioselective N-Alkylation of Pyrazoles: Norman, N. J., et al. (2022).[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • Mitsunobu Reaction on 4-Nitropyrazoles:Organic Chemistry Portal.

  • Separation of Isomers: BenchChem Technical Support.

  • Functional Group Tuning:MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."

  • Energetic Materials & Nitro-Pyrazoles:National Institutes of Health (PMC). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."

Sources

Troubleshooting

removing impurities from 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Technical Support Center: Purification and Troubleshooting for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Troubleshooting for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with pyrazole-based scaffolds. 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a critical building block frequently utilized in the synthesis of kinase inhibitors (such as Pim kinase targets) and anti-inflammatory agents[1].

Because the pyrazole ring is highly polarized by the C4-nitro group, synthesizing this molecule typically involves N-alkylation of a pyrazole precursor followed by ester hydrolysis. This sequence predictably generates specific structurally related impurities. This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to isolate the pure active pharmaceutical ingredient (API) precursor.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: My LC-MS shows a persistent impurity with an identical mass (isobaric) to my target product. What is this, and why did it form? A: You are observing the N-alkylation regioisomer: 2-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)acetic acid . The Causality: Pyrazole tautomerism dictates that N-alkylation (e.g., using ethyl iodide and K₂CO₃) of the (4-nitro-1H-pyrazol-5-yl)acetic acid ester intermediate yields a mixture of N1 and N2 alkylated products[2]. While the electron-withdrawing nitro group at C4 influences the nucleophilicity of the adjacent nitrogens, the steric bulk of the C5-acetic acid ester group often forces a significant percentage of the alkylation to occur at the less hindered N2 position, forming the undesired 3-yl regioisomer[3].

Q2: My NMR shows extra ethyl signals, but the mass spectrometer indicates an M+28 mass shift. How do I clear this? A: This is the unhydrolyzed intermediate: Ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate . The Causality: Hydrolysis of the ester to the free acetic acid requires a strong aqueous base (e.g., LiOH or NaOH). If the reaction time is insufficient, or if the biphasic solvent system (e.g., THF/Water) fails to provide adequate mass transfer, the ester remains incomplete[4]. Because it lacks an acidic proton, it can be easily removed via liquid-liquid extraction before precipitating your final product.

Q3: How do I remove des-ethyl impurities (unreacted starting material)? A: Unreacted (4-nitro-1H-pyrazol-5-yl)acetic acid is highly polar and retains an acidic N-H proton. It is best removed prior to the final hydrolysis step. During the esterification/alkylation stage, washing the organic phase with a mild aqueous base (like saturated NaHCO₃) will deprotonate the unalkylated pyrazole N-H, pulling it into the aqueous waste while your alkylated ester remains in the organic layer.

Part 2: Quantitative Impurity Profiling

To successfully monitor your purification, you must understand the analytical signatures of your crude mixture. Below is a summary of the standard impurity profile.

Impurity NameStructural OriginHPLC RRT*¹H NMR Diagnostic Shift (DMSO-d₆)Primary Removal Strategy
2-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)acetic acid N-alkylation regioisomer~0.95Pyrazole C5-H singlet shifts downfield vs. target C3-HFractional recrystallization or reverse-phase chromatography[5]
Ethyl 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate Incomplete ester hydrolysis~1.40Triplet at ~1.2 ppm, Quartet at ~4.1 ppm (ester ethyl)Liquid-liquid extraction (basic aqueous layer vs. organic wash)
(4-nitro-1H-pyrazol-5-yl)acetic acid Unreacted precursor~0.60Broad N-H peak >12.5 ppmAqueous basic wash during the intermediate ester stage

*RRT = Relative Retention Time compared to the target API on a standard C18 Reverse-Phase column (Water/MeCN + 0.1% TFA).

Part 3: Experimental Protocol – Self-Validating Purification System

This protocol utilizes a two-stage thermodynamic purification strategy: exploiting pKa differences to remove neutral esters, followed by differential solubility to remove the regioisomer.

Phase 1: Acid-Base Extraction (Ester Removal)

  • Dissolution: Suspend the crude post-hydrolysis mixture in 1.0 M NaOH (aq) (10 mL per gram of crude).

    • Causality: The basic conditions ensure all carboxylic acids (target and regioisomer) are deprotonated into highly water-soluble sodium salts.

  • Organic Wash: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

    • Self-Validation Check: Spot the combined EtOAc layer on a TLC plate (Hexane:EtOAc 1:1). If UV-active spots are present, neutral ester impurities are successfully being removed. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 6.0 M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Causality: Protonation of the carboxylate forces the precipitation of the free pyrazole acetic acids.

  • Filtration: Filter the resulting precipitate under a vacuum and wash with ice-cold water. Dry under a vacuum to afford the regioisomer mixture.

Phase 2: Regioselective Recrystallization (Isomer Separation)

  • Solvent Selection: Suspend the dried crude acid mixture in a minimal amount of boiling Ethanol/Water (typically 3:1 v/v).

  • Dissolution & Cooling: Heat until complete dissolution is achieved. Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

    • Causality: The N1-ethyl target molecule possesses different crystal lattice packing energetics compared to the N2-ethyl regioisomer due to the steric proximity of the ethyl group to the acetic acid moiety. The target isomer preferentially crystallizes.

  • Recovery: Filter the crystalline solid.

    • Self-Validation Check: Run an HPLC or ¹H NMR of the mother liquor. You should observe a heavy enrichment of the undesired 3-yl regioisomer, confirming the thermodynamic separation was successful.

Part 4: Purification Workflow Visualization

Below is the logical workflow mapping the phase separations and physical states utilized in the protocol above.

PurificationWorkflow Crude Crude 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (Contains Regioisomers & Esters) BaseExt 1. Base Extraction (aq. NaOH) 2. Wash with EtOAc Crude->BaseExt OrgLayer Organic Layer (Discard: Ester Impurities) BaseExt->OrgLayer Non-polar AqLayer Aqueous Layer (Sodium salts of Pyrazole Acids) BaseExt->AqLayer Polar (Salts) Acidify Acidify to pH 2.0 with HCl (aq) AqLayer->Acidify Precipitate Crude Acid Precipitate (Mixture of N1/N2 Isomers) Acidify->Precipitate Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst Pure Pure Target Molecule (N1-Ethyl Isomer) Recryst->Pure Crystallizes MotherLiq Mother Liquor (Discard: N2-Ethyl Regioisomer) Recryst->MotherLiq Remains in Soln

Caption: Workflow for the purification of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

References

  • Source: Google Patents (US8436001B2)
  • Source: Google Patents (US20210009566A1)
  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Nitropyrazoles in Aqueous Buffers

Welcome to the technical support center for handling nitropyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling nitropyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of nitropyrazoles in their experimental workflows. As a class of compounds with significant potential in various research fields, understanding and overcoming their inherent low water solubility is crucial for obtaining reliable and reproducible data.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format. The information herein is grounded in established physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: Why are my nitropyrazole compounds poorly soluble in aqueous buffers like PBS?

A1: The limited aqueous solubility of many nitropyrazoles stems from their molecular structure.[1][2] The pyrazole ring itself is a hydrophobic scaffold, and the addition of a nitro group (-NO2) further increases the molecule's non-polar character.[1] While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the overall hydrophobicity often dominates, leading to poor solvation in polar solvents like water and aqueous buffers.[1][3] The crystal lattice energy of the solid nitropyrazole also plays a significant role; a high lattice energy means that more energy is required to break the crystal structure and allow the molecules to be solvated by water.

Q2: What are the key physicochemical properties of my nitropyrazole that I should consider?

A2: To effectively troubleshoot solubility issues, it is essential to understand the following properties of your specific nitropyrazole derivative:

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP generally correlates with lower aqueous solubility.[4]

  • pKa (Acid Dissociation Constant): This determines the ionization state of the molecule at a given pH. If your nitropyrazole has acidic or basic functional groups, its solubility can be significantly influenced by the pH of the buffer.[2][4][5]

  • Melting Point: A high melting point can be indicative of a stable crystal lattice, which can contribute to poor solubility.[5]

Understanding these parameters will help you select the most appropriate solubilization strategy.

Q3: Can I just add more of the compound to my buffer and stir it longer?

A3: While ensuring adequate mixing and time is important, simply adding more compound to a buffer in which it is poorly soluble will likely result in a saturated solution with undissolved solid material. This can lead to inaccurate concentration determination and unreliable experimental results. It is crucial to employ a systematic approach to enhance the solubility.

Troubleshooting Guides

This section provides a systematic approach to resolving common solubility challenges encountered with nitropyrazoles.

Issue 1: My nitropyrazole compound precipitates out of the aqueous buffer during my experiment.

This is a common problem that can occur due to a variety of factors. The following workflow will guide you through a logical troubleshooting process.

start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_ph Is the buffer pH appropriate? check_concentration->check_ph No solution_concentration Reduce final concentration check_concentration->solution_concentration Yes check_cosolvent Are you using a co-solvent? check_ph->check_cosolvent Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_temp Has the temperature changed? check_cosolvent->check_temp No solution_cosolvent Increase co-solvent percentage or try a different co-solvent check_cosolvent->solution_cosolvent Yes solution_temp Maintain constant temperature check_temp->solution_temp Yes end Precipitation Resolved check_temp->end No solution_concentration->end solution_ph->end solution_cosolvent->end solution_temp->end

Caption: Troubleshooting workflow for nitropyrazole precipitation.

Detailed Steps:

  • Verify Concentration: Ensure you are working below the saturation solubility of your compound in the final buffer. If you are unsure of the solubility limit, it is advisable to determine it experimentally (see Protocol 1).

  • Evaluate Buffer pH: If your nitropyrazole has ionizable groups, a change in pH can drastically alter its solubility.[2][5] For acidic nitropyrazoles, increasing the pH above the pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for basic nitropyrazoles, decreasing the pH below the pKa will result in a more soluble protonated form.

  • Optimize Co-solvent System: Many nitropyrazoles require a small percentage of an organic co-solvent to remain in solution in an aqueous buffer.[2][6][7] Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[2][6] If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different one. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Control Temperature: The solubility of most solid compounds, including nitropyrazoles, increases with temperature.[1][3][8] If your experiments involve temperature fluctuations, this could be the cause of precipitation upon cooling. Ensure that all solutions are maintained at a constant temperature.

Issue 2: I am unable to dissolve my nitropyrazole powder in the aqueous buffer to make a stock solution.

This issue requires a systematic approach to identify an appropriate solvent system.

start Insoluble Nitropyrazole Powder try_organic Attempt to dissolve in a pure organic solvent (e.g., DMSO, Ethanol) start->try_organic success_organic Dissolved try_organic->success_organic Yes fail_organic Still Insoluble try_organic->fail_organic No prepare_stock Prepare a concentrated stock solution in the organic solvent success_organic->prepare_stock try_other_methods Consider alternative methods: pH adjustment, surfactants, or cyclodextrins fail_organic->try_other_methods dilute_aqueous Serially dilute the stock solution into the aqueous buffer prepare_stock->dilute_aqueous check_precipitation Does it precipitate upon dilution? dilute_aqueous->check_precipitation precipitate Precipitation Occurs check_precipitation->precipitate Yes no_precipipate no_precipipate check_precipitation->no_precipipate No no_precipitate Solubilization Successful optimize_cosolvent Optimize co-solvent percentage in the final solution precipitate->optimize_cosolvent end Solution Prepared optimize_cosolvent->end try_other_methods->end no_precipipate->end

Caption: Workflow for dissolving nitropyrazole powder.

Detailed Strategies:

  • Start with an Organic Solvent: Attempt to dissolve a small amount of your nitropyrazole in a pure, water-miscible organic solvent such as DMSO, ethanol, or acetone.[1][2] Nitropyrazoles are generally more soluble in these solvents.[1]

  • Prepare a Concentrated Stock: Once a suitable organic solvent is identified, prepare a concentrated stock solution.

  • Dilute into Aqueous Buffer: Slowly add the concentrated organic stock solution to your aqueous buffer while vortexing or stirring.[7] This method of gradual dilution helps to prevent the compound from crashing out of solution.

  • Optimize the Final Co-solvent Concentration: The final concentration of the organic co-solvent in your working solution should be as low as possible to avoid any unwanted effects on your experiment, but high enough to maintain the solubility of your nitropyrazole.[7] A typical starting point is a final co-solvent concentration of 1-5%.

Advanced Solubilization Techniques

If the use of co-solvents is insufficient or not suitable for your experimental system, consider the following advanced techniques:

pH Adjustment

For nitropyrazoles with acidic or basic functional groups, adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt.[2][5]

  • For acidic nitropyrazoles: Increase the pH of the buffer to be at least 1-2 pH units above the pKa of the acidic group.

  • For basic nitropyrazoles: Decrease the pH of the buffer to be at least 1-2 pH units below the pKa of the basic group.

Caution: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay). Also, be aware that the stability of your compound may be pH-dependent.[9][10]

Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[6][11]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and sodium lauryl sulfate (SLS) are frequently used.[6]

  • Considerations: The choice of surfactant and its concentration must be optimized for your specific nitropyrazole and experimental system. Surfactants can sometimes interfere with biological assays.

Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility.[12][13][14][15]

  • Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.[13]

  • Benefits: This method can significantly enhance solubility and bioavailability without the use of organic co-solvents.[12][14][15]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of a nitropyrazole derivative in a specific aqueous buffer.[2]

Materials:

  • Nitropyrazole compound (powder)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Scintillation vials or sealed tubes

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of the nitropyrazole powder to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure that equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved nitropyrazole in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.

Data Summary Table

The following table provides a general overview of the solubility of nitropyrazoles in different solvent types. The actual solubility will vary depending on the specific substituents on the pyrazole ring.

Solvent TypeExamplesGeneral Solubility of NitropyrazolesReferences
Aqueous Buffers PBS, Tris-HClGenerally Poor[1][2][16]
Polar Protic Solvents Water, Ethanol, MethanolLimited to Moderate[2][8][16]
Polar Aprotic Solvents DMSO, DMF, Acetone, AcetonitrileGood to Excellent[1][2][8][17]
Non-Polar Solvents Toluene, HexaneGenerally Poor to Moderate[2][8]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • 4-nitro-1H-pyrazole - Solubility of Things. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Solubility and Thermodynamic Analysis of 3(5)
  • SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). (n.d.).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Improving solubility of pyrazole deriv
  • (PDF) Nitropyrazoles (review). (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.).
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • 4-Nitropyrazole 2075-46-9 wiki. (n.d.). Guidechem.
  • (PDF) Nitropyrazoles. (n.d.).
  • Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC. (2025, October 1). NIH.
  • Review on synthesis of nitropyrazoles. (n.d.).
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. (2025, February 18).
  • Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole | Semantic Scholar. (1993, June 1).
  • 3-Nitropyrazole | C3H3N3O2 | CID 123419. (n.d.). PubChem - NIH.
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (2025, October 18).
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. (n.d.).
  • Solubilization Using Cosolvent Approach | Request PDF. (n.d.).
  • pH Adjustment and Co-Solvent Optimiz
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Heterocyclic Surfactants and Their Applications in Cosmetics | Request PDF. (2022, February 22).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025, November 5). MDPI.
  • Troubleshooting the reaction mechanism of pyrazole form
  • An Approach to Enhance Drug Solubility: Design, Characteriz
  • Technical Support Center: Purification of Pyrazolone Deriv
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
  • My PBS buffer won't dissolve : r/Biochemistry. (2022, July 9). Reddit.
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).

Sources

Troubleshooting

Technical Support Center: Safe Nitration of Pyrazole Acetic Acid Precursors

Topic: Controlling Exotherms & Process Safety Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Guide [v4.2] Core Directive: The Thermodynamics of Hazard As Senior Application Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms & Process Safety Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Guide [v4.2]

Core Directive: The Thermodynamics of Hazard

As Senior Application Scientists, we often see nitration treated as a routine transformation. However, nitrating pyrazole-1-acetic acid derivatives presents a dual challenge: the high energy potential of the nitration event (


) combined with the complex kinetics  of the pyrazole ring.
The "Accumulation" Trap

The most critical concept in controlling exotherms is preventing accumulation .

  • The Mechanism: Pyrazoles are basic. In strong mixed acid (

    
    ), the pyrazole ring is protonated, forming a pyrazolium species. This species is deactivated toward electrophilic attack.
    
  • The Danger: To overcome this deactivation, you might be tempted to increase the temperature or addition rate. If the temperature is too low during dosing, the nitric acid accumulates unreacted. When the threshold temperature is finally reached, all the accumulated acid reacts simultaneously.

  • Result: A thermal runaway where heat generation exceeds cooling capacity (

    
    ), potentially leading to an explosion.[1][2]
    

Critical Process Parameters (CPPs)

Control these variables to maintain the "Reaction-Controlled" regime (where reagent is consumed as fast as it is added).

ParameterOperational StandardFailure Mode
Dosing Rate Strictly mass-transfer limited. Dosing time should be

hours for scale-up.
Rapid Exotherm: Rate of heat evolution exceeds cooling jacket capacity.
Agitation High shear/turbulence (

).
Hotspots: Localized concentration gradients cause spikes; loss of cooling efficiency.
Temperature Maintain

during addition; controlled ramp for digestion.
Runaway/Oxidation: High temps oxidize the acetic acid side-chain or trigger decomposition.
Stoichiometry 1.05 - 1.10 eq of

. Avoid large excesses.
Unstable Waste: Excess nitric acid in the workup creates unstable spent acid mixtures.

Visualizing the Safety Workflow

The following diagram outlines the critical decision gates during the nitration process.

NitrationSafety Start Start: Pyrazole Precursor in H2SO4 Cooling Equilibrate Cooling (T < 0°C) Start->Cooling Dosing Start HNO3 Dosing (Dropwise) Cooling->Dosing CheckTemp Decision: Is T > Setpoint? Dosing->CheckTemp StopFeed CRITICAL: STOP FEED Increase Cooling CheckTemp->StopFeed Yes (Exotherm Spike) CheckAccum Check Accumulation: Is reaction stalling? CheckTemp->CheckAccum No (Stable) Resume Resume Dosing (Slower Rate) StopFeed->Resume Temp Stabilized CheckAccum->StopFeed Yes (Danger of Accumulation) Digestion Digestion Phase (Controlled Ramp) CheckAccum->Digestion No (Consumption Normal) Quench Ice Quench / Workup Digestion->Quench

Figure 1: Operational workflow for nitration, emphasizing the "Stop Feed" intervention loop during temperature spikes or accumulation detection.

Troubleshooting Guide & FAQs

Scenario 1: The "Delayed Spike" (Accumulation)

User Question: "I added 50% of my nitric acid at 0°C and saw no exotherm. Suddenly, the temperature shot up to 40°C in seconds. What happened?"

Technical Analysis: You operated in the Accumulation Regime . At 0°C, the protonated pyrazole ring was too deactivated to react with the nitric acid. You essentially created a "bomb" of unreacted mixed acid. When the reaction finally initiated (perhaps due to a minor temperature fluctuation), it released the heat of that 50% conversion instantaneously.

Corrective Action:

  • Immediate: Stop the feed. Apply maximum cooling.[1][2][3] DO NOT quench with water yet (adding water to concentrated acid releases more heat).

  • Prevention: Ensure the reaction initiates early.

    • Protocol: Add 5% of the acid. Stop. Wait for a detectable exotherm (1-2°C rise). This confirms consumption. Only then resume dosing.

    • Temperature: You may need to nitrate at a slightly higher temperature (e.g., 10-15°C) to ensure immediate consumption, rather than accumulating at 0°C.

Scenario 2: Agitator Failure

User Question: "My overhead stirrer failed halfway through the addition. The temperature is stable.[4] Should I restart the stirrer?"

Technical Analysis: ABSOLUTELY NOT. This is a life-threatening situation. Without stirring, the nitric acid has likely pooled (stratified) without reacting. Restarting the stirrer will mix these concentrated layers instantly, causing a massive, immediate exotherm that can rupture the vessel.

Corrective Action:

  • Stop Feed: Ensure no more reagent enters.

  • Do Not Restart: Leave the agitator off.

  • Emergency Quench: If the vessel has a bottom dump valve, dump the contents into a large excess of ice water without stirring the reactor. If not, you may need to chemically quench very slowly or evacuate the lab and let it cool naturally over 24 hours.

Scenario 3: Low Yield & Byproducts

User Question: "I am targeting the 4-nitro position, but my yield is low and I see oxidative impurities. I am using pyrazole-1-acetic acid."

Technical Analysis: The acetic acid side chain (


) is susceptible to oxidation by strong nitric acid, especially if the temperature drifts high (

). Additionally, if the pyrazole ring is not protected, N-nitration might compete with C-nitration.

Corrective Action:

  • Protect the Group: Convert the acid to an ester (e.g., ethyl pyrazole-1-acetate) before nitration. Esters are more robust against oxidative degradation than free acids.

  • Control Temperature: Keep the digestion temperature below 25°C.

  • Acid Strength: Ensure you are using

    
     as the solvent to keep the water concentration low, which favors the 
    
    
    
    electrophile over oxidative species.

Emergency Logic Tree: Thermal Runaway

If you detect an uncontrolled temperature rise (


), follow this logic immediately.

EmergencyResponse Trigger ALARM: Rapid Temp Rise (>10°C/min) Step1 1. CUT FEED Stop all pumps immediately Trigger->Step1 Step2 2. MAX COOLING Full jacket flow / Drop bath Step1->Step2 Eval Is Temp Slowing? Step2->Eval Stabilize Monitor until Ambient Dispose as Haz Waste Eval->Stabilize Yes Critical CRITICAL: Runaway Imminent Eval->Critical No Action EMERGENCY DROWN-OUT Dump into stirred ice water Critical->Action Evac EVACUATE AREA Action->Evac If containment fails

Figure 2: Emergency response logic for thermal runaway events.

References

  • BenchChem Technical Support. (2025).[1][2][3] Managing Exothermic Reactions During Nitration.[1][2][5] Retrieved from

  • American Chemical Society (ACS). (2020). Optimization and Scale-Up of Continuous Flow Acetylation and Nitration. Organic Process Research & Development. Retrieved from

  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

  • National Institutes of Health (NIH). (2023). Manipulating nitration and stabilization to achieve high energy pyrazoles. Science Advances.[6] Retrieved from

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Nitration Mechanism.[7] Retrieved from

Sources

Optimization

overcoming steric hindrance in coupling reactions of nitropyrazoles

Welcome to the Technical Support Center for Nitropyrazole Cross-Coupling. Nitropyrazoles are highly valuable scaffolds in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitropyrazole Cross-Coupling. Nitropyrazoles are highly valuable scaffolds in medicinal chemistry and drug discovery. However, their cross-coupling reactions—such as Chan-Lam N-arylation or Suzuki-Miyaura C–C coupling—are notoriously plagued by steric hindrance and electronic deactivation. The nitro group, particularly in 3-nitro and 5-nitropyrazole isomers, exerts significant steric bulk and electron-withdrawing effects that impede critical transmetalation and reductive elimination steps.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these synthetic bottlenecks.

Part 1: Knowledge Base & FAQs

Q1: Why do 3-nitro and 5-nitropyrazoles consistently give lower yields in Chan-Lam couplings compared to 4-nitropyrazoles? A: The position of the nitro group heavily influences both the pKa of the pyrazole N–H and the steric environment around the coordinating nitrogen. In 3(5)-nitropyrazoles, the nitro group is directly adjacent to the reaction center. During the catalytic cycle, the coordination of the bulky copper-boronic acid intermediate is physically blocked by the nitro group's oxygen atoms. Furthermore, the strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the pyrazole nitrogen. To overcome this, increasing the ratio of arylboronic acid and base drives the equilibrium forward despite the steric penalty [1].

Q2: I am attempting a Suzuki-Miyaura coupling on a halonitropyrazole, but I observe rapid catalyst deactivation (Pd black formation). How can I prevent this? A: Steric hindrance slows down the transmetalation step, leaving the oxidative addition complex (Pd–Ar) exposed for prolonged periods. This kinetic bottleneck allows competing degradation pathways, such as palladium aggregation, to dominate. To prevent this, you must use highly sterically demanding, electron-rich biarylphosphine ligands like BrettPhos or XPhos. These ligands promote rapid reductive elimination and stabilize the mono-ligated Pd(0) species, preventing aggregation into inactive Pd black [2].

Q3: Does the choice of base matter when dealing with sterically hindered nitropyrazoles? A: Absolutely. In sterically congested environments, the base must be small enough to access the metal center to facilitate the formation of the active metal-alkoxide/hydroxide complex, but strong enough to deprotonate the pyrazole. For Chan-Lam couplings of nitropyrazoles, NaOH in methanol has proven superior to bulkier bases like triethylamine or weaker bases like carbonates, precisely because the hydroxide ion has minimal steric requirements [1].

Part 2: Troubleshooting Guide

Issue 1: Complete lack of conversion; starting materials recovered.

Root Cause: Failure of the oxidative addition (in Pd-catalyzed reactions) or failure to form the Cu-pyrazole complex (in Chan-Lam reactions) due to extreme steric shielding. Solutions:

  • Elevate Temperature & Change Solvent: Switch from THF or Methanol to higher boiling solvents like DMF or 1,4-Dioxane to provide the necessary thermal energy to overcome the activation barrier.

  • Ligand Tuning: For Pd-catalyzed reactions, switch to an NHC (N-heterocyclic carbene) ligand. NHCs provide a strong σ-donating effect to force oxidative addition even in the most hindered systems [3].

Issue 2: High levels of protodeboronation of the arylboronic acid.

Root Cause: The transmetalation step is too slow because the nitropyrazole is blocking the metal center. This delay allows the boronic acid to react with trace water in the system. Solutions:

  • Use strictly anhydrous conditions and anhydrous bases (e.g., baked Cs₂CO₃).

  • Slowly add the arylboronic acid via a syringe pump over 2–4 hours to keep its steady-state concentration low, minimizing side reactions while transmetalation catches up.

Part 3: Quantitative Data on Base and Catalyst Effects

The following table summarizes standardized reaction optimizations for the Chan-Lam N-arylation of 3-nitropyrazole, highlighting the causality behind reagent selection [1].

Catalyst (10 mol%)Base (1.6 eq)SolventAtmosphereYield (%)Causality / Observation
CuCl₂NaOHMeOHAir82%Optimal small base; minimal steric clash at the Cu center.
CuCl₂Et₃NMeOHAir15%Bulky base physically prevents coordination.
Cu(OAc)₂NaOHMeOHAir66%Acetate ligands add slight steric bulk, lowering yield.
NoneNaOHMeOHAir0%Transition metal catalyst is strictly required.
CuCl₂NaOHMeOHArgonTraceO₂ is required for Cu(I) to Cu(II) turnover.

Part 4: Validated Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation of Sterically Hindered 3-Nitropyrazole

This self-validating protocol ensures that the steric bottleneck is overcome by utilizing a specific stoichiometric excess and a sterically unencumbered base.

Materials:

  • 3-Nitropyrazole (1.6 mmol)

  • Arylboronic acid (2.6 mmol)

  • NaOH (1.6 mmol)

  • CuCl₂ (0.2 mmol, 12.5 mol%)

  • Methanol (15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.6 mmol of 3-nitropyrazole and 2.6 mmol of the arylboronic acid in 15 mL of methanol.

    • Causality: The 1.6x excess of boronic acid compensates for its slow coordination rate caused by the adjacent nitro group.

  • Catalyst & Base Addition: Add 1.6 mmol of NaOH and 0.2 mmol of CuCl₂ to the stirring solution.

    • Causality: NaOH is used instead of bulkier organic bases to ensure the hydroxide can access the crowded copper center.

  • Reaction Execution: Attach a reflux condenser. Heat the mixture to reflux while continuously bubbling ambient air through the solution using a submerged needle.

    • Causality: The bubbling air provides the necessary oxygen to reoxidize the inactive Cu(I) species back to the active Cu(II) species, a step that is otherwise kinetically starved in hindered systems.

  • Monitoring: Monitor the reaction via TLC (5:95 v/v MeOH/CHCl₃). The reaction typically reaches completion within 10–12 hours.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the N-aryl-C-nitropyrazole [1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halonitropyrazoles

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with halonitropyrazole (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.08 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

    • Causality: Prevents oxidative degradation of the electron-rich BrettPhos ligand.

  • Solvent Addition: Add 10 mL of degassed 1,4-Dioxane.

  • Heating: Heat the mixture to 90 °C for 12 hours.

    • Causality: The bulky BrettPhos ligand forces the palladium center into a highly reactive mono-ligated state, accelerating the otherwise hindered transmetalation and reductive elimination steps [2].

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography.

Part 5: Workflows and Visualizations

CatalyticCycle A 1. Cu(II) Catalyst + NaOH (Small Base Access) B 2. Nitropyrazole Coordination (Steric Bottleneck) A->B Deprotonation C 3. Arylboronic Acid Transmetalation (Requires Excess Reagent) B->C Overcoming Bulk D 4. Reductive Elimination (Product Formation) C->D C-N Bond Formation E 5. Oxidation by O2 (Catalyst Turnover) D->E Release of Product E->A Air Bubbling

Chan-Lam catalytic cycle highlighting steric bottlenecks and required interventions.

Troubleshooting Start Low Yield in Nitropyrazole Coupling Check1 Is Pd Black / CuO Precipitating? Start->Check1 Path1A Yes: Catalyst Deactivation Check1->Path1A Visual check: Black Solid Path1B No: Poor Transmetalation Check1->Path1B Visual check: Clear Solution Sol1A Use Bulky Ligand (BrettPhos) or Increase O2 Flow Path1A->Sol1A Stabilize Intermediate Sol1B Switch to Smaller Base (NaOH) or Increase Temperature Path1B->Sol1B Enhance Kinetics

Troubleshooting decision tree for overcoming steric hindrance in coupling reactions.

References

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Beilstein Journal of Organic Chemistry URL:[Link]

  • Cross-Coupling Reactions of Nitroarenes Accounts of Chemical Research URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL:[Link]

Troubleshooting

Technical Support Center: Alternative Catalysts for Pyrazole Ring Closure

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for green and alternative catalytic methodologies in heterocyclic synthesis. Traditional Knorr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for green and alternative catalytic methodologies in heterocyclic synthesis. Traditional Knorr pyrazole syntheses and 1,3-dipolar cycloadditions often rely on harsh Brønsted acids (e.g., H₂SO₄) and volatile organic solvents. This guide provides validated, self-correcting protocols and troubleshooting strategies for transitioning to sustainable, high-efficiency alternative catalysts.

Catalyst Selection Workflow

Selecting the correct alternative catalyst depends on the physical properties of your substrates and your downstream purification requirements.

Workflow A Reaction System: 1,3-Dicarbonyl + Hydrazine B Are reactants highly hydrophobic? A->B C Micellar Catalysis (e.g., CTAB in H2O) B->C Yes D Is rapid heterogeneous recovery critical? B->D No E Nano-Magnetic Solid Acid (e.g., Fe3O4@SiO2) D->E Yes F Deep Eutectic Solvent (DES) (e.g., Choline Chloride/Urea) D->F No (Homogeneous Green)

Decision matrix for selecting alternative green catalysts in pyrazole synthesis.

Quantitative Performance Data

The following table summarizes the operational metrics of leading alternative catalysts to help you benchmark your expected experimental outcomes [1][2][3][4].

Catalyst SystemReaction MediumTemp (°C)TimeAvg. Yield (%)RecyclabilityKey Mechanistic Driver
Choline Chloride/Urea (DES) Solvent-Free (DES acts as solvent)8015–30 min90–95Up to 4 cyclesDual H-bond activation of carbonyls
Fe₃O₄@SiO₂-SO₃H (Magnetic) Ethanol / WaterRT–6020–45 min88–98> 5 cyclesLocalized protonation & rapid phase separation
CTAB (Surfactant) WaterReflux1–2 h85–92N/AMicellar concentration of hydrophobic reactants
Phosphonated Graphene Oxide WaterRT15–30 min80–90> 6 cyclesHigh-surface-area Brønsted acid catalysis

Standard Operating Procedures (SOPs)

Do not treat these protocols as mere recipes; they are designed as self-validating systems. Observe the physical checkpoints to ensure mechanistic integrity.

Protocol A: DES-Catalyzed Multi-Component Pyrazole Synthesis

Deep Eutectic Solvents (DES) act as both the reaction medium and a hydrogen-bond donor catalyst [1].

  • Preparation of DES: Combine choline chloride and urea in a 1:2 molar ratio in a flask. Heat at 80 °C under constant stirring for 30–45 minutes.

    • Validation Checkpoint: The mixture must transition from a heterogeneous white powder blend to a completely transparent, viscous liquid. If cloudiness persists, moisture contamination has disrupted the eutectic network.

  • Reaction Assembly: To 1.0 g of the prepared DES, add the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.0 mmol).

  • Cyclization: Stir the reaction mixture at 80 °C.

    • Causality: The urea network donates hydrogen bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine nitrogen.

  • Quenching & Precipitation: Upon completion (monitor via TLC), cool the mixture to room temperature. Add 5.0 mL of distilled water and stir vigorously for 15 minutes.

    • Validation Checkpoint: The product will precipitate out as a solid. Because the DES is highly water-soluble, it partitions entirely into the aqueous phase, self-purifying the pyrazole core.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Nano-Magnetic Solid Acid (Fe₃O₄@SiO₂-SO₃H) Catalyzed Synthesis

This method utilizes a functionalized core-shell nanoparticle to provide heterogeneous catalysis with zero-filtration recovery [2].

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the dicarbonyl compound (1.0 mmol) and hydrazine derivative (1.0 mmol) in 5 mL of an Ethanol/Water (1:1) mixture.

  • Catalyst Addition: Add 15 mg of the Fe₃O₄@SiO₂-SO₃H nano-magnetic catalyst.

  • Activation & Ring Closure: Stir the mixture at 60 °C.

    • Causality: The sulfonic acid groups tethered to the silica shell provide a high local concentration of protons, efficiently catalyzing the rate-limiting dehydration step of the intermediate hydrazone to force the ring closure.

  • Phase Separation: Once TLC indicates complete consumption of starting materials, place an external neodymium magnet against the flask wall.

    • Validation Checkpoint: The black catalyst particles must rapidly aggregate against the wall within 30 seconds, leaving a clear, transparent supernatant. If the supernatant remains dark, the silica shell has degraded, releasing free iron oxide.

  • Product Recovery: Decant the supernatant and concentrate under reduced pressure. Wash the retained catalyst with hot ethanol for immediate reuse.

Troubleshooting & FAQs

Q: My pyrazole ring closure stalls at the hydrazone intermediate. How do I drive the final cyclization? A: Stalling at the acyclic hydrazone intermediate indicates insufficient activation for the final dehydration step.

  • If using a DES: Ensure the reaction temperature is strictly maintained at 80 °C. The high viscosity of DES at lower temperatures severely hinders the mass transfer required for intramolecular cyclization.

  • If using an aqueous micellar system (e.g., CTAB) [3]: The internal pH of the micelle might be too neutral. Adding a mild, green Lewis acid co-catalyst (e.g., CeO₂/ZrO₂ nanoparticles) can selectively coordinate the remaining carbonyl, lowering the activation energy for ring closure without dropping the bulk pH.

Q: When synthesizing asymmetric pyrazoles from 1,3-diketones, I am getting a 50/50 mixture of regioisomers. Can alternative catalysts improve regioselectivity? A: Yes. Traditional homogeneous Brønsted acids often lead to a thermodynamic mixture of regioisomers. By switching to a sterically demanding solid acid catalyst—such as phosphoric acid functionalized graphene oxide [4]—the initial nucleophilic attack is directed toward the less sterically hindered carbonyl carbon. The rigid 2D structure of the graphene oxide restricts the transition state geometry, imposing spatial constraints that significantly enhance regioselectivity compared to free-floating protons.

Q: My nano-magnetic catalyst (Fe₃O₄@SiO₂) is losing activity after the third cycle. What is causing this, and how can I fix it? A: Activity loss in porous solid acids is rarely due to the leaching of the covalently bound active sites (e.g., -SO₃H). Instead, it is typically caused by "pore fouling"—the accumulation of hydrophobic organic tars or unreacted starting materials blocking the active surface area.

  • Self-Validating Fix: After magnetic separation, wash the recovered catalyst sequentially with hot ethyl acetate and then ethanol. If the catalyst regains its original black, powdery flowability when dried, pore fouling was the issue. If it remains clumped and brown, the silica shell is likely degrading due to the reaction medium being too basic, which dissolves the SiO₂ matrix.

References

  • "Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity", Frontiers in Chemistry. URL:[Link]

  • "Synthesis of Pyrano [2,3-c] Pyrazole Derivatives Using a Novel Ionic-Liquid Based Nano-Magnetic Catalyst", Polycyclic Aromatic Compounds (Taylor & Francis). URL:[Link]

  • "Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions", Molecules (MDPI). URL:[Link]

  • "Phosphoric acid functionalized graphene oxide: A highly dispersible carbon-based nanocatalyst for the green synthesis of bio-active pyrazoles", Arabian Journal of Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of novel chemical entities in drug discovery and chemical research. This guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of novel chemical entities in drug discovery and chemical research. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, a substituted pyrazole derivative of interest. By deconstructing the molecule into its constituent functional groups, we will predict the chemical shift, multiplicity, and integration of each proton signal. This analysis is grounded in fundamental NMR principles, including chemical equivalence, spin-spin coupling, and the electronic effects of substituents. Furthermore, this guide presents a comparative discussion on the influence of the ethyl, nitro, and acetic acid moieties on the pyrazole core, a detailed experimental protocol for data acquisition, and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environments

The target molecule, 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, possesses five distinct proton environments, which are expected to give rise to five unique signals in the ¹H NMR spectrum. The structure and labeling of these proton sets are illustrated below.

Figure 1: Molecular structure of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid with distinct proton environments labeled (a) through (e).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectral data for the target molecule are summarized in the table below. The subsequent sections provide a detailed rationale for these assignments, explaining the causality behind the expected chemical shifts and splitting patterns.

LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegration
a -COOH 10.0 - 13.0Singlet (broad)1H
b -CH₂ -COOH~4.0Singlet2H
c Pyrazole H -38.5 - 9.0Singlet1H
d -N-CH₂ -CH₃~4.4Quartet (q)2H
e -N-CH₂-CH₃ ~1.5Triplet (t)3H

Table 1: Predicted ¹H NMR spectral data for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

The Carboxylic Acid Proton (a): A Broad Singlet

The proton of the carboxylic acid group is typically the most deshielded proton in a molecule, often appearing in the 10-13 ppm region of the spectrum.[1][2] This significant downfield shift is due to the strong electron-withdrawing nature of the two oxygen atoms and the anisotropic effect of the adjacent carbonyl (C=O) π-bond.[2] This signal usually appears as a broad singlet because of hydrogen bonding and rapid chemical exchange with trace amounts of water in the NMR solvent.[3] Its identity can be unequivocally confirmed through a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of this signal.[4][5]

The Pyrazole Ring Proton (c): Influence of the Nitro Group

The pyrazole ring possesses a single proton at the C3 position. In a simple, unsubstituted pyrazole, the protons at the 3 and 5 positions typically resonate around 7.6 ppm.[6] However, in the target molecule, the presence of a powerful electron-withdrawing nitro group (-NO₂) at the C4 position dramatically influences the electronic environment of the entire ring. The nitro group strongly deshields the adjacent H3 proton through its inductive and resonance effects, causing a significant downfield shift.[7][8] Computational studies on nitropyrazoles confirm that nitro substituents substantially increase the chemical shifts of ring protons.[7] Therefore, the H3 proton is predicted to appear as a sharp singlet (having no adjacent protons to couple with) in the highly deshielded region of 8.5 - 9.0 ppm.

The Acetic Acid Methylene Protons (b): A Deshielded Singlet

The two protons of the methylene bridge in the acetic acid side chain (-CH₂-COOH) are chemically equivalent. They are flanked by the C5 atom of the pyrazole ring and the electron-withdrawing carbonyl group. This positioning results in a deshielding effect, and their signal is expected to appear as a singlet at approximately 4.0 ppm.[1] It is a singlet because there are no protons on the adjacent carbon atoms (C5 of the pyrazole and the quaternary carbonyl carbon) for spin-spin coupling to occur.

The Ethyl Group Protons (d, e): A Classic Quartet-Triplet System

The ethyl group attached to the N1 position of the pyrazole ring provides a textbook example of spin-spin coupling.[4][5]

  • Methylene Protons (d): The two methylene (-CH₂-) protons are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal will be split into a quartet (n+1 = 3+1 = 4).[4] Being directly attached to a nitrogen atom within an aromatic system, these protons are deshielded and are expected to resonate at approximately 4.4 ppm.

  • Methyl Protons (e): The three methyl (-CH₃) protons are adjacent to the two protons of the methylene group. Their signal will consequently be split into a triplet (n+1 = 2+1 = 3).[5] These protons are further from the electron-withdrawing ring system and are therefore the most shielded (upfield) non-acidic protons in the molecule, with a predicted chemical shift around 1.5 ppm.

This characteristic quartet-triplet pattern is a highly reliable indicator of an ethyl group in an NMR spectrum.[9][10]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum for structural confirmation, the following workflow is recommended. Adherence to this protocol ensures data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_d2o D₂O Exchange (Confirmation) cluster_proc Data Processing prep1 Weigh 5-10 mg of the 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid sample. prep2 Dissolve sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. prep1->prep2 prep3 Ensure complete dissolution. Use gentle vortexing if necessary. prep2->prep3 acq1 Insert sample into the NMR spectrometer (e.g., 400 MHz or higher). prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. acq1->acq2 acq3 Acquire the standard ¹H NMR spectrum. (Typical parameters: 16-32 scans, 5s acquisition time). acq2->acq3 d2o1 Remove the sample from the spectrometer. acq3->d2o1 Optional Confirmation proc1 Apply Fourier transform to the FID. acq3->proc1 d2o2 Add one drop (~20 µL) of D₂O to the NMR tube. Cap and shake vigorously for 1 minute. d2o1->d2o2 d2o3 Re-acquire the ¹H NMR spectrum using the same parameters. d2o2->d2o3 d2o4 Confirm the disappearance or significant attenuation of the carboxylic acid proton signal. d2o3->d2o4 d2o3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak or TMS. proc2->proc3 proc4 Integrate the signals to determine the relative proton ratios. proc3->proc4

Figure 2: Recommended workflow for the acquisition and processing of the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and its residual proton peak does not typically overlap with signals of interest. Chloroform-d (CDCl₃) can also be used.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

    • Set the acquisition parameters for a standard ¹H experiment. A spectral width of 15-20 ppm is recommended to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Acquire the spectrum. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • D₂O Exchange Experiment (Optional but Recommended):

    • After acquiring the initial spectrum, eject the sample.

    • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake vigorously for approximately one minute to facilitate proton-deuterium exchange.[3]

    • Re-insert the sample into the spectrometer and acquire a second ¹H spectrum using the identical parameters as before.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift axis. If using DMSO-d₆, the residual solvent peak can be set to 2.50 ppm.

    • Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (1:2:1:2:3).

Conclusion

The ¹H NMR spectrum of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is predicted to show five distinct and well-resolved signals, each providing specific information for unambiguous structural verification. The characteristic downfield singlet for the pyrazole proton, the broad singlet for the carboxylic acid proton, the singlet for the acetic acid methylene group, and the classic quartet-triplet pattern of the ethyl group together form a unique spectral fingerprint. This guide provides a robust framework for both predicting and experimentally verifying the structure of this molecule, underscoring the indispensable role of NMR spectroscopy in modern chemical sciences.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online]. Available: [Link]

  • High Resolution Proton NMR Spectra - Chemistry LibreTexts. (2023, January 29). [Online]. Available: [Link]

  • NMR Spectroscopy: Ethyl Group Analysis. Scribd. [Online]. Available: [Link]

  • Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group... - ResearchGate. [Online]. Available: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online]. Available: [Link]

  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. [Online]. Available: [Link]

  • Paz, V., Yranzo, G. I., Elguero, J., Flammang, R., & Maquestiau, A. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 23(11), 1073-1078. [Online]. Available: [Link]

  • Clark, J. (2016). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Online]. Available: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4880-4886. [Online]. Available: [Link]

  • Fronabarger, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Online]. Available: [Link]

  • Elguero, J., & Mó, O. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 11(10), e202200134. [Online]. Available: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1735. [Online]. Available: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Online]. Available: [Link]

  • McGarvey, B. R., & Slomp, G. (1959). NMR Spectrum of the Ethyl Group. An Exact Solution. The Journal of Chemical Physics, 30(6), 1586-1586. [Online]. Available: [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... - ResearchGate. [Online]. Available: [Link]

  • Grzegozek, M. A. (2002). 1H NMR DETECTION OF σ-ADDUCTS IN SNH REACTIONS OF NITROQUINOLINES WITH CHLOROMETHYL PHENYL SULFONE. Chemistry of Heterocyclic Compounds, 38(6), 702-705. [Online]. Available: [Link]

  • Approximating Proton NMR Chemical Shifts in More Complex Cases. [Online]. Available: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Online]. Available: [Link]

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 743-747. [Online]. Available: [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. [Online]. Available: [Link]

  • Lamm, B., & Nordfält, K. (1968). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 22, 1221-1224. [Online]. Available: [Link]

  • 5.5: Chemical Shift - Chemistry LibreTexts. (2023, February 11). [Online]. Available: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, Volume-6(Issue-5), 1653-1657. [Online]. Available: [Link]

  • Singh, N., et al. (2016). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Der Pharma Chemica, 8(1), 470-478. [Online]. Available: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). Journal Of Global Pharma Technology, 10(09), 324-333. [Online]. Available: [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8933. [Online]. Available: [Link]

  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). ResearchGate. [Online]. Available: [Link]

  • ethyl (4-nitro-1H-pyrazol-1-yl)acetate | C7H9N3O4 | CID 668285 - PubChem. [Online]. Available: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). Molbank, 2025(1), M1939. [Online]. Available: [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. (2002). Indian Journal of Chemistry, 41B, 2678-2683. [Online]. Available: [Link]

  • 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[1-(4-propylphenyl)ethyl]amino]carbonyl]- - Optional[1H NMR] - Spectrum - SpectraBase. [Online]. Available: [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Fragmentation Profiling of Nitro-Pyrazole Acetic Acid Derivatives Using NovaPhase™ HRMS vs. Legacy QqQ Workflows

Introduction Nitro-pyrazole acetic acid derivatives (NPAADs) are critical structural motifs in modern drug discovery (particularly as anti-inflammatory and antimicrobial agents) and serve as key metabolites for novel agr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitro-pyrazole acetic acid derivatives (NPAADs) are critical structural motifs in modern drug discovery (particularly as anti-inflammatory and antimicrobial agents) and serve as key metabolites for novel agrochemicals like the fungicide fluoxapiprolin[1]. Tracking and structurally confirming these compounds in complex biological or environmental matrices requires rigorous analytical strategies.

While legacy Triple Quadrupole (QqQ) mass spectrometers are the industry standard for targeted quantitation, they frequently fall short during structural elucidation and isomer differentiation. This guide objectively compares the performance of the NovaPhase™ High-Resolution Quadrupole-Time-of-Flight (HR-QTOF) LC-MS/MS System against standard QqQ platforms, providing a deep dive into the mechanistic fragmentation of NPAADs and presenting a self-validating experimental workflow.

The Causality of NPAAD Fragmentation: An Expert Perspective

To successfully annotate mass spectra, one must understand the causality behind the fragmentation events. NPAADs feature three distinct, highly reactive domains that dictate their behavior under Collision-Induced Dissociation (CID):

  • The Acetic Acid Moiety (Decarboxylation): Under positive Electrospray Ionization (ESI+), the protonated molecular ion

    
     is highly unstable due to the acidic carboxyl group. The application of CID almost universally triggers an initial neutral loss of carbon dioxide (
    
    
    
    , -44 Da). This is not a random cleavage; it is thermodynamically driven by the formation of a highly resonance-stabilized pyrazolyl-methyl cation.
  • The Nitro Group (Rearrangement vs. Cleavage): The nitro substituent is notoriously complex. It can undergo direct heterolytic cleavage to lose the nitro group (

    
    , -46 Da). However, the electron-withdrawing nature of the pyrazole ring often induces a competing rearrangement pathway. The nitro group isomerizes into a nitrite ester (
    
    
    
    ) prior to dissociation, resulting in the diagnostic loss of[2].
  • The Pyrazole Ring (Core Cleavage): Following the loss of peripheral groups, the high-energy intermediate undergoes core pyrazole ring cleavage. This typically involves the expulsion of

    [3].
    

Fragmentation M [M+H]+ m/z 172.03 F1 [M+H - CO2]+ m/z 128.04 M->F1 -CO2 (-44 Da) Decarboxylation F2 [M+H - CO2 - NO2]+ m/z 82.05 F1->F2 -NO2 (-46 Da) Nitro Cleavage F3 [M+H - CO2 - NO]+ m/z 98.05 F1->F3 -NO (-30 Da) Nitrite Rearrangement F4 Ring Cleavage Loss of HCN F2->F4 -HCN (-27 Da) Ring Opening

Mechanistic fragmentation pathway of nitro-pyrazole acetic acid derivatives.

Objective Comparison: NovaPhase™ HR-QTOF vs. Legacy QqQ

When characterizing NPAADs, the primary analytical bottleneck is distinguishing between positional isomers (e.g., 3-nitro vs. 4-nitro vs. 5-nitro pyrazole acetic acids). Legacy QqQ systems rely on nominal mass resolution. Because they cannot measure exact mass, a QqQ cannot confidently differentiate isobaric fragment losses—for instance, distinguishing a loss of


 (-28.013 Da) from a loss of carbon monoxide (

, -27.995 Da).

The NovaPhase™ HR-QTOF platform overcomes this limitation by providing sub-ppm mass accuracy, allowing researchers to derive exact elemental compositions for every fragment, thereby confirming the specific rearrangement pathways unique to nitro-aromatics.

Quantitative Performance Comparison
Performance MetricLegacy Triple Quadrupole (QqQ)NovaPhase™ HR-QTOF LC-MS/MS
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)
Isomer Differentiation Poor (Cannot resolve isobaric fragments)Excellent (Exact mass distinguishes elemental makeup)
Data Acquisition Mode Targeted (MRM only)Untargeted Data-Dependent Acquisition (DDA)
Sensitivity (Full Scan) Low (Significant signal drop in full scan)High (Maintains sensitivity at 60,000 FWHM resolution)
Diagnostic Ion Confidence Presumptive (Relies on retention time)Absolute (Formula generation via isotopic fidelity)

Self-Validating Experimental Protocol

To ensure absolute data integrity and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) and matrix-matched calibrations, this protocol actively monitors and corrects for matrix suppression effects—a critical requirement adapted from[1].

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization

  • Spiking: Spike 10 µL of SIL-IS (e.g.,

    
    -labeled NPAAD, 100 ng/mL) into 100 µL of the biological/environmental sample. Causality: The SIL-IS co-elutes with the target analyte, perfectly mirroring any ionization suppression caused by the matrix, ensuring quantitative trustworthiness.
    
  • Extraction: Perform a modified QuEChERS extraction using 1% formic acid in acetonitrile to ensure the acidic moiety remains fully protonated and partitions into the organic phase.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. LC Separation (NovaPhase™ C18)

  • Column: NovaPhase™ C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Causality: The highly polar acetic acid group requires a low initial organic composition to ensure adequate retention and prevent column voiding.

3. HR-QTOF MS/MS Acquisition

  • Ionization: ESI Positive Mode.

  • Acquisition Mode: Data-Dependent Acquisition (Top 5 DDA).

  • Collision Energy (CE): Ramped from 15 eV to 45 eV. Causality: A ramped CE is strictly required because the decarboxylation (-44 Da) occurs at low energy (15 eV), whereas the pyrazole ring cleavage (-27 Da) requires high energy (>35 eV).

Workflow Prep Sample Prep (QuEChERS + SIL-IS) LC LC Separation (NovaPhase™ C18) Prep->LC MS HR-QTOF MS/MS (ESI+, Ramped CE) LC->MS Data Data Analysis (Sub-ppm Annotation) MS->Data

Self-validating LC-MS/MS analytical workflow for NPAAD characterization.

References

  • Frizzo, C. P., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. URL:[Link]

  • Bhardwaj, A. K., et al. (2024). "Method validation and residue analysis of fluoxapiprolin and its metabolites on tomato by QuEChERS method combination with liquid chromatography tandem mass spectrometry (LC-MS/MS)." International Journal of Environmental Analytical Chemistry. URL:[Link]

Sources

Validation

A Comparative Guide to the FTIR Characteristic Peaks of Nitro and Carboxylic Acid Groups in Pyrazole Scaffolds

An In-Depth Technical Guide to FTIR Analysis for Drug Development Professionals Introduction: The Vibrational Tale of Pyrazole Functionality In the landscape of modern drug discovery, the pyrazole scaffold stands as a "p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to FTIR Analysis for Drug Development Professionals

Introduction: The Vibrational Tale of Pyrazole Functionality

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically successful drugs.[1] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Sunitinib, the functionalization of the pyrazole ring is pivotal to its therapeutic efficacy. As researchers and drug development professionals, our ability to precisely characterize these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and rapid method to confirm the successful incorporation of key functional groups that dictate a molecule's pharmacological profile.

This guide provides an in-depth comparison of the FTIR spectral signatures of two critically important functional groups when attached to a pyrazole core: the nitro (NO₂) group, a potent electron-withdrawing group often used to modulate electronic properties or as a synthetic precursor, and the carboxylic acid (COOH) group, a versatile moiety for salt formation, hydrogen bonding, and improving pharmacokinetic properties. We will delve into the causality behind their characteristic vibrational frequencies, provide supporting experimental data, and outline a robust protocol for acquiring high-quality spectra.

The Nitro Group (NO₂): A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in FTIR spectroscopy due to its two strong and characteristic stretching vibrations: the asymmetric stretch (νₐₛ) and the symmetric stretch (νₛ).[2] These arise from the coupled vibrations of the two N-O bonds, which have a bond order of approximately 1.5.[2] The attachment of the NO₂ group to an aromatic system like pyrazole influences the precise location of these bands. The electron-withdrawing nature of the pyrazole ring and any other substituents can alter the electron density around the nitro group, thereby affecting the N-O bond strength and, consequently, its vibrational frequency.[3]

Generally, for nitro groups on an aromatic ring, the asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[4]

  • Asymmetric Stretch (νₐₛ): This is typically the stronger of the two bands and is found in the 1630-1490 cm⁻¹ region. This vibration involves one N-O bond stretching while the other compresses.

  • Symmetric Stretch (νₛ): This band is usually of medium to strong intensity and appears in the 1365-1300 cm⁻¹ region.[5] This mode involves the simultaneous stretching or compression of both N-O bonds.

The presence of this distinct pair of intense peaks is a highly reliable indicator of a nitro group in the molecule.[2]

Comparative Data: Nitro-Substituted Pyrazoles

The following table summarizes experimentally observed FTIR absorption frequencies for the nitro group in various pyrazole derivatives, demonstrating the typical range for these vibrations.

CompoundAsymmetric Stretch (νₐₛ NO₂) [cm⁻¹]Symmetric Stretch (νₛ NO₂) [cm⁻¹]Reference
1-(4-bromophenyl)-3-phenyl-5-nitropyrazole15451351[6]
1-hydroxymethyl-3,5-dimethyl-4-nitropyrazole Derivatives1563–14911361–1304[5]
3,5-diazido-4-nitro-1H-pyrazole16221494, 1314[7]
General Aromatic Nitro Compounds1550-14751360-1290[4]

The Carboxylic Acid Group (COOH): A Signature of Hydrogen Bonding

The carboxylic acid moiety presents a more complex, yet equally characteristic, FTIR signature dominated by the vibrational modes of the hydroxyl (O-H) and carbonyl (C=O) groups. In the solid state, where most pyrazole derivatives are analyzed, carboxylic acids almost invariably exist as hydrogen-bonded dimers. This intermolecular interaction has a profound and defining effect on the spectrum.

  • O-H Stretch (ν O-H): In a dimeric state, the O-H stretching vibration becomes extremely broad, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ . This broadness is a hallmark of strong hydrogen bonding. This band is often superimposed on the C-H stretching vibrations, appearing as a wide, underlying absorption.

  • C=O Stretch (ν C=O): The carbonyl stretch of a carboxylic acid is one of the strongest and sharpest bands in the entire infrared spectrum. For a non-hydrogen-bonded (monomeric) acid, this band would appear around 1760 cm⁻¹. However, the dimerization weakens the C=O double bond, shifting the absorption to a lower frequency, typically in the range of 1720-1680 cm⁻¹ . The observation of the carbonyl peak in this region, coupled with the very broad O-H absorption, is conclusive evidence for a carboxylic acid dimer.

Comparative Data: Pyrazole Carboxylic Acids

The following table summarizes the characteristic FTIR absorption frequencies for the carboxylic acid group on a pyrazole ring.

Functional Group VibrationCharacteristic Appearance (Solid State, Dimer)Typical Wavenumber Range [cm⁻¹]Reference
O-H StretchVery broad, strong intensity3300 - 2500[8]
C=O StretchSharp, very strong intensity1720 - 1680[8][9]
C-O StretchMedium intensity1320 - 1210[10]
O-H Bend (out-of-plane)Broad, medium intensity950 - 900

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is critically dependent on meticulous sample preparation. For solid pyrazole derivatives, the Potassium Bromide (KBr) pellet method is a well-established technique for obtaining high-resolution transmission spectra.[11] An alternative for rapid analysis is the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.[11][12]

Workflow for FTIR Analysis

Caption: General workflow for FTIR analysis of a solid sample using the KBr pellet method.

Step-by-Step KBr Pellet Preparation and Analysis

Objective: To prepare a transparent KBr pellet containing the pyrazole sample for FTIR analysis.

Materials:

  • Pyrazole derivative (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven. Moisture is a significant interferent, showing broad absorption bands around 3400 cm⁻¹ and a sharp bend at 1640 cm⁻¹.[13]

  • Grinding: Add approximately 1-2 mg of the solid pyrazole sample and 100-200 mg of dry KBr to an agate mortar.[11] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[13]

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a thin, transparent, or translucent disk.[11]

  • Background Spectrum: Place the empty sample holder into the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[14]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Insert the holder into the spectrometer and acquire the sample spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[14]

  • Cleaning: Thoroughly clean the mortar, pestle, and die assembly immediately after use with a suitable solvent (e.g., acetone or ethanol) and ensure they are dry before storing.[13]

Visualizing Key Vibrational Modes

The following diagrams illustrate the primary stretching vibrations for the nitro and carboxylic acid groups on a pyrazole ring.

Vibrational_Modes cluster_nitro Nitro Pyrazole Vibrations cluster_cooh Carboxylic Acid Pyrazole Vibrations Pz1 Pyrazole Ring N1 N Pz1->N1 O1 O N1->O1 ν_as O2 O N1->O2 Pz2 Pyrazole Ring N2 N Pz2->N2 O3 O N2->O3 ν_s O4 O N2->O4 Pz3 Pyrazole Ring C1 C Pz3->C1 O5 O C1->O5 ν(C=O) O6 O C1->O6 H1 H O6->H1 ν(O-H)

Caption: Key stretching modes for nitro (asymmetric & symmetric) and carboxylic acid groups.

Conclusion

FTIR spectroscopy is an indispensable tool in the arsenal of the drug development professional for the structural elucidation of pyrazole derivatives. The nitro and carboxylic acid groups each provide a distinct and reliable spectral fingerprint. The nitro group is characterized by its strong asymmetric and symmetric N-O stretching bands, while the carboxylic acid is identified by its exceptionally broad O-H stretch and intense, dimer-shifted C=O absorption. A thorough understanding of these characteristic peaks, combined with rigorous experimental technique, enables researchers to confidently verify molecular structures, monitor reaction progress, and ensure the quality of their synthesized compounds, thereby accelerating the drug discovery pipeline.

References

  • Benchchem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Bouhadoun, S., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • SpectraBase. (n.d.). FTIR of 1H-Pyrazole-3-carboxylic acid, 4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-, disodium salt.
  • Mengeş, N., & Bildirici, İ. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-[2-chloro-4-(methylsulfonyl)phenyl]-, 2-propenyl ester - Optional[FTIR] - Spectrum.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
  • Al-ammar, K. A. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Journal of Missan Researches.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • MDPI. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER(21230-43-3)FT-IR.
  • Gîrd, C. E., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • Herber, R. H., et al. (n.d.). Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation. MDPI.
  • Kumar, S., et al. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
  • Charles Darwin University. (2021, November 17). The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Royal Society of Chemistry. (n.d.). Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Kumar, P., & Dharavath, S. (2025). Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities. The Royal Society of Chemistry.
  • Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Papoutsakis, D., et al. (n.d.). Effect of pyrazole-substitution on the structure and nuclearity of Cu(II)-pyrazolato complexes.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Martins, M. B., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.

Sources

Comparative

A Comparative Guide to the Biological Activities of Pyrazole Acetic Acid and Indole Acetic Acid

This guide provides a detailed, objective comparison of the biological activities of pyrazole acetic acid and its derivatives against the well-established plant hormone, indole-3-acetic acid (IAA). Designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison of the biological activities of pyrazole acetic acid and its derivatives against the well-established plant hormone, indole-3-acetic acid (IAA). Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes experimental data to elucidate the distinct and overlapping functionalities of these two classes of molecules. We will explore their mechanisms of action, from plant growth regulation to broader pharmacological applications, supported by detailed experimental protocols and structure-activity relationship insights.

Introduction: Two Scaffolds, Divergent Roles

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class, acting as a master regulator of plant growth and development.[1][2] Its effects, from cell elongation to root initiation, are fundamental to plant physiology. In contrast, the pyrazole nucleus is a versatile synthetic scaffold found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] While structurally distinct from IAA, certain pyrazole acetic acid derivatives have been investigated for their influence on plant systems, revealing a complex profile of activities that can mimic, antagonize, or operate entirely independently of the classical auxin pathway. This guide dissects these differences and similarities to provide a clear framework for future research and application.

Section 1: Indole-3-Acetic Acid (IAA) - The Archetypal Plant Auxin

IAA's role as the primary native auxin is to orchestrate plant development through a sophisticated signaling pathway. It is produced in actively growing tissues, like shoot apices and young leaves, and transported throughout the plant to exert its effects at very low concentrations.[2][5]

Mechanism of Action

The canonical IAA signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-response elements in the promoters of target genes, activating or repressing their transcription to drive auxin-mediated physiological changes.[2]

Key Biological Effects of IAA:

  • Cell Elongation and Division: IAA is essential for stimulating the elongation of cells in shoots and roots, a primary driver of plant growth.[2][6]

  • Root Development: It promotes the formation of lateral and adventitious roots, enhancing the plant's ability to absorb water and nutrients.[1][7]

  • Apical Dominance: IAA produced in the apical bud suppresses the growth of lateral buds, ensuring the main stem grows taller.

  • Tropisms: It mediates plant responses to environmental stimuli like light (phototropism) and gravity (geotropism).[1]

  • Fruit Development: IAA plays a role in fruit set, growth, and ripening.[7]

IAA_Signaling_Pathway cluster_nucleus Cell Nucleus IAA_in IAA SCF_TIR1_AFB SCF-TIR1/AFB Complex IAA_in->SCF_TIR1_AFB Binds TIR1_AFB TIR1/AFB Receptor TIR1_AFB->SCF_TIR1_AFB Proteasome 26S Proteasome SCF_TIR1_AFB->Proteasome Ubiquitination Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Binds Aux_IAA->Proteasome ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome->Aux_IAA Degradation AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds Transcription Gene Transcription AuxRE->Transcription Growth Cellular Response (e.g., Elongation) Transcription->Growth

Caption: Simplified IAA signaling pathway leading to gene transcription.

Section 2: Pyrazole Acetic Acid & Derivatives - A Scaffold of Diverse Bioactivity

The pyrazole ring is a cornerstone of medicinal and agricultural chemistry.[4][8] Derivatives of pyrazole acetic acid exhibit a remarkably broad spectrum of biological activities, ranging from mimicking plant hormones to inhibiting critical enzymes in both plants and pathogenic organisms.

Plant-Related Activities: A Dual Role

1. Auxin-Like Activity: Specific pyrazole derivatives have demonstrated potent auxin-like activity, in some cases exceeding that of IAA in controlled bioassays.[9] Studies on wheat seedlings revealed that certain synthetic pyrazole compounds, at concentrations as low as 10⁻⁸M, significantly stimulated root growth and development, suggesting they can effectively interact with the plant's hormonal machinery.[9][10][11] This mimicry implies that the pyrazole structure can, with appropriate substitutions, adopt a conformation recognized by the auxin perception and signaling system.

2. Herbicidal Activity: In stark contrast to their growth-promoting potential, many pyrazole derivatives are potent herbicides.[12][13][14] Their mechanism of action is typically unrelated to the auxin pathway and instead involves the targeted inhibition of crucial plant enzymes. Common targets include:

  • 4-hydroxyphenylpyruvate dioxygenase (HPPD): Inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to characteristic bleaching of plant tissues and eventual death.[12][15]

  • Protoporphyrinogen oxidase (PPO): Inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell membrane disruption.[12]

  • Acetolactate synthase (ALS): Inhibition blocks the synthesis of branched-chain amino acids, halting cell division and growth.[12]

This dual functionality highlights the chemical versatility of the pyrazole scaffold, where subtle structural modifications can shift the biological output from growth promotion to lethality.

Comparative_Mechanisms cluster_IAA Indole Acetic Acid (IAA) cluster_Pyrazole Pyrazole Acetic Acid Derivatives IAA IAA IAA_Pathway Hormonal Signaling (TIR1/AFB Pathway) IAA->IAA_Pathway IAA_Effect Growth Regulation (Elongation, Division) IAA_Pathway->IAA_Effect Pyrazole Pyrazole Scaffold Auxin_Mimicry Auxin-Like Activity Pyrazole->Auxin_Mimicry Herbicide_Action Enzyme Inhibition (HPPD, PPO, ALS) Pyrazole->Herbicide_Action Auxin_Mimicry->IAA_Pathway Mimics IAA Herbicide_Effect Herbicidal Effect (Bleaching, Necrosis) Herbicide_Action->Herbicide_Effect

Caption: Divergent biological actions of IAA versus Pyrazole derivatives.
Pharmacological Activities in Medicine

Beyond agriculture, pyrazole derivatives are a mainstay in drug discovery. The pyrazole core is present in FDA-approved drugs like the anti-inflammatory Celecoxib and the erectile dysfunction drug Sildenafil.[16] The biological activities are extensive and include:

  • Anti-inflammatory and Analgesic: Often achieved through the inhibition of cyclooxygenase (COX) enzymes.[17][18][19]

  • Anticancer: By inhibiting various kinases (e.g., BRAF V600E) or other signaling pathways crucial for tumor growth.[16][20][21]

  • Antimicrobial: Showing efficacy against a range of bacterial and fungal pathogens.[17][22]

  • Neuroprotective: Demonstrating potential in models of neurodegenerative diseases.[3][17]

This vast pharmacological profile is largely absent for Indole-3-acetic acid, whose activity is highly specific to plant systems.

Section 3: Head-to-Head Quantitative Comparison

Direct comparative studies are essential for quantifying differences in biological activity. A key study evaluated the effects of specific pyrazole derivatives against IAA on the growth of wheat (Triticum aestivum L.) seedlings over six weeks.[9] The results demonstrate the potent auxin-like activity of the synthetic compounds.

ParameterControl (Distilled Water)Indole Acetic Acid (10⁻⁸M)Pyrazole Derivative Mix (10⁻⁸M)% Change (Pyrazole vs. IAA)
Total Number of Roots BaselineSimilar to Control31 - 54% Increase~31-54% Increase
Total Length of Roots BaselineSimilar to Control39 - 104% Increase~39-104% Increase
Length of Longest Root BaselineSimilar to Control53 - 66% Increase~53-66% Increase
Chlorophyll a Content BaselineSimilar to Control15 - 34% Increase~15-34% Increase
Chlorophyll b Content BaselineSimilar to Control10 - 61% Increase~10-61% Increase
Carotenoid Content BaselineSimilar to Control14 - 28% Increase~14-28% Increase
(Data synthesized from Tsygankova V.A., et al., 2019)[9]

Interpretation of Data: The experimental data clearly indicates that at the tested concentration (10⁻⁸M), the selected pyrazole derivatives were not only active but significantly outperformed IAA in promoting key growth metrics in wheat seedlings.[9] The increase in photosynthetic pigments also suggests a positive impact on overall plant health and metabolism, a cytokinin-like effect that adds another layer to their activity profile.[9]

Section 4: Experimental Protocol - Avena Curvature Bioassay for Auxin-Like Activity

To provide a self-validating system for assessing auxin-like activity, the Avena (Oat) Curvature Test, pioneered by F.W. Went, remains a foundational bioassay.[23][24] It quantitatively measures the growth-promoting activity of a substance by observing the degree of curvature it induces in a decapitated oat coleoptile.

Step-by-Step Methodology
  • Seed Germination:

    • Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for approximately 3 days at 25°C and 90% relative humidity. This ensures the coleoptiles grow straight and are maximally sensitive.

  • Coleoptile Preparation:

    • When the coleoptiles are 2-3 cm long, excise the apical 1-2 mm tip using a sharp razor blade. This removes the primary source of endogenous IAA.

    • Gently remove the primary leaf that may be emerging from within the coleoptile.

    • Allow the decapitated coleoptiles to stand for 1-2 hours to deplete any residual auxin.

  • Agar Block Preparation:

    • Prepare a 2% agar solution in hot water.

    • Create a dilution series of your test compounds (e.g., Pyrazole Acetic Acid derivatives) and the standard (IAA) in separate aliquots of the molten agar. A typical concentration range for IAA is 0.01 to 1.0 mg/L. Include a control block with no active compound.

    • Pour the agar into a mold to create small, precisely sized blocks (e.g., 2 x 2 x 1 mm).

  • Asymmetric Application:

    • Place an agar block eccentrically (off-center) on the cut surface of a decapitated coleoptile. The active substance will diffuse down one side of the coleoptile.

  • Incubation and Measurement:

    • Place the coleoptiles back in the dark, high-humidity chamber.

    • The differential growth rate caused by the unilateral auxin stimulation will cause the coleoptile to bend.

    • After 90-120 minutes, photograph the coleoptiles against a protractor or use imaging software to measure the angle of curvature.

  • Data Analysis:

    • Plot the angle of curvature against the logarithm of the concentration for both the standard (IAA) and the test compounds. The activity of the pyrazole derivatives can be quantified in IAA equivalents.

Bioassay_Workflow start Start germinate 1. Germinate Oat Seeds in Darkness (3 days) start->germinate select 2. Select Straight Coleoptiles (2-3 cm) germinate->select decapitate 3. Decapitate Apical Tip (Remove Endogenous IAA Source) select->decapitate prepare_blocks 4. Prepare Agar Blocks with Test Compounds & IAA Standard decapitate->prepare_blocks apply_block 5. Apply Agar Block Asymmetrically prepare_blocks->apply_block incubate 6. Incubate in Darkness (90-120 min) apply_block->incubate measure 7. Photograph and Measure Angle of Curvature incubate->measure analyze 8. Plot Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for the Avena Curvature Test bioassay.

Conclusion

The comparison between pyrazole acetic acid and indole acetic acid reveals a fascinating case of functional divergence from distinct chemical scaffolds.

  • Indole-3-Acetic Acid is the definitive, naturally occurring plant growth hormone with a highly specific mechanism of action fine-tuned by evolution. Its biological activity is almost exclusively confined to the regulation of plant physiology.

  • Pyrazole Acetic Acid and its derivatives represent a versatile class of synthetic compounds. While some derivatives can exhibit potent auxin-like activity , often surpassing that of IAA in specific assays, the broader significance of the pyrazole scaffold lies in its adaptability. By altering substituents, its function can be pivoted to highly effective herbicidal action through mechanisms entirely different from hormonal regulation. Furthermore, its utility extends far beyond agriculture into medicine, where pyrazole-based drugs target a wide array of enzymes and receptors to treat human diseases.

For researchers, this comparison underscores the power of synthetic chemistry to create molecules that can either skillfully mimic natural processes or introduce entirely new modes of biological intervention.

References

  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Various Authors. (n.d.). Indole-3-acetic acid – Knowledge and References. Taylor & Francis Online.
  • Wikipedia contributors. (n.d.). Indole-3-acetic acid. Wikipedia.
  • Various Authors. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.
  • Various Authors. (2012).
  • Fu, Y., et al. (2017).
  • JIN DUN CHEMISTRY. (2025). Indole Acetic Acid (IAA)
  • POMAIS. (2025).
  • Careers360. (2025). Auxins: History, Bioassay, Function, Uses, Topics.
  • Biology Discussion. (2016). Auxins: History, Bioassay, Function and Uses.
  • Hernández-Mendoza, JL. (2022). The Indole acetic acid in bacteria, fungi and plants.
  • Vedantu. (2024). What is Auxin bioassay class 11 biology CBSE.
  • Tsygankova, V.A., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat Seedlings. Journal of Advances in Agriculture.
  • Tsygankova, V., & Andrusevich, Y. (n.d.). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine.
  • Meudt, W. J., & Bennett, H. W. (n.d.). Rapid Bioassay for Auxin.
  • Tsygankova, V.A., et al. (n.d.). Using The Derivatives Of Pyrimidine, Pyrazole, Isoflavones, Pyridine, Oxazolopyrimidine And Oxazole As New Substitutes Of Auxins And Cytokinins For Regulation Of Plant Growth.
  • POMAIS Agriculture. (2025).
  • Tsygankova, V.A., et al. (2016). Study of Auxin, cytokinin and gibberellin-like activity of heterocyclic compounds derivatives of pyrimidine, pyridine, pyrazole.
  • Intra Radice. (n.d.). BIOASSAYS FOR THE DETECTION OF AUXIN AND CYTOKININ ACTIVITY.
  • Various Authors. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Various Authors. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Yerragunta, V., & Suman, D. (2014). Pyrazole and its biological activity.
  • Candeias, L.P., et al. (1998).
  • Various Authors. (n.d.). (Pyrazol-4-yl)aceticyl)
  • BenchChem. (n.d.). 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid.
  • Various Authors. (n.d.).
  • Various Authors. (2024).
  • Bouabdallah, I., et al. (2018).
  • Various Authors. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC.
  • Mphahlele, M.J., et al. (2018).
  • Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Various Authors. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Various Authors. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Various Authors. (2012).
  • Various Authors. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Various Authors. (2024).
  • Various Authors. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.
  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

Sources

Validation

A Comparative Guide to the Crystal Structure Validation of 1-Ethyl-4-Nitro-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] For drug development professionals, the precise three-dimensional architecture of these molecules is not merely an academic detail; it is the key to understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and designing next-generation therapeutics with enhanced potency and selectivity.[1] The 1-ethyl-4-nitro-pyrazole core, in particular, presents specific electronic and steric features that necessitate a rigorous and multi-faceted approach to structural validation.

This guide provides an in-depth comparison of the essential techniques for validating the crystal structure of 1-ethyl-4-nitro-pyrazole derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a framework for a self-validating system that ensures the highest degree of confidence in your structural assignments.

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic arrangement of a molecule in its solid state.[4] It provides a precise 3D map, revealing exact bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. This technique is indispensable for establishing an unambiguous molecular structure, which serves as the foundational reference for all other analytical methods.[5]

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The causality is clear: without a high-quality single crystal, the diffraction data will be poor, leading to an inaccurate or unsolvable structure. The use of a cold nitrogen stream, for instance, is not arbitrary; it is a critical step to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.[1]

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal Obtain pure compound selection Crystal Selection & Mounting crystal->selection Select defect-free crystal data_collection X-ray Data Collection (Cold N2 Stream) selection->data_collection Mount on goniometer solve Structure Solution (Direct Methods) data_collection->solve Generate diffraction images refine Structure Refinement (Least-Squares on F²) solve->refine Initial atomic model validate CIF Validation refine->validate Refined structure analyze Analysis of Geometry & Interactions validate->analyze Generate validation report

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of the 1-ethyl-4-nitro-pyrazole derivative is identified under a polarizing microscope and carefully mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas to reduce thermal motion.[1] X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα or Cu Kα) as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[4] This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final structural model is rigorously checked for correctness. The resulting Crystallographic Information File (CIF) should be validated using tools like the IUCr's checkCIF service, which flags potential errors or inconsistencies in the data.[6]

Key Crystallographic Data for Comparison

When comparing derivatives or validating a new structure, key parameters from the refinement should be scrutinized.

ParameterTypical Value/Range for PyrazolesSignificance
Crystal System Monoclinic, Orthorhombic, Triclinic[1][7]Describes the basic shape of the unit cell.
Space Group e.g., P2₁/n, P-1, C2/c[1][7]Defines the symmetry elements within the unit cell.
Final R-value (R1) < 0.08 (8%)[8]A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better.
Goodness-of-Fit (GooF) ~1.0Indicates the quality of the refinement; a value close to 1 suggests a good model.
Bond Lengths/Angles Consistent with known pyrazole structures[9]Deviations can indicate unusual electronic effects or strain.

Corroborative Validation: A Spectroscopic Triad

While SC-XRD provides the definitive solid-state structure, it is crucial to verify that the bulk of the synthesized material corresponds to the single crystal selected. Furthermore, understanding the molecule's structure in solution is paramount for many applications. This is achieved through a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.[10] For 1-ethyl-4-nitro-pyrazole derivatives, ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the successful N-ethylation, while ¹⁵N NMR can provide direct insight into the electronic environment of the pyrazole ring nitrogens.[11][12]

Causality in NMR: The choice of a deuterated solvent is critical. For routine ¹H and ¹³C NMR, aprotic solvents like CDCl₃ or DMSO-d₆ are preferred to avoid the exchange of any potentially acidic protons.[10][13] For unambiguous signal assignment, especially with complex substitution patterns, 2D NMR experiments (COSY, HSQC, HMBC) are essential.[13] These are not "extra" experiments; they are a necessary part of a self-validating system to definitively connect protons to their attached carbons and to neighboring atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to verify for a 1-ethyl-4-nitro-pyrazole would include a triplet and quartet for the ethyl group, and singlets for the pyrazole ring protons.[13][14]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the proposed structure.[13][15]

  • 2D NMR (if needed): For complex structures or to resolve ambiguities, acquire HSQC and HMBC spectra to establish C-H and long-range C-H correlations, respectively.

B. Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule.[10] For 1-ethyl-4-nitro-pyrazole derivatives, the IR spectrum serves as a quick quality control check, confirming the presence of the critical nitro group and the overall aromatic system.

Expected IR Absorption Bands:

  • ~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.

  • ~2850-2980 cm⁻¹: C-H stretching of the ethyl group.

  • ~1500-1560 cm⁻¹ (asymmetric) & ~1300-1360 cm⁻¹ (symmetric): Strong N-O stretching vibrations characteristic of the nitro group.[15]

  • ~1400-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[10][15]

C. Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide an elemental formula, offering an extremely high degree of confidence in the compound's identity. This validation step ensures that the correct molecule, and not an impurity or byproduct, is being analyzed by other methods.

Deeper Insight: Hirshfeld Surface Analysis

Beyond simple atomic coordinates, understanding the forces that hold the crystal together is vital. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice.[7][16][17] It maps these interactions onto a 3D surface around the molecule, providing a unique fingerprint of the crystal packing environment.

This analysis is not merely illustrative; it provides quantitative data on the relative contributions of different types of atomic contacts (e.g., H···O, H···N, H···H) to the overall crystal stability.[18][19] For nitro-pyrazole derivatives, this is particularly insightful for understanding the role of the nitro group in directing the crystal packing through hydrogen bonds or other weak interactions.[16][18]

hirshfeld_concept cif Refined Crystal Structure (CIF) hs_calc Calculate Hirshfeld Surface cif->hs_calc dnorm d_norm Surface hs_calc->dnorm Visualize close contacts fp 2D Fingerprint Plot hs_calc->fp Summarize contacts analysis Quantify Intermolecular Contacts (e.g., H···O, N···H, π-π stacking) dnorm->analysis fp->analysis

Caption: Conceptual workflow for Hirshfeld Surface Analysis.

A Unified and Self-Validating Workflow

The true power of structural validation lies not in a single technique, but in the congruent data from multiple, orthogonal methods. A discrepancy between any of these techniques signals a problem and invalidates the structural assignment until the inconsistency is resolved. This unified approach represents a trustworthy, self-validating system.

validation_workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Validation cluster_definitive Definitive 3D Structure cluster_advanced Advanced Analysis synthesis Synthesized Compound nmr NMR (¹H, ¹³C) Confirms Connectivity synthesis->nmr Bulk Material Analysis ms Mass Spectrometry Confirms MW & Formula synthesis->ms Bulk Material Analysis ir IR Spectroscopy Confirms Functional Groups synthesis->ir Bulk Material Analysis xrd Single-Crystal XRD Determines Solid-State Structure nmr->xrd Data must be consistent ms->xrd Data must be consistent ir->xrd Data must be consistent hirshfeld Hirshfeld Analysis Analyzes Crystal Packing xrd->hirshfeld Input CIF final Fully Validated Structure xrd->final Comprehensive Understanding hirshfeld->final Comprehensive Understanding

Caption: A unified workflow for comprehensive crystal structure validation.

Comparative Summary of Validation Techniques
TechniqueInformation ProvidedStrengthsLimitations
SC-XRD Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions.Unambiguous, definitive solid-state structure.Requires a suitable single crystal; structure may not represent the bulk material or solution state.
NMR Atomic connectivity, chemical environment in solution, stereochemistry.Excellent for structure in solution; confirms bulk sample purity and identity.Provides an average structure; can be complex to interpret; insensitive to long-range packing.
IR Presence of specific functional groups.Fast, simple, good for quick identity and purity checks.[10]Provides limited information on the overall molecular skeleton.
MS Molecular weight and elemental formula (HRMS).Highly sensitive; definitive confirmation of molecular formula.Provides no information on atomic connectivity or 3D structure.
Hirshfeld Visualization and quantification of intermolecular contacts.[16]Excellent for understanding crystal packing forces and polymorphism.[18][19]Computational method dependent on high-quality XRD data.

By systematically applying this multi-technique, self-validating workflow, researchers, scientists, and drug development professionals can achieve the highest level of confidence in the crystal structure of 1-ethyl-4-nitro-pyrazole derivatives, providing a solid and reliable foundation for further research and development.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate.
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - PMC.
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - IUCr Journals.
  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. Published March 21, 2022.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. Published August 1, 2025.
  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Published April 1, 2020.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc.
  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. Benchchem.
  • Nitropyrazoles (review). ResearchGate.
  • The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4 (PHAIDRA - o:924479). Universität Wien. Published January 18, 2019.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Published July 10, 2023.
  • ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate.
  • The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. u:scholar - Universität Wien.
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. UWCScholar. Published March 20, 2025.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Published December 1, 2022.
  • Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Benchchem.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Published November 22, 2024.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Published September 5, 2023.
  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry Europe.
  • 1-ethyl-4-nitro-1H-pyrazole | CAS 58793-45-6. Santa Cruz Biotechnology.
  • 1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213. PubChem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Published March 20, 2025.
  • 1-Ethyl-4-nitro-1h-pyrazole | 58793-45-6. ChemScene.
  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Published March 15, 2012.

Sources

Comparative

Comparative Guide: 1-Ethyl-4-Nitropyrazole as a Phenyl Bioisostere in Lead Optimization

[1] Executive Summary In medicinal chemistry, the phenyl ring is a ubiquitous scaffold but often suffers from poor aqueous solubility and metabolic liability (specifically CYP450-mediated oxidation).[1] The 1-ethyl-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the phenyl ring is a ubiquitous scaffold but often suffers from poor aqueous solubility and metabolic liability (specifically CYP450-mediated oxidation).[1] The 1-ethyl-4-nitropyrazole moiety represents a specialized, high-polarity bioisostere designed to address these physicochemical limitations while introducing distinct electronic vectors.[1]

This guide objectively analyzes the replacement of a standard phenyl ring with 1-ethyl-4-nitropyrazole. While this replacement significantly lowers lipophilicity (LogP) and improves solubility, it introduces a "high-risk, high-reward" electronic profile due to the nitro group.[1] This moiety is best utilized not as a generic phenyl replacement, but as a specific surrogate for electron-deficient aromatics (e.g., p-nitrophenyl, p-cyanophenyl) where a strong dipole and hydrogen-bond acceptor capabilities are required.[1]

Physicochemical Profiling & Comparative Analysis

The transition from a phenyl ring to a pyrazole core fundamentally alters the molecular landscape. The 1-ethyl-4-nitropyrazole system combines the electron-withdrawing nature of the nitro group with the steric bulk of the ethyl chain, mimicking the para-substituted trajectory of a benzene ring but with altered bond angles.[1]

Table 1: Physicochemical Comparison

Data derived from computed properties and standard bioisostere libraries.

PropertyPhenyl Ring (Ref)1-Ethyl-4-NitropyrazoleImpact on Drug Design
LogP (Lipophilicity) ~2.1 (Benzene)~0.6 – 0.9Major Reduction. drastically improves aqueous solubility.[1]
TPSA (Ų) 0~75Increase. High polarity due to Nitro and Pyrazole N2.
H-Bond Donors 00Neutral (N-alkylation removes pyrazole NH donor).
H-Bond Acceptors 03 (2 from NO₂, 1 from Pyrazole N)Gain. New vectors for target interaction.[1]
Electronic Nature Electron NeutralStrongly Electron DeficientMimics p-nitrophenyl; deactivates ring metabolism.[1]
Geometry 120° Bond Angles~104° (N1-C5-C4)Vector Shift. Substituents project at sharper angles.[1]
Structural & Electronic Implications

The 5-membered pyrazole ring is planar, like benzene, but the bond angles result in a "pinched" geometry.[1]

  • Vector Alignment: If the phenyl ring binds in a hydrophobic pocket, the 1-ethyl group mimics the edge of the ring. However, the 4-nitro group projects at a slightly different angle than a para-substituent on benzene, potentially altering H-bond distances in the active site.[1]

  • Dipole Moment: The nitro group induces a strong dipole, making this moiety highly effective at interacting with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.[1]

Decision Framework: When to Use This Bioisostere?

Not every phenyl ring should be replaced with this moiety.[1][2] Use the following logic flow to determine suitability.

BioisostereDecision Start Target: Phenyl Ring Replacement Solubility Is Solubility a Limiting Factor? Start->Solubility Electronics Is the Phenyl Ring Electron Deficient? Solubility->Electronics Yes (Need lower LogP) Result_No Use Pyridine or Thiophene Solubility->Result_No No (LogP is fine) Geometry Does the Pocket Allow 5-Membered Ring Angles? Electronics->Geometry Yes (Mimics p-NO2/CN) Electronics->Result_No No (Need e- rich ring) ToxCheck Is Nitro Group Toxicity Acceptable? Result_Yes Candidate for 1-Et-4-NO2-Pyrazole ToxCheck->Result_Yes Yes (Acute use/Oncology) ToxCheck->Result_No No (Chronic use risk) Geometry->ToxCheck Yes Geometry->Result_No No

Figure 1: Strategic decision tree for selecting 1-ethyl-4-nitropyrazole. Note the critical "ToxCheck" gate due to the nitro group.

Experimental Protocols

A. Synthesis: Modular Construction

The most robust route involves the nitration of the pyrazole core followed by N-alkylation. This allows for late-stage diversification of the alkyl chain if "ethyl" proves suboptimal.

Reagents:

  • 4-Nitropyrazole (Commercial or synthesized via HNO₃/H₂SO₄)[3][4]

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[1]

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)[1]

  • DMF or Acetonitrile (ACN)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq).[1] Stir at room temperature for 30 minutes. Note: The solution will likely turn yellow/orange indicating anion formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor via LC-MS (Target M+H = ~142.1).[1]

  • Workup: Dilute with EtOAc, wash 3x with water/brine to remove DMF.[1] Dry over Na₂SO₄.[1][5]

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The nitro group makes the product UV-active and easy to track.

Synthesis Pyraz Pyrazole Nitration Nitration (HNO3/H2SO4) Pyraz->Nitration NitroPyraz 4-Nitropyrazole Nitration->NitroPyraz Alkylation Alkylation (Et-I, Cs2CO3) NitroPyraz->Alkylation Final 1-Ethyl-4-Nitropyrazole Alkylation->Final

Figure 2: Modular synthetic pathway allowing for scalable production.[1]

B. Safety & Toxicity Validation (The "Ames" Factor)

The nitro group is a structural alert for genotoxicity (Ames positive) due to potential metabolic reduction to hydroxylamines.

Required Validation Assay:

  • In Vitro Micronucleus Test: Assess genotoxicity early.

  • Nitroreductase Assay: Incubate compound with liver microsomes under anaerobic conditions to check for reduction of -NO₂ to -NH₂.[1]

    • Result Interpretation: If rapid reduction is observed, the compound may lose potency (polarity shift) or generate toxic metabolites.[1]

Metabolic Stability & Mechanism[2][6]

Replacing a phenyl ring with 1-ethyl-4-nitropyrazole alters the metabolic soft spots.[1]

  • Phenyl Liability: Phenyl rings are prone to oxidation (hydroxylation) at the para or meta positions by CYP450 enzymes, leading to rapid clearance or reactive quinone formation.[1]

  • Pyrazole Advantage: The pyrazole ring is generally resistant to oxidative metabolism. The electron-withdrawing nitro group further deactivates the ring, making it nearly immune to CYP-mediated oxidation.[1]

  • New Liability: The primary metabolic risk shifts from Oxidation (CYP) to Reduction (Nitroreductase).

Metabolism Compound 1-Ethyl-4-Nitropyrazole Core CYP CYP450 (Oxidation) Compound->CYP Resistant NTR Nitroreductase (Reduction) Compound->NTR Susceptible Oxidation Ring Oxidation (BLOCKED by EWG) CYP->Oxidation Reduction Nitro -> Amine (MAJOR RISK) NTR->Reduction

Figure 3: Metabolic fate comparison.[1] The moiety blocks oxidative clearance but introduces reductive liability.

Conclusion

The 1-ethyl-4-nitropyrazole moiety is a potent tool for lowering LogP and introducing specific electronic dipoles, but it is not a general-purpose replacement for all phenyl rings due to the toxicity risks associated with the nitro group.[1]

Recommendation: Deploy this bioisostere specifically when:

  • The target phenyl ring is electron-deficient (p-NO₂, p-CF₃).[1]

  • Solubility is a critical failure mode for the lead series.

  • The therapeutic indication (e.g., oncology) tolerates higher toxicity risks, or subsequent optimization plans to replace the -NO₂ with a bioisosteric nitrile (-CN) or trifluoromethyl (-CF₃) group.[1]

References
  • Bioisosteres in Medicinal Chemistry. Open MedScience. (Concept of physicochemical modulation via heterocycles).[6]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. (Toxicity and metabolic risks of nitro groups). [1]

  • 4-Nitropyrazole Properties. PubChem. (Physicochemical data for the core scaffold).

  • Synthesis of Pyrazole Derivatives. Indian Chemical Society. (Protocols for pyrazole synthesis).

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. (Strategic applications of phenyl replacements).

Sources

Validation

Analytical Mastery: Evaluating Reference Standards for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid in API Development

Executive Summary & Mechanistic Context The compound 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid serves as a critical synthetic intermediate in the development of pyrazole-based Active Pharmaceutical Ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid serves as a critical synthetic intermediate in the development of pyrazole-based Active Pharmaceutical Ingredients (APIs). However, its molecular architecture presents a dual challenge for analytical chemists: the highly polar acetic acid moiety complicates chromatographic retention, while the C4-nitro group flags it as a potentially mutagenic impurity (PMI).

Under the 1 [1], nitroaromatic compounds are recognized as structural alerts for DNA reactivity. If this intermediate carries over into the final drug substance, it must be rigorously controlled, typically at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. To achieve the requisite parts-per-billion (ppb) detection limits, highly sensitive UHPLC-MS/MS methodologies are required. These methods demand meticulously characterized reference standards to ensure absolute quantitative accuracy.

Comparative Evaluation of Reference Standard Grades

Selecting the appropriate grade of reference standard is dictated by the phase of drug development and the analytical technique employed. Relying on standard commercial grades for trace MS analysis often leads to uncorrected matrix suppression errors.

Table 1: Performance and Application Matrix for Reference Standard Grades

Standard GradeMinimum PurityPrimary ApplicationMatrix Effect MitigationRelative Cost
Pharmacopeial / Primary >99.5% (qNMR)Final API regulatory submission & releaseLow (Requires standard addition)Very High
Commercial High-Purity >98.0% (HPLC-UV)Routine method development & screeningLow (Susceptible to ion suppression)Medium
Stable Isotope-Labeled (SIL) >98.0% (Isotopic >99%)Trace LC-MS/MS quantification (Internal Std)High (Co-elutes to normalize suppression)High

Expert Insight: For trace PMI analysis, an SIL standard (e.g.,


-labeled) is non-negotiable. Because the SIL standard shares the exact physicochemical properties of the analyte, it co-elutes chromatographically, experiencing the exact same ionization suppression or enhancement from the API matrix, thereby creating a self-correcting, self-validating quantitative system.

Chromatographic & Mass Spectrometric Behavior: The Mechanistic "Why"

Standard C18 columns often fail to adequately retain 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid. The molecule's low pKa and high polarity result in early elution near the void volume, leading to severe ion suppression from the sample matrix.

The PFP Advantage: As an optimized alternative, utilizing a Pentafluorophenyl (PFP) stationary phase is highly recommended. The causality here is structural: the electron-deficient fluorinated ring of the PFP column engages in strong


 interactions with the electron-deficient nitro-pyrazole ring [2]. Simultaneously, dipole-dipole interactions enhance the retention of the acetic acid side chain. This shifts the analyte's retention time well past the matrix suppression zone without the need for MS-incompatible ion-pairing reagents.

Mass Spectrometry Causality: In the electrospray ionization (ESI) source, the molecule readily deprotonates to form the


 precursor ion at m/z 198.05. Upon collision-induced dissociation (CID), the proximity of the nitro group to the acetic acid moiety drives a highly specific and energetically favorable neutral loss of carbon dioxide (

, 44 Da), yielding a dominant product ion at m/z 154.05.

Table 2: Optimized MRM Transitions and Sensitivity Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Impurity 198.05

154.0515Quantifier (Loss of

)
Target Impurity 198.05

108.0525Qualifier (Loss of

+

)
SIL-Standard (

)
201.05

156.0515Internal Standard

Experimental Protocol: Trace Analysis via UHPLC-MS/MS

To ensure a self-validating system, the following protocol incorporates Liquid-Liquid Extraction (LLE) to isolate the acidic impurity from a basic or neutral API matrix.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 50 mg of the API into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of the SIL internal standard working solution (100 ng/mL).

  • Dissolve the API in 1.0 mL of 0.1 M HCl. Causality: Low pH ensures the acetic acid moiety of the impurity is fully protonated (neutral), maximizing its partition coefficient into the organic phase.

  • Add 2.0 mL of Ethyl Acetate (EtOAc). Vortex aggressively for 2 minutes to extract the lipophilic, protonated impurity.

  • Centrifuge at 10,000 rpm for 5 minutes. Transfer 1.5 mL of the upper organic layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 0.5 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC-MS/MS Analysis

  • Column: PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min; ramp to 60% B over 4 mins; ramp to 95% B at 4.1 mins; hold until 6 mins. Re-equilibrate at 5% B.

  • System Suitability: The signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be

    
     10. The %RSD of the internal standard peak area across six replicate injections must be 
    
    
    
    5%.

Workflow A API Sample Spiked with SIL-Standard B Sample Prep (LLE / SPE) A->B C UHPLC Separation (PFP Column) B->C D ESI-MS/MS (Negative Mode) C->D E Data Analysis & Quantification D->E

Figure 1: Optimized UHPLC-MS/MS workflow for trace impurity quantification.

Stability and Degradation Pathways of the Standard

Reference standards of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid must be stored desiccated at 2-8°C. The molecule is susceptible to specific degradation pathways under stress, which can compromise quantitative accuracy if the standard solutions are mishandled.

Mechanistic Causality: The acetic acid group at the C5 position is sterically crowded and electronically activated by the adjacent strongly electron-withdrawing nitro group at C4. Under thermal stress or highly basic conditions, the molecule undergoes facile decarboxylation to form 1-Ethyl-5-methyl-4-nitro-1H-pyrazole. Furthermore, in reductive environments, the nitro group can be reduced to an amine, fundamentally altering the molecule's UV absorbance and MS ionization efficiency [3].

Degradation Parent 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid [Intact Standard] Stress1 Thermal Stress (High Temp) Parent->Stress1 Stress2 Reductive Environment Parent->Stress2 Deg1 1-Ethyl-5-methyl-4-nitro-1H-pyrazole [Decarboxylation] Stress1->Deg1 - CO2 Deg2 2-(4-Amino-1-ethyl-1H-pyrazol-5-yl)acetic acid [Nitro Reduction] Stress2->Deg2 + H2 / - O2

Figure 2: Primary degradation pathways of the reference standard under stress.

References
  • FDA Guidance for Industry. "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." U.S. Food and Drug Administration, 2023. 1

  • PubChem. "1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213." National Center for Biotechnology Information. 2

  • MDPI. "Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies." Molecules, 2016. 3

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole-5-Acetic Acid Analogs

Executive Summary The Pyrazole-5-Acetic Acid scaffold represents a critical bioisostere of the indole-3-acetic acid (e.g., Indomethacin) and phenylacetic acid (e.g., Diclofenac) classes of NSAIDs. While historically exem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pyrazole-5-Acetic Acid scaffold represents a critical bioisostere of the indole-3-acetic acid (e.g., Indomethacin) and phenylacetic acid (e.g., Diclofenac) classes of NSAIDs. While historically exemplified by Lonazolac , this scaffold has evolved from a non-selective COX inhibitor into a versatile platform for designing COX-2 selective agents and CRTH2 antagonists.

This guide objectively analyzes the SAR of pyrazole-5-acetic acids, contrasting their performance with traditional NSAID scaffolds. It focuses on the regiochemical challenges in synthesis and the pharmacophoric "switches" that dictate isozyme selectivity.

Structural Foundation & Comparative Landscape

The core advantage of the pyrazole-5-acetic acid scaffold lies in its ability to orient the carboxylic acid tail (essential for ionic bonding with Arg120 in COX enzymes) while offering three distinct vectors (N1, C3, C4) for substitution to tune lipophilicity and steric fit.

Comparison with Standard Alternatives
FeaturePyrazole-5-Acetic Acid (e.g., Lonazolac)Indole-3-Acetic Acid (e.g., Indomethacin)Phenylacetic Acid (e.g., Diclofenac)
Core Geometry 5-membered heteroaromatic; bond angles allow unique side-pocket access.Bicyclic fused ring; rigid, highly lipophilic.Monocyclic; flexible rotation around the methylene bridge.
Gastric Safety Moderate to High (if COX-2 optimized). Lower direct acidity than indoles.Low . High incidence of gastric ulceration due to non-selective COX-1 inhibition.Moderate . Associated with GI and cardiovascular risks.
Metabolic Stability Pyrazole ring is generally robust; N1-dealkylation is the primary metabolic soft spot.Indole ring is susceptible to O-demethylation and N-deacylation.Hydroxylation of the phenyl ring is rapid.
Selectivity Potential High .[1][2][3] N1-substitution can force COX-2 selectivity (SI > 50).Low . Inherently favors COX-1 due to scaffold shape.Mixed . Diclofenac has some COX-2 preference but is not truly selective.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this class is defined by the interaction with the cyclooxygenase active site, specifically the hydrophobic channel and the Arg120 constriction.

A. The Acidic Tail (Position 5)
  • Requirement: The acetic acid moiety (

    
    ) is the "anchor."
    
  • Modification:

    • Esterification: Results in prodrugs with reduced topical gastric irritation but delayed onset.

    • Extension: Extending to propionic acid (

      
      ) introduces chirality and typically decreases potency  due to steric clash with Tyr355.
      
    • Bioisosteres: Replacement with hydroxamic acid converts the molecule into a dual COX/5-LOX inhibitor.

B. The N1 "Selectivity Switch"

This is the most critical vector for optimization.

  • Aryl vs. Alkyl:

    
    -phenyl substitutions significantly increase lipophilicity compared to 
    
    
    
    -methyl.
  • COX-2 Selectivity: Introducing a rigid, bulky group (e.g.,

    
    -sulfonamidophenyl or 
    
    
    
    -methanesulfonylphenyl) at N1 allows the molecule to penetrate the side pocket present in COX-2 (Val523) but blocked in COX-1 (Ile523).
    • Observation: Lonazolac (

      
      -phenyl) is non-selective. Adding a 
      
      
      
      -
      
      
      group shifts the Selectivity Index (SI) from ~1 to >50.
C. The C3 and C4 Positions
  • C3 (Steric Bulk): Substituents here (e.g., Methyl, Phenyl) stabilize the pyrazole ring orientation. Bulky aryl groups at C3 can enhance hydrophobic interactions but may reduce water solubility.

  • C4 (Electronic Tuning): Electron-withdrawing groups (Cl, Br, F) at C4 prevent oxidative metabolism of the pyrazole ring and can increase potency by influencing the pKa of the acetic acid tail via inductive effects.

Visualization: SAR Decision Tree

SAR_Logic Core Pyrazole-5-Acetic Acid Core Scaffold N1 N1 Position (The Switch) Core->N1 C5 C5 Position (The Anchor) Core->C5 C3_4 C3/C4 Positions (Fine Tuning) Core->C3_4 COX2 COX-2 Selective (Side Pocket Entry) N1->COX2 Add p-SO2Me-Phenyl Dual Dual COX/5-LOX Inhibitor C5->Dual Convert to Hydroxamic Acid Potency Increased Potency (Metabolic Stability) C3_4->Potency Add C4-Halogen (Cl, F)

Caption: SAR optimization logic for transforming the core scaffold into specific therapeutic agents.

Experimental Data Comparison

The following data represents a synthesis of literature values comparing Lonazolac (non-selective) with optimized analogs.

CompoundStructure DescriptionCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)
Lonazolac 1-phenyl-3-(4-chlorophenyl)0.450.60~1.3 (Non-selective)
Analog A 1-(4-sulfamoylphenyl)>1000.05>2000 (Highly Selective)
Analog B 1-(4-methanesulfonylphenyl)15.20.18~84 (Selective)
Indomethacin Indole reference0.020.800.025 (COX-1 Selective)

Interpretation: The introduction of the sulfamoyl or methanesulfonyl group at the N1-phenyl ring (Analog A/B) drastically reduces COX-1 affinity while maintaining or improving COX-2 affinity, validating the SAR hypothesis regarding the side-pocket fit.

Experimental Protocols

A. Regioselective Synthesis of Pyrazole-5-Acetic Acids

The primary challenge in synthesizing this scaffold is the regioselectivity during the cyclization of


-keto esters with hydrazines. The reaction often yields a mixture of 3-acetic acid and 5-acetic acid isomers.

Protocol: Knorr-Type Cyclization with Regio-Control

  • Reagents:

    • Ethyl 2,4-dioxovalerate derivative (1.0 eq)

    • Aryl hydrazine hydrochloride (1.1 eq)

    • Solvent: Glacial Acetic Acid (promotes 5-isomer) vs. Ethanol (mixed isomers).

  • Procedure:

    • Step 1: Dissolve the

      
      -keto ester in glacial acetic acid at room temperature.
      
    • Step 2: Add the aryl hydrazine slowly.

    • Step 3: Heat to reflux (118°C) for 2–4 hours. Critical: Kinetic control at lower temperatures often favors the 3-isomer; thermodynamic control (reflux in acid) favors the desired 5-isomer.

    • Step 4: Evaporate solvent under reduced pressure.

    • Step 5: Neutralize residue with saturated

      
       and extract with ethyl acetate.
      
  • Hydrolysis (Ester to Acid):

    • Reflux the intermediate ester in 10% NaOH/MeOH for 1 hour.

    • Acidify with 1N HCl to precipitate the final pyrazole-5-acetic acid.

  • Validation:

    • NMR Distinction: The methylene protons (

      
      ) of the 5-acetic acid isomer typically appear upfield (lower shift) compared to the 3-acetic acid isomer due to the anisotropic effect of the N1-aryl ring.
      
Visualization: Synthesis Workflow

Synthesis SM1 Diketoester (Precursor) Mix Cyclization (Glacial AcOH, Reflux) SM1->Mix SM2 Aryl Hydrazine (N1 Source) SM2->Mix Sep Regio-isomer Separation (Crystallization) Mix->Sep Mixture formed Prod Target Pyrazole-5-Acetic Acid Sep->Prod Major Product Waste 3-Isomer (Byproduct) Sep->Waste Minor Product Hyd Hydrolysis (NaOH/MeOH) Prod->Hyd

Caption: Regioselective synthesis pathway favoring the 5-acetic acid isomer via thermodynamic control.

B. COX Inhibition Assay (In Vitro)

To verify the SAR claims, a colorimetric COX inhibitor screening assay is standard.

  • System: Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (100

    
    M).
    
  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Readout: Measure absorbance at 590 nm. The oxidation of TMPD during the reduction of PGG2 to PGH2 is proportional to enzymatic activity.

  • Calculation:

    
     is calculated from a log-dose response curve (0.01 
    
    
    
    M to 100
    
    
    M).

References

  • Harras, M. F., et al. (2019).[1] "Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents."[4] MedChemComm. Link

  • El-Moghazy, S. M., et al. (2025).[4] "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition."[2][4] Molecular Diversity. Link

  • Tewari, A. K., et al. (2014). "Synthesis and biological evaluation of pyrazole-5-acetic acid derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Gierse, J. K., et al. (1996). "Expression and characterization of human COX-2 inhibitors." Journal of Biological Chemistry. Link

  • Aggarwal, R., et al. (2013).[5] "Synthesis and biological evaluation of 5-trifluoromethyl-pyrazole derivatives." European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid proper disposal procedures

The following guide details the proper disposal procedures for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid . This protocol is designed for Research & Development (R&D) and Pharmaceutical environments .

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid .

This protocol is designed for Research & Development (R&D) and Pharmaceutical environments . It prioritizes the handling of the nitro-pyrazole moiety , which classifies this compound as a potentially energetic material with shock/thermal sensitivity, in addition to its corrosive acidic properties.

PART 1: EMERGENCY SAFETY PROFILE

⚠️ CRITICAL WARNING: POTENTIAL ENERGETIC MATERIAL While this specific derivative is an acetic acid intermediate, the 4-nitro-pyrazole core is structurally related to high-energy density materials (HEDMs).[1][2]

  • Do NOT subject dry solids to friction, impact, or strong heat.

  • Do NOT scrape dried material from glass threads (ground glass joints).[2]

  • Do NOT mix with strong bases (exothermic neutralization can trigger thermal decomposition of the nitro group).

Hazard Class Manifestation Immediate Action
Energetic / Reactive Shock/Friction SensitivityIf solids are "crusty" or old, wet with compatible solvent (e.g., Ethanol/Water) before moving.[1][2]
Corrosive Acidic Functionality (

)
Do not store in metal containers.[1][2] Use glass or HDPE.[2]
Toxic Nitrogenous HeterocycleAssume potential for methemoglobinemia (typical of nitro-aromatics).[1][2] Handle in a fume hood.

PART 2: CHEMICAL CHARACTERIZATION & WASTE CLASSIFICATION

Before disposal, you must correctly classify the waste stream to prevent dangerous incompatibility in the central accumulation area.

Chemical Structure Analysis:

  • Functional Group A (Nitro -

    
    ):  Source of oxygen and instability.[1][2] Requires segregation from reducing agents.[2][3]
    
  • Functional Group B (Carboxylic Acid -

    
    ):  Source of acidity.[1][2] Requires segregation from bases, cyanides, and sulfides.
    
  • Scaffold (Pyrazole): Nitrogen-rich ring.[1][2] Releases

    
     upon incineration.
    

RCRA Waste Classification (USA Reference): Since this specific CAS is likely not P- or U-listed, it is classified by Characteristic :

  • D001 (Ignitable): If disposed of in a flammable solvent (e.g., Methanol, Acetone).

  • D002 (Corrosive): If disposed of as a neat liquid or aqueous solution with pH

    
     2.
    
  • D003 (Reactive): Conservative classification. Due to the nitro-pyrazole core, treating it as potentially reactive is the safest route for large quantities (>10g).[1][2]

PART 3: STEP-BY-STEP DISPOSAL PROTOCOL

Phase 1: Pre-Treatment & Desensitization (The "Wet Method")

Goal: Remove the risk of dry friction detonation.

  • Solvation: Never dispose of this compound as a dry powder if possible. Dissolve the solid in a compatible, non-halogenated solvent (e.g., Acetone or Ethanol ).

    • Why? Solvation acts as a heat sink and phlegmatizer, reducing sensitivity to shock.

  • Concentration Limit: Keep the concentration below 10% w/v to prevent precipitation during storage.

Phase 2: Packaging & Segregation

Goal: Prevent container failure and incompatible reactions.

  • Container Material: Use High-Density Polyethylene (HDPE) or Amber Glass with a Teflon-lined cap.[1][2]

    • Avoid: Metal cans (acid corrosion) or standard ground-glass stoppers (friction hazard).[1][2]

  • Venting: If the material is old or suspected of degrading, use a vented cap (pressure-relief cap) to prevent pressure buildup from nitrogen oxide off-gassing.[1][2]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - Organic Acid / Nitro Compound."[1][2]

    • Secondary Warning: "CONTAINS NITRO-PYRAZOLE.[1][2][4] POTENTIAL SHOCK SENSITIVE IF DRY."

Phase 3: The Disposal Workflow (Decision Logic)

DisposalLogic Start Waste: 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid State Physical State? Start->State Solid Solid / Dry Powder State->Solid Dry Liquid Solution / Liquid State->Liquid Wet Dissolve STEP 1: Dissolve in Acetone/Ethanol (Phlegmatization) Solid->Dissolve Do NOT Scrape CheckpH Check pH Liquid->CheckpH Segregate STEP 2: Segregate Stream Dissolve->Segregate CheckpH->Segregate StreamA Stream A: Organic Acids (No Oxidizers/Bases) Segregate->StreamA Dilute (<5%) StreamB Stream B: High Hazard/Reactive (If >10g or pure) Segregate->StreamB Concentrated Label STEP 3: Label & Cap (Use Vented Caps for Stream B) StreamA->Label StreamB->Label Incinerate Final Fate: High Temp Incineration (w/ NOx Scrubbing) Label->Incinerate

Figure 1: Decision logic for the safe segregation and packaging of nitro-pyrazole acid waste.

PART 4: DESTRUCTION & FINAL FATE

Do NOT attempt to neutralize this compound in the lab using sodium hydroxide or bicarbonate.

  • Risk:[4][5][6][7] The neutralization of the carboxylic acid is exothermic. This heat can accelerate the decomposition of the nitro group, leading to a "runaway" reaction or deflagration.

Professional Disposal Method: The only acceptable final fate is High-Temperature Incineration .[1][2]

  • Facility Requirement: The incinerator must be equipped with a secondary combustion chamber and a wet scrubber system.

  • Mechanism:

    • Primary Chamber: Thermal decomposition of the pyrazole ring.

    • Secondary Chamber: Complete oxidation of organic carbon to

      
      .
      
    • Scrubber: The nitro group will generate

      
       gases; the scrubber uses alkaline solution to capture these gases, preventing atmospheric release.
      

PART 5: REFERENCES

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • American Chemical Society. (2024).[2] Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety. [1][2]

  • PubChem. (2025).[2] Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [1][2]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is the foundation of safe handling. This compound possesses structural features—a nitro group and a pyrazole ring—that warrant specific precautions.

  • Nitro Compounds: Organic compounds containing one or more nitro groups (-NO2) can be highly reactive. Many are toxic and can be absorbed through the skin.[1] A significant hazard is their potential for explosive decomposition, especially in polynitrated compounds, which can be sensitive to heat, shock, and friction.[1][2] While mononitro compounds are generally less explosive, this potential must always be respected.[1]

  • Pyrazole Derivatives: Pyrazole-containing compounds can be harmful if swallowed and may cause skin and eye irritation.[3][4] Prolonged or repeated exposure can potentially lead to organ damage.[4]

Given the presence of both a nitro group and a pyrazole moiety, 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid should be treated as a substance with potential toxicological and reactivity hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE and recommendations for enhanced protection.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses.[1]Chemical safety goggles and a face shield when handling larger quantities or if there is a splash hazard.[1][5]Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., heavy-duty nitrile).[1]Double-gloving with compatible materials such as neoprene, butyl, or viton.[1]Prevents skin absorption, which is a common exposure route for nitro compounds.[1]
Body Protection A standard laboratory coat.A flame-resistant lab coat.[1]Protects against spills and splashes. A flame-resistant coat is prudent given the potential reactivity of nitro compounds.
Respiratory Protection Not typically required when handled in a certified chemical fume hood.A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[5][6]A chemical fume hood is the primary engineering control to prevent inhalation exposure.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing incidents.

Workflow for Handling 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_store Store Compound Appropriately cleanup_waste->cleanup_store cleanup_ppe Doff and Dispose of PPE cleanup_store->cleanup_ppe

Caption: Workflow for handling the chemical.

Step-by-Step Handling Procedures:
  • Engineering Controls: All work with 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid must be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Avoiding Contamination: Avoid contact with skin and eyes.[6] Do not breathe dust.[3]

  • Incompatible Materials: This compound is likely incompatible with strong bases, amines, and oxidizing and reducing agents.[1] Contact with these substances could lead to vigorous or explosive reactions.[1]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] The container should be tightly sealed.[1]

Emergency Procedures: Spill and Exposure Management

Rapid and informed action during an emergency can significantly mitigate harm.

Emergency Response Workflow

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs spill_alert Alert Others & Evacuate if Necessary spill->spill_alert expo_remove Remove Victim from Area spill->expo_remove spill_ignition Eliminate Ignition Sources spill_alert->spill_ignition spill_ppe Don Appropriate PPE spill_ignition->spill_ppe spill_contain Contain with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Waste into Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate expo_clothing Remove Contaminated Clothing expo_remove->expo_clothing expo_flush Flush Affected Area (15+ min) expo_clothing->expo_flush expo_medical Seek Immediate Medical Attention expo_flush->expo_medical

Caption: Emergency response workflow.

In Case of a Spill:
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate if the spill is large or in a poorly ventilated area.[1]

  • Control Ignition Sources: If the substance is flammable, eliminate all potential ignition sources.[1]

  • Containment: Wear appropriate PPE, including respiratory protection if necessary.[1] Contain the spill using a non-combustible absorbent material such as sand or vermiculite.[1][5]

  • Collection: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with soap and water.[1]

In Case of Personal Exposure:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[5] Seek medical attention if irritation occurs.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[9] Seek immediate medical attention.

Waste Disposal Plan

Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Improper disposal is a serious compliance violation.

Waste TypeContainerLabelingDisposal Procedure
Solid Waste A dedicated, sealed, and compatible waste container. Plastic is often preferred over glass.[10]"Hazardous Waste" with the full chemical name: "2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid".[10][11]Collect in the designated container. When ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.[1]
Contaminated Materials (gloves, absorbent pads, etc.)A dedicated, sealed hazardous waste container."Hazardous Waste" with a description of the contents (e.g., "Contaminated Debris with 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid").Place all contaminated disposable materials in this container. Dispose of through your institution's EHS department.[10]

Key Disposal Principles:

  • Do Not Use Drains or Regular Trash: Never dispose of this chemical or its waste down the drain or in the regular trash.[1][10]

  • Segregation: Keep this waste stream separate from other incompatible chemical wastes.[11]

  • Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[10][11]

  • Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures.[10]

Conclusion

The safe handling of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is achievable through a thorough understanding of its potential hazards, consistent use of appropriate PPE, and strict adherence to established handling and disposal protocols. By integrating these practices into your daily laboratory operations, you foster a robust safety culture that protects yourself, your colleagues, and the environment.

References

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • IDR Environmental Services. (2023, April 25). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Creative Safety Supply. (2024, February 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]

  • Campus Operations, University of Arizona. HAZARDOUS CHEMICAL USED IN ANIMALS. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • MCF Environmental Services. (2024, May 22). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481–484. [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. [Link]

  • Environmental Health and Safety, Stony Brook University. CHEMICAL SPILL RESPONSE PROCEDURES. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • chemeurope.com. Nitro compound. [Link]

  • American University of Beirut. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. [Link]

  • Cardillo, P., & Restelli, A. (2013). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 17(5), 796–806. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Angene Chemical. (2025, July 12). Safety Data Sheet. [Link]

  • Angene Chemical. (2024, August 28). Safety Data Sheet. [Link]

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022, July 28). Toxicological Profile for Nitrophenols. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.